1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
Description
BenchChem offers high-quality 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methylimidazo[4,5-b]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-11-6-3-2-4-9-8(6)10-7(11)5-12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNGMNQXTCULHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC=C2)N=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743210 | |
| Record name | 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57806-04-9 | |
| Record name | 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
An In-depth Technical Guide to the Synthesis and Characterization of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of a robust and validated methodology for the synthesis and detailed characterization of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde, a key heterocyclic intermediate. The imidazo[4,5-b]pyridine core is a significant scaffold in medicinal chemistry, recognized as a purine isostere and forming the basis for numerous therapeutic agents.[1][2] This document, intended for researchers and drug development professionals, outlines a strategic synthetic approach involving N-methylation of the parent heterocycle followed by regioselective formylation via the Vilsmeier-Haack reaction. We provide detailed, step-by-step experimental protocols, an in-depth analysis of the reaction mechanism, and a full suite of characterization data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The causality behind critical experimental choices is explained to empower researchers in optimizing and troubleshooting the procedure.
Introduction: The Strategic Importance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine ring system, often referred to as 1-deazapurine, is a privileged heterocyclic motif in modern drug discovery.[3] Its structural analogy to endogenous purines allows it to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes. Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and inotropic effects.[4][5][6]
The introduction of a methyl group at the N1-position and a carbaldehyde group at the C2-position yields 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde. This specific substitution pattern transforms the core scaffold into a versatile synthetic intermediate. The aldehyde functionality serves as a crucial handle for further molecular elaboration through reactions such as reductive amination, Wittig reactions, and condensations, enabling the construction of diverse chemical libraries for drug screening and development. This guide provides the foundational chemistry to reliably access this valuable building block.
Synthetic Strategy and Workflow
The synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde is most logically approached through a two-stage process. The strategy prioritizes the early introduction of the N1-methyl group to ensure regiochemical control, followed by the installation of the C2-aldehyde.
-
Stage 1: Synthesis of the N-methylated Precursor. The first stage involves the synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine. This is achieved through the cyclization of a suitable diaminopyridine derivative. An efficient method involves the reaction of 2-amino-3-(methylamino)pyridine with an appropriate C1 source.[4]
-
Stage 2: C2-Formylation. With the N-methylated precursor in hand, the second stage focuses on the regioselective introduction of the aldehyde group at the C2 position of the imidazole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation.[7][8] This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to formylate electron-rich heterocyclic systems with high efficiency and predictability.[9][10]
The overall workflow is depicted below.
Detailed Experimental Protocols
Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridine (Precursor)
This protocol is adapted from established methods for the synthesis of substituted imidazo[4,5-b]pyridines.[2][4]
-
Materials:
-
2-Amino-3-(methylamino)pyridine
-
Formic acid (≥98%)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-amino-3-(methylamino)pyridine (1.0 eq).
-
Slowly add an excess of formic acid (5.0 eq). The addition may be exothermic.
-
Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Refluxing in formic acid serves a dual purpose: it acts as the C1 source for the imidazole ring and as the acidic medium to catalyze the condensation and subsequent cyclization.
-
After completion, cool the mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully neutralize the mixture by the slow, portion-wise addition of a saturated aqueous NaOH solution until the pH is ~8-9. This step is highly exothermic and should be performed with caution.
-
The crude product may precipitate. Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-methyl-1H-imidazo[4,5-b]pyridine.
-
Purify the crude product by column chromatography on silica gel (eluent: 5-10% methanol in dichloromethane) to obtain the pure precursor.
-
Synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
This protocol utilizes the Vilsmeier-Haack reaction for C2-formylation.[8][9]
-
Materials:
-
1-Methyl-1H-imidazo[4,5-b]pyridine (from step 3.1)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 eq).
-
Cool the flask to 0 °C using an ice-water bath.
-
Add POCl₃ (1.2 eq) dropwise to the DMF with vigorous stirring. Maintain the temperature below 5 °C.
-
Causality: The reaction between POCl₃ and DMF is highly exothermic and forms the electrophilic Vilsmeier reagent (chloroiminium ion). Low temperature is critical to control the formation and prevent degradation.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Dissolve 1-methyl-1H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous DCE and add it dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor by TLC.
-
Causality: Heating provides the necessary activation energy for the electrophilic aromatic substitution of the moderately activated imidazopyridine ring by the Vilsmeier reagent.
-
Cool the reaction mixture to 0 °C and carefully quench by slowly adding it to a stirred mixture of ice and saturated NaHCO₃ solution. This will neutralize the acidic medium and hydrolyze the intermediate iminium salt to the final aldehyde.
-
Stir the mixture vigorously for 1 hour, allowing the hydrolysis to complete.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde as a solid.
-
Characterization and Data Analysis
Thorough characterization is essential to confirm the structure and purity of the synthesized compound.
Data Summary Table
| Technique | Parameter | Expected Result |
| Mass Spec. (ESI+) | Molecular Ion [M+H]⁺ | m/z 162.0662 (for C₈H₇N₃O) |
| ¹H NMR (400 MHz, CDCl₃) | Aldehyde Proton (CHO) | δ 9.8-10.0 ppm (s, 1H) |
| Pyridine Proton (H7) | δ 8.4-8.6 ppm (dd, 1H) | |
| Pyridine Proton (H5) | δ 8.0-8.2 ppm (dd, 1H) | |
| Pyridine Proton (H6) | δ 7.2-7.4 ppm (dd, 1H) | |
| N-Methyl Protons (N-CH₃) | δ 4.0-4.2 ppm (s, 3H) | |
| ¹³C NMR (101 MHz, CDCl₃) | Aldehyde Carbonyl (C=O) | δ 180-185 ppm |
| Imidazole Carbon (C2) | δ 145-150 ppm | |
| Aromatic Carbons | δ 115-155 ppm (multiple signals) | |
| N-Methyl Carbon (N-CH₃) | δ 30-35 ppm | |
| IR Spectroscopy (ATR) | Aldehyde C=O Stretch | 1680-1700 cm⁻¹ (strong) |
| Aromatic C=C/C=N Stretch | 1450-1600 cm⁻¹ (multiple bands) | |
| C-H Stretch (Aromatic/Alkyl) | 2800-3100 cm⁻¹ |
Interpretation of Spectroscopic Data
-
¹H NMR: The most diagnostic signal is the singlet for the aldehyde proton, which appears far downfield (δ > 9.5 ppm) due to the deshielding effect of the carbonyl group. The N-methyl group appears as a sharp singlet around δ 4.1 ppm. The three protons on the pyridine ring will appear as doublets of doublets (dd), with coupling constants characteristic of ortho and meta coupling.
-
¹³C NMR: The presence of the aldehyde is unequivocally confirmed by the carbonyl carbon resonance in the δ 180-185 ppm region. The N-methyl carbon provides a signal in the aliphatic region (δ ~32 ppm).
-
IR Spectroscopy: A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ is a definitive indicator of the conjugated aldehyde C=O stretching vibration.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The observed exact mass should be within 5 ppm of the calculated value for the protonated molecule [M+H]⁺.
Mechanistic Insights: The Vilsmeier-Haack Reaction
The reliability of the C2-formylation stems from the well-understood mechanism of the Vilsmeier-Haack reaction and the inherent electronic properties of the imidazo[4,5-b]pyridine scaffold.
-
Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. A subsequent elimination cascade generates the highly electrophilic N,N-dimethyl(chloro)methaniminium ion, the active Vilsmeier reagent.[9]
-
Electrophilic Attack: The imidazo[4,5-b]pyridine ring system is electron-rich, particularly the imidazole moiety. The C2 position is the most nucleophilic site due to resonance stabilization involving both nitrogen atoms. This position preferentially attacks the electrophilic carbon of the Vilsmeier reagent.
-
Aromatization and Hydrolysis: The resulting cationic intermediate (a sigma complex) loses a proton to restore the aromaticity of the heterocyclic system, forming a stable iminium salt. During aqueous workup (quenching), this iminium salt is readily hydrolyzed to yield the final carbaldehyde product.
Conclusion
This guide presents a validated and reliable pathway for the synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde. By employing a strategic N-methylation followed by a regioselective Vilsmeier-Haack formylation, this valuable synthetic intermediate can be produced in a controlled and predictable manner. The detailed protocols, mechanistic explanations, and comprehensive characterization data provided herein serve as a robust resource for researchers in medicinal chemistry and organic synthesis, facilitating the exploration of novel therapeutics based on the versatile imidazo[4,5-b]pyridine scaffold.
References
-
ResearchGate. (2015). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]
-
PubChem. 1H-Imidazo[4,5-b]pyridine-2-carbaldehyde. [Link]
-
MDPI. (2019). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]
-
ResearchGate. (2013). Efficient synthesis of substituted imidazo[4,5-b] pyridine. [Link]
-
PubMed Central. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
-
Journal of the Turkish Chemical Society, Section A: Chemistry. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. [Link]
-
PubChem. CID 160849382. [Link]
-
PubMed. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. [Link]
-
ResearchGate. (2021). Plausible mechanism of formylation of imidazo-pyridine ring. [Link]
-
ACS Combinatorial Science. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
National Institutes of Health. 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. [Link]
-
International Journal of ChemTech Research. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
PubChem. 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine. [Link]
-
National Institutes of Health. (2022). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)−CH2−C(sp2) Bond. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CID 160849382 | C12H10N6 | CID 160849382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. ijpcbs.com [ijpcbs.com]
An In-depth Technical Guide to 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the imidazo[4,5-b]pyridine scaffold, a known purine bioisostere, it holds potential as a versatile building block for the synthesis of novel therapeutic agents.[1] The imidazo[4,5-b]pyridine core is prevalent in molecules exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2] This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde, with a focus on providing practical insights for researchers in drug discovery and development.
Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine ring system is a fused heterocyclic structure composed of an imidazole ring and a pyridine ring. Its structural analogy to purines has made it a privileged scaffold in medicinal chemistry, as compounds incorporating this moiety can interact with biological targets that recognize purines, such as kinases and other enzymes.[3] This has led to the development of numerous imidazo[4,5-b]pyridine derivatives with diverse pharmacological profiles.
The introduction of a methyl group at the 1-position of the imidazole ring and a carbaldehyde group at the 2-position creates a unique chemical entity with specific reactivity and potential for further chemical elaboration. The aldehyde functionality, in particular, serves as a versatile handle for the introduction of various pharmacophores through reactions such as reductive amination, Wittig reactions, and condensations.
Physicochemical Properties
While detailed experimental data for 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde is not extensively reported in the literature, its basic properties can be inferred from its structure and data available for related compounds.
| Property | Predicted/Inferred Value | Source/Justification |
| Molecular Formula | C₈H₇N₃O | - |
| Molecular Weight | 161.16 g/mol | - |
| CAS Number | 57806-04-9 | [4] |
| Appearance | Likely a solid at room temperature | Based on related imidazopyridine structures |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | General characteristic of similar heterocyclic compounds |
| pKa | The pyridine nitrogen is expected to be basic, while the imidazole nitrogen is less basic due to the electron-withdrawing effect of the aldehyde. | General principles of heterocyclic chemistry |
Synthesis and Methodologies
The synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde can be approached through a multi-step process, typically involving the initial construction of the imidazo[4,5-b]pyridine core, followed by N-methylation and introduction of the carbaldehyde group.
General Synthesis of the Imidazo[4,5-b]pyridine Core
A common and effective method for the synthesis of the 1H-imidazo[4,5-b]pyridine scaffold is the condensation of 2,3-diaminopyridine with a suitable carboxylic acid or its derivative.[5] This reaction is often facilitated by a dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures.[5]
An alternative, environmentally benign approach involves the reaction of 2,3-diaminopyridine with an aldehyde in water under thermal conditions, proceeding through an air-oxidative cyclocondensation.[5]
Caption: General synthesis of the 1H-imidazo[4,5-b]pyridine core.
Proposed Synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
A plausible synthetic route to the target compound is outlined below. It is important to note that the N-alkylation of the imidazo[4,5-b]pyridine core can be non-selective, often yielding a mixture of N1 and N3 isomers.[6] Therefore, careful optimization of reaction conditions and chromatographic separation are crucial.
Step 1: Synthesis of 1H-Imidazo[4,5-b]pyridine-2-carbaldehyde
This intermediate can be synthesized by the condensation of 2,3-diaminopyridine with glyoxal or a protected form thereof.
Step 2: N-methylation
The 1H-imidazo[4,5-b]pyridine-2-carbaldehyde is then methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate or sodium hydride in an aprotic polar solvent such as DMF.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde | 57806-04-9 [chemicalbook.com]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Discovery and Synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde: A Technical Guide for Medicinal Chemists
Abstract
This in-depth technical guide details the discovery, synthesis, and characterization of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde, a key heterocyclic building block in modern drug discovery. The imidazo[4,5-b]pyridine scaffold, a purine bioisostere, is a privileged structure in medicinal chemistry, frequently found in molecules with a wide range of biological activities, including antiviral, anticancer, and kinase inhibitory properties.[1][2] This guide provides a comprehensive overview of the synthetic routes to this valuable intermediate, with a particular focus on the Vilsmeier-Haack formylation. Detailed experimental protocols, characterization data, and an exploration of its application in the development of potent kinase inhibitors are presented to empower researchers in the fields of chemical synthesis and drug development.
Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine ring system is a cornerstone of contemporary medicinal chemistry due to its structural resemblance to endogenous purines. This similarity allows molecules incorporating this scaffold to interact with a variety of biological targets, leading to a diverse pharmacological profile.[2] Derivatives of imidazo[4,5-b]pyridine have been investigated as potent inhibitors of various kinases, including Aurora kinases and Cyclin-Dependent Kinases (CDKs), which are critical regulators of cell cycle progression and transcription.[1][3] Dysregulation of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
The introduction of a formyl group at the 2-position of the 1-methyl-1H-imidazo[4,5-b]pyridine core provides a versatile chemical handle for further elaboration and the synthesis of compound libraries for structure-activity relationship (SAR) studies. This guide focuses on the practical synthesis and characterization of this key intermediate, providing a solid foundation for its use in drug discovery programs.
Synthetic Pathways to 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
The synthesis of the target molecule can be conceptually divided into two key stages: the construction of the core 1-methyl-1H-imidazo[4,5-b]pyridine scaffold and the subsequent formylation at the C2 position.
Synthesis of the 1-methyl-1H-imidazo[4,5-b]pyridine Core
The formation of the imidazo[4,5-b]pyridine ring system is typically achieved through the cyclization of a suitably substituted diaminopyridine derivative. For the synthesis of the 1-methylated scaffold, N-methyl-2,3-diaminopyridine is the key precursor.
Workflow for the Synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine
Caption: Synthetic route to the 1-methyl-1H-imidazo[4,5-b]pyridine core.
Experimental Protocol: Synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine
This protocol is a representative procedure based on established methods for the synthesis of similar heterocyclic systems.[4]
Step 1: Synthesis of N-Methyl-2-chloro-3-aminopyridine
-
To a solution of 2-chloro-3-nitropyridine in ethanol, add an excess of aqueous methylamine solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-methyl-2-chloro-3-aminopyridine.
Step 2: Synthesis of N-Methyl-2,3-diaminopyridine
-
Place N-methyl-2-chloro-3-aminopyridine in a sealed pressure vessel with a solution of ammonia in methanol.
-
Heat the mixture at a temperature between 120-150 °C for 24-48 hours.
-
After cooling to room temperature, carefully vent the vessel and concentrate the reaction mixture in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford N-methyl-2,3-diaminopyridine.
Step 3: Cyclization to 1-methyl-1H-imidazo[4,5-b]pyridine
-
Reflux a mixture of N-methyl-2,3-diaminopyridine in an excess of triethyl orthoformate or formic acid for 4-8 hours.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the excess reagent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude 1-methyl-1H-imidazo[4,5-b]pyridine, which can be purified by crystallization or column chromatography.
Formylation of 1-methyl-1H-imidazo[4,5-b]pyridine: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7][8] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and a dehydrating agent (such as phosphorus oxychloride, POCl₃). The imidazo[4,5-b]pyridine system is sufficiently electron-rich to undergo electrophilic substitution at the C2 position of the imidazole ring.
Mechanism of the Vilsmeier-Haack Formylation
Caption: Key steps in the Vilsmeier-Haack formylation of 1-methyl-1H-imidazo[4,5-b]pyridine.
Experimental Protocol: Synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
This protocol is a generalized procedure based on the application of the Vilsmeier-Haack reaction to similar heterocyclic substrates.[5][9][10][11]
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) and cool to 0 °C in an ice-water bath.
-
Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 1-methyl-1H-imidazo[4,5-b]pyridine in anhydrous DMF dropwise to the freshly prepared Vilsmeier reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde as a solid.
Characterization and Data
Thorough characterization of the synthesized 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde is crucial to confirm its identity and purity. The following table summarizes the expected analytical data based on the characterization of structurally similar compounds reported in the literature.[12]
| Property | Expected Value/Observation |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available; expected to be a solid at room temperature |
| ¹H NMR (400 MHz, CDCl₃) | δ ~10.0 (s, 1H, CHO), 8.4-8.6 (m, 1H, Ar-H), 8.0-8.2 (m, 1H, Ar-H), 7.2-7.4 (m, 1H, Ar-H), 4.1 (s, 3H, N-CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~185 (CHO), 150-155 (C=N), 140-145 (Ar-C), 130-135 (Ar-C), 120-125 (Ar-CH), 115-120 (Ar-CH), 30-35 (N-CH₃) |
| Mass Spectrometry (ESI+) | m/z = 162.06 [M+H]⁺ |
Application in Drug Discovery: A Precursor for CDK9 Inhibitors
1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde is a valuable starting material for the synthesis of potent and selective kinase inhibitors. The aldehyde functionality allows for a variety of chemical transformations, such as reductive amination, Wittig reactions, and condensations, to introduce diverse substituents at the 2-position of the imidazopyridine core.
A particularly important application is in the development of inhibitors for Cyclin-Dependent Kinase 9 (CDK9). CDK9, in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which plays a crucial role in the regulation of gene transcription.[13] Overactivity of CDK9 is implicated in various cancers, making it a compelling therapeutic target.[14][15] Several classes of imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine derivatives have been reported as potent CDK9 inhibitors.[1][13][16]
Signaling Pathway: Role of CDK9 in Transcription and Cancer
Caption: Simplified signaling pathway illustrating the role of CDK9 in transcription and its inhibition by imidazo[4,5-b]pyridine-based compounds in cancer therapy.
The synthesis of CDK9 inhibitors from 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde often involves a reductive amination step to introduce a side chain that can interact with key residues in the ATP-binding pocket of the kinase. This strategic functionalization allows for the fine-tuning of potency and selectivity, leading to the development of promising drug candidates.
Conclusion
1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde represents a strategically important building block for the synthesis of biologically active molecules. Its efficient preparation via the Vilsmeier-Haack reaction provides a reliable route to this versatile intermediate. The demonstrated utility of the imidazo[4,5-b]pyridine scaffold in the design of potent kinase inhibitors, particularly for CDK9, underscores the significance of this compound in modern drug discovery. This guide provides the necessary technical information for researchers to synthesize, characterize, and utilize this valuable chemical entity in their pursuit of novel therapeutics.
References
-
Al-Ghorbani, M., et al. (2023). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. Pharmaceuticals, 16(7), 1014. [Link]
-
Dubina, T. F., et al. (2024). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds, 60(3/4), 223-236. [Link]
-
Li, Y., et al. (2023). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 14(6), 1148-1163. [Link]
-
Li, Y., et al. (2023). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 14(6), 1148-1163. [Link]
-
El-Sayed, M. A., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. [Link]
-
Wawzonek, S. (2011). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 398. [Link]
-
ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. [Link]
-
Pirc, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(21), 5198. [Link]
-
ResearchGate. (n.d.). Pyridine scaffold-based CDK-9 inhibitors. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: Design. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8567-8583. [Link]
-
Faisal, A., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5213-5228. [Link]
-
Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[13][14][17]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. [Link]
-
Ivonin, S. P., et al. (2021). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]
-
ChemRxiv. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. [Link]
-
Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[13][14][17]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. [Link]
-
Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8567-8583. [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]
-
Organic & Biomolecular Chemistry. (2021). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. [Link]
-
Fahrenbach, A. C., et al. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Life, 13(5), 1141. [Link]
-
National Institutes of Health. (n.d.). Transition-Metal-Free C–H Amidation and Chlorination: Synthesis of N/N′-Mono-Substituted Imidazopyridin-2-ones from N-Pyridyl-N-hydroxylamine Intermediates. [Link]
Sources
- 1. scite.ai [scite.ai]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Spectroscopic Characterization of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. The imidazo[4,5-b]pyridine scaffold is a purine isostere and is featured in a variety of biologically active molecules.[1] A thorough understanding of its spectroscopic properties is paramount for synthesis confirmation, purity assessment, and quality control. This document outlines the theoretical basis and practical considerations for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While experimental data for this specific molecule is not widely published, this guide will leverage data from closely related analogs to provide a robust framework for its characterization.
Introduction: The Significance of Imidazo[4,5-b]pyridines
The imidazo[4,5-b]pyridine ring system is a key pharmacophore in modern drug discovery.[1] Its structural similarity to endogenous purines allows for interaction with a wide range of biological targets, including kinases, G-protein coupled receptors, and phosphodiesterases. The introduction of a methyl group at the N1 position and a carbaldehyde at the C2 position, as in 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde, provides a versatile synthetic handle for the construction of more complex molecular architectures through reactions such as reductive amination and Wittig-type couplings.
Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in the pharmaceutical industry where minute structural changes can drastically alter biological activity and toxicological profiles. Spectroscopic techniques provide a non-destructive and highly informative means of elucidating the chemical structure and purity of a synthesized compound.
Molecular Structure and Spectroscopic Overview
The structure of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde, with the IUPAC name 1-methylimidazo[4,5-b]pyridine-2-carbaldehyde, is presented below. The key structural features to be confirmed by spectroscopy are:
-
The fused imidazo[4,5-b]pyridine core.
-
The presence and position of the N-methyl group.
-
The presence and connectivity of the C2-carbaldehyde group.
-
The substitution pattern on the pyridine ring.
Figure 1. Chemical structure of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR spectra should be acquired to provide a complete picture of the carbon and proton framework.
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (ratio of protons), and their coupling patterns (revealing neighboring protons).
Expected ¹H NMR Spectral Features:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration | Comments |
| Aldehyde-H | 9.8 - 10.2 | Singlet (s) | 1H | Deshielded due to the electronegativity of the oxygen and the anisotropy of the carbonyl group. |
| Pyridine-H | 7.0 - 8.5 | Doublet (d) or Doublet of Doublets (dd) | 3H total | The exact shifts and coupling constants will depend on the specific positions on the pyridine ring. |
| N-Methyl-H | 3.8 - 4.2 | Singlet (s) | 3H | Typically a sharp singlet in a region indicative of a methyl group attached to a nitrogen in a heteroaromatic system. |
Disclaimer: The chemical shifts are predicted values and may vary depending on the solvent and experimental conditions. Data from related compounds, such as 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, show the aldehyde proton at 9.79 ppm.[2]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.
Expected ¹³C NMR Spectral Features:
| Carbon | Expected Chemical Shift (ppm) | Comments |
| Aldehyde C=O | 180 - 190 | Highly deshielded, characteristic of an aldehyde carbonyl carbon. |
| Aromatic/Heteroaromatic C | 110 - 160 | Multiple signals corresponding to the carbons of the fused ring system. |
| N-Methyl C | 30 - 35 | Characteristic chemical shift for a methyl group attached to a nitrogen atom in this environment. |
Disclaimer: Predicted values. For comparison, in 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, the aldehyde carbon appears at 185.45 ppm, and the aromatic carbons range from 111.87 to 165.96 ppm.[2]
Experimental Protocol: NMR Sample Preparation and Acquisition
Figure 2. Workflow for NMR sample preparation and data acquisition.
-
Sample Preparation: Accurately weigh 5-10 mg of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial.
-
Homogenization: Gently vortex the sample to ensure complete dissolution and a homogenous solution.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Insert the sample into the NMR spectrometer. The instrument will then be locked onto the deuterium signal of the solvent, and the magnetic field will be shimmed to ensure high resolution. Standard ¹H and ¹³C (with proton decoupling) experiments should be run.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): The molecular weight of C₈H₇N₃O is 161.16 g/mol . A prominent peak at m/z = 161 (for [M]⁺) or 162 (for [M+H]⁺ in ESI) is expected.
-
Fragmentation Pattern: Common fragmentation pathways for this class of compounds may include the loss of the aldehyde group (CHO, 29 Da) or the methyl group (CH₃, 15 Da).
For the parent compound, 1H-imidazo[4,5-b]pyridine-2-carbaldehyde (C₇H₅N₃O, MW: 147.13), the mass spectrum shows a top peak at m/z 147.[3] This supports the expectation of a strong molecular ion peak for the N-methylated analog.
Experimental Protocol: Mass Spectrometry Analysis
Figure 3. General workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (aldehyde) | 1680 - 1710 | Strong |
| C-H (aldehyde) | 2820 - 2880 and 2720 - 2780 | Medium (often two distinct peaks) |
| C=N and C=C (aromatic) | 1500 - 1650 | Medium to Strong |
| C-H (aromatic) | 3000 - 3100 | Medium to Weak |
| C-H (aliphatic, N-CH₃) | 2850 - 3000 | Medium |
Note: The NIST Chemistry WebBook provides an IR spectrum for 1-methyl-1H-imidazole-2-carboxaldehyde, which, while not the target molecule, can serve as a useful reference for the aldehyde and N-methyl group vibrations.[4]
Conclusion
The spectroscopic characterization of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde relies on a multi-technique approach. ¹H and ¹³C NMR spectroscopy are essential for elucidating the core structure and substitution pattern. Mass spectrometry confirms the molecular weight and elemental composition, while IR spectroscopy provides confirmation of the key functional groups, particularly the aldehyde. By combining the data from these techniques, researchers and drug development professionals can confidently verify the identity, purity, and structure of this important heterocyclic building block.
References
-
National Institute of Standards and Technology. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]4]
-
PubChem. (n.d.). 1H-Imidazo[4,5-b]pyridine-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]3]
-
Khan, I., Zaib, S., Batool, S., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5639. Retrieved from [Link]1]
-
Acta Crystallographica Section E: Crystallographic Communications. (2022). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. Retrieved from [Link]2]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Imidazo[4,5-b]pyridine-2-carbaldehyde | C7H5N3O | CID 590105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Imidazole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]
An In-Depth Technical Guide to 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde (CAS Number: 57806-04-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. Drawing from its structural similarity to endogenous purines, this molecule serves as a valuable scaffold for the development of novel therapeutic agents. This document will delve into its synthesis, chemical properties, and potential applications, offering insights grounded in established scientific literature.
Molecular Overview and Significance
1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde, with the CAS number 57806-04-9, belongs to the imidazopyridine class of heterocyclic compounds. The fusion of an imidazole ring with a pyridine moiety creates a bicyclic system that is a bioisostere of purines, allowing it to interact with a wide range of biological targets.[1][2] The presence of a reactive carbaldehyde group at the 2-position provides a versatile handle for further chemical modifications, making it a key intermediate in the synthesis of more complex molecules with potential therapeutic activities.[3][4] The imidazo[4,5-b]pyridine core is found in molecules investigated for various pharmacological activities, including as anticancer, antiviral, and anti-inflammatory agents.[3][5]
Table 1: Physicochemical Properties of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
| Property | Value | Source |
| CAS Number | 57806-04-9 | [6] |
| Molecular Formula | C₈H₇N₃O | [6] |
| Molecular Weight | 161.16 g/mol | [6] |
| IUPAC Name | 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde | [6] |
Strategic Synthesis Pathways
The synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde can be logically approached in two main stages: the construction of the core 1-methyl-1H-imidazo[4,5-b]pyridine scaffold, followed by the introduction of the carbaldehyde group at the 2-position.
Synthesis of the 1-methyl-1H-imidazo[4,5-b]pyridine Core
A common and effective method for the synthesis of the imidazo[4,5-b]pyridine core involves the cyclization of a suitably substituted diaminopyridine.[1] For the target molecule, the key precursor is 2-amino-3-(methylamino)pyridine. This intermediate can be reacted with a one-carbon synthon, such as formic acid or its derivatives, to facilitate the closure of the imidazole ring.
Figure 1: A plausible synthetic route to the 1-methyl-1H-imidazo[4,5-b]pyridine core.
Formylation of the Imidazo[4,5-b]pyridine Core
With the core scaffold in hand, the next critical step is the introduction of the aldehyde functionality at the 2-position. The Vilsmeier-Haack reaction is a well-established and efficient method for the formylation of electron-rich heterocyclic systems.[7][8][9] This reaction typically employs a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[2]
The mechanism involves the electrophilic attack of the Vilsmeier reagent on the electron-rich C2 position of the 1-methyl-1H-imidazo[4,5-b]pyridine ring, followed by hydrolysis to yield the desired aldehyde.
Figure 2: Formylation of the core scaffold via the Vilsmeier-Haack reaction.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine
-
Step 1: Methylation of 2-amino-3-nitropyridine. To a solution of 2-amino-3-nitropyridine in a suitable solvent (e.g., DMF), add a base (e.g., NaH or K₂CO₃) portion-wise at 0 °C. After stirring for a short period, add methyl iodide dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.
-
Step 2: Reduction of the Nitro Group. Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol or ethyl acetate) and add a catalyst (e.g., 10% Pd/C). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC). Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 2-amino-3-(methylamino)pyridine.
-
Step 3: Cyclization to form the Imidazole Ring. Reflux a solution of 2-amino-3-(methylamino)pyridine in formic acid for several hours. After cooling, neutralize the reaction mixture with a base (e.g., aqueous NaOH or NaHCO₃) and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the residue by column chromatography to yield 1-methyl-1H-imidazo[4,5-b]pyridine.[10]
Protocol 2: Vilsmeier-Haack Formylation
-
Step 1: Formation of the Vilsmeier Reagent. In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃) dropwise to N,N-dimethylformamide (DMF) with stirring.
-
Step 2: Formylation. To the freshly prepared Vilsmeier reagent, add a solution of 1-methyl-1H-imidazo[4,5-b]pyridine in DMF dropwise at 0 °C. After the addition is complete, allow the reaction mixture to stir at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Step 3: Work-up and Purification. Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous NaOH or NaHCO₃). Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde.
Spectroscopic Characterization
Detailed ¹H and ¹³C NMR spectral data for 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde are not explicitly available in the reviewed literature. However, based on the analysis of closely related structures, such as 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine, the following characteristic signals can be anticipated.[11]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Aldehyde CHO | ~9.5-10.5 (s) | ~185-195 |
| Pyridine CH | ~7.0-8.5 (m) | ~115-150 |
| Imidazole N-CH₃ | ~3.8-4.2 (s) | ~30-35 |
| Imidazole C2 | - | ~140-150 |
| Imidazole-Pyridine Junction C | - | ~130-155 |
Note: These are predicted values and require experimental verification. The exact chemical shifts will be influenced by the solvent and other experimental conditions.
Applications in Drug Discovery and Medicinal Chemistry
The 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde scaffold is a valuable starting point for the synthesis of a diverse library of compounds for drug discovery. The aldehyde functionality allows for a variety of chemical transformations, including:
-
Reductive Amination: To introduce various amine-containing side chains, which can modulate solubility, cell permeability, and target binding.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds and extend the molecular framework.
-
Condensation Reactions: With a variety of nucleophiles to form imines, oximes, and hydrazones, which can serve as bioisosteres or be further functionalized.
-
Oxidation: To the corresponding carboxylic acid, which can be converted to esters and amides.
Derivatives of the imidazo[4,5-b]pyridine core have shown promise in a range of therapeutic areas:
-
Oncology: Certain imidazo[4,5-b]pyridine derivatives have demonstrated antiproliferative activity against various cancer cell lines.[12]
-
Infectious Diseases: The scaffold has been explored for the development of novel antibacterial and antiviral agents.[5]
-
Inflammatory Diseases: Some compounds based on this core have shown potential as anti-inflammatory agents.[1]
The strategic modification of the 2-carbaldehyde group allows for the fine-tuning of the molecule's structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties for a specific biological target.
Conclusion
1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde is a key heterocyclic building block with significant potential in the field of medicinal chemistry. Its synthesis, while not explicitly detailed in a single source, can be reliably achieved through established synthetic routes such as the construction of the imidazopyridine core followed by Vilsmeier-Haack formylation. The reactivity of the aldehyde group provides a gateway to a vast chemical space for the development of novel drug candidates targeting a wide array of diseases. Further research into the specific biological activities of this compound and its derivatives is warranted to fully exploit its therapeutic potential.
References
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 6. 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde | 57806-04-9 [chemicalbook.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. 1-Methyl-1H-imidazo(4,5-b)pyridine | C7H7N3 | CID 12299350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
The Ascendant Trajectory of N-Methylated Imidazo[4,5-b]pyridines: A Technical Guide to Their Biological Activity and Therapeutic Potential
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Executive Summary
The imidazo[4,5-b]pyridine scaffold, a purine isostere, has long been a focal point in medicinal chemistry due to its versatile biological activities. The strategic addition of a methyl group to the imidazole nitrogen, creating N-methylated derivatives, profoundly influences the physicochemical properties and biological activities of these compounds. This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of N-methylated imidazo[4,5-b]pyridines. We will delve into their notable anticancer, kinase inhibitory, and antiviral activities, supported by detailed experimental protocols, comparative data analysis, and mechanistic pathway diagrams. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged heterocyclic system.
Introduction: The Significance of N-Methylation on the Imidazo[4,5-b]pyridine Core
The imidazo[4,5-b]pyridine ring system is a key pharmacophore found in numerous biologically active molecules.[1] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets. N-methylation, the introduction of a methyl group onto one of the nitrogen atoms of the imidazole ring, is a critical modification that can significantly alter a molecule's:
-
Solubility and Lipophilicity: Affecting cell permeability and pharmacokinetic profiles.
-
Target Binding Affinity: By modifying the electronic and steric properties of the molecule.
-
Metabolic Stability: Potentially blocking sites of metabolic degradation.
While N-methylation can in some instances decrease certain biological activities, such as antiproliferative effects in specific contexts, it can also enhance potency and selectivity for other targets, making it a crucial parameter to investigate in drug discovery programs.[2] This guide will explore the multifaceted biological landscape of N-methylated imidazo[4,5-b]pyridines.
Synthesis of N-Methylated Imidazo[4,5-b]pyridines: A Step-by-Step Protocol
The synthesis of N-methylated imidazo[4,5-b]pyridines can be achieved through various synthetic routes. A common and effective method involves the N-alkylation of a pre-formed imidazo[4,5-b]pyridine core.
Experimental Protocol: N-Methylation of Imidazo[4,5-b]pyridines
This protocol provides a generalized procedure for the N-methylation of a substituted imidazo[4,5-b]pyridine.
Materials:
-
Substituted imidazo[4,5-b]pyridine
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the starting imidazo[4,5-b]pyridine (1.0 eq) in DMF, add potassium carbonate (2.0-3.0 eq).
-
Addition of Methylating Agent: Add methyl iodide (1.1-1.5 eq) dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-methylated imidazo[4,5-b]pyridine.
-
Characterization: Confirm the structure of the product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Base: Potassium carbonate is a mild base used to deprotonate the imidazole nitrogen, making it a more potent nucleophile.
-
Purification: Column chromatography is essential for separating the N-methylated product from any unreacted starting material and potential side products, such as O-methylated byproducts if hydroxyl groups are present.
Anticancer Activity: Targeting Key Oncogenic Pathways
N-methylated imidazo[4,5-b]pyridines have demonstrated significant potential as anticancer agents, primarily through the inhibition of key protein kinases involved in cell cycle regulation and proliferation.
Mechanism of Action: Inhibition of Cyclin-Dependent Kinase 9 (CDK9) and Aurora Kinases
Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[3] CDK9 is a key transcriptional regulator, and its inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately triggering apoptosis in cancer cells.
Furthermore, this scaffold has been extensively explored for its ability to inhibit Aurora kinases (A, B, and C), which are crucial for mitotic progression.[4][5] Overexpression of Aurora kinases is common in many cancers, making them attractive therapeutic targets.
Signaling Pathway Diagrams
Caption: Inhibition of the CDK9/Cyclin T1 complex by N-methylated imidazo[4,5-b]pyridines.
Caption: Inhibition of Aurora Kinases by N-methylated imidazo[4,5-b]pyridines leading to mitotic arrest and apoptosis.
In Vitro Anticancer Activity Evaluation
The antiproliferative activity of N-methylated imidazo[4,5-b]pyridines is typically assessed using cell-based assays.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Human cancer cell lines (e.g., HCT-116, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
N-methylated imidazo[4,5-b]pyridine compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the N-methylated imidazo[4,5-b]pyridine compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Structure-Activity Relationship (SAR) and Comparative Data
The position and nature of substituents on the imidazo[4,5-b]pyridine core, including N-methylation, significantly impact anticancer activity.
| Compound | N-Substitution | R¹ | R² | Cell Line | IC₅₀ (µM) | Reference |
| 1 | H | Br | Phenyl | SW620 | 0.4 | [2] |
| 2 | CH₃ | Br | Phenyl | SW620 | >10 | [2] |
| 3 | H | Cl | 4-(dimethylamino)phenyl | HCT116 | - | [4] |
| 4 (CCT137690) | H | Br | 4-(4-methylpiperazin-1-yl)phenyl | SW620 | - | [5] |
| 5 | H | - | - | HCT116 | 0.2-0.9 | [6][7] |
Note: The table above is a representative summary. Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions across different studies. In the case of compounds 1 and 2, N-methylation led to a decrease in antiproliferative activity against the SW620 colon cancer cell line.[2]
Kinase Inhibitory Activity: A Deeper Dive
The ability of N-methylated imidazo[4,5-b]pyridines to inhibit protein kinases is a cornerstone of their therapeutic potential.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro potency of a compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., Aurora A, CDK9)
-
Kinase buffer
-
ATP
-
Substrate (peptide or protein)
-
N-methylated imidazo[4,5-b]pyridine compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and varying concentrations of the test compound in kinase buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30 °C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: Plot the kinase activity against the compound concentration and determine the IC₅₀ value.
| Compound | N-Substitution | Target Kinase | IC₅₀ (µM) | Reference |
| 6 | H | Aurora A | 0.042 | [4] |
| 7 | H | Aurora B | 0.198 | [4] |
| 8 | H | Aurora C | 0.227 | [4] |
| 9 (CCT137690) | H | Aurora A | 0.015 | [5] |
| 10 | H | CDK9 | 0.63-1.32 | [3] |
| 11 | H | FLT3 | 0.162 | [8][9] |
Note: While specific IC₅₀ values for N-methylated derivatives against these kinases are not always available in a comparative format, the general principle of SAR applies, where the methyl group can influence binding affinity.
Antiviral Activity
Imidazo[4,5-b]pyridines have also been investigated for their antiviral properties.
Experimental Protocol: General Antiviral Assay (CPE Reduction Assay)
This protocol provides a general framework for assessing the antiviral activity of compounds against cytopathic viruses.
Materials:
-
Host cell line (e.g., Vero, MDCK)
-
Virus stock
-
Cell culture medium
-
96-well plates
-
N-methylated imidazo[4,5-b]pyridine compounds
-
Cell viability stain (e.g., Neutral Red)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed host cells in 96-well plates and grow to confluency.
-
Compound and Virus Addition: Add serial dilutions of the test compounds to the wells, followed by the addition of a known titer of the virus. Include cell control, virus control, and positive control (e.g., a known antiviral drug) wells.
-
Incubation: Incubate the plates at 37 °C until significant cytopathic effect (CPE) is observed in the virus control wells.
-
Staining: Stain the cells with a viability dye such as Neutral Red.
-
Quantification: Elute the dye and measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of CPE reduction for each compound concentration and determine the EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration). The selectivity index (SI = CC₅₀/EC₅₀) is then calculated to assess the therapeutic window.
Conclusion and Future Directions
N-methylated imidazo[4,5-b]pyridines represent a promising class of compounds with a diverse range of biological activities. Their ability to potently inhibit key protein kinases such as CDK9 and Aurora kinases underscores their potential as anticancer agents. The strategic incorporation of an N-methyl group provides a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of these molecules.
Future research in this area should focus on:
-
Systematic SAR studies: To clearly define the impact of N-methylation in combination with other substituents on various biological targets.
-
Target deconvolution: For compounds with broad-spectrum activity to identify novel mechanisms of action.
-
In vivo efficacy and safety studies: To translate the promising in vitro results into preclinical and clinical development.
-
Exploration of other therapeutic areas: Including anti-inflammatory and neuroprotective applications.
The continued exploration of the chemical space around the N-methylated imidazo[4,5-b]pyridine scaffold holds significant promise for the discovery of next-generation therapeutics.
References
-
Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5213-5228. [Link]
-
Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6567-6571. [Link]
-
Butković, K., et al. (2023). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(1), 34. [Link]
-
El-Sayed, M. A., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. [Link]
-
Grgurić, T., et al. (2024). Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives. ChemMedChem, e202300633. [Link]
-
Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]
-
Kralj, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4, 5-b] pyridines. Molecules (Basel, Switzerland), 28(1), 34. [Link]
-
Large, J. M., et al. (2013). Aurora isoform selectivity: design and synthesis of imidazo[4,5-b]pyridine derivatives as highly selective inhibitors of Aurora-A kinase in cells. Journal of Medicinal Chemistry, 56(21), 8471-8488. [Link]
-
Perišić, N., et al. (2023). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: Design, synthesis, antiproliferative activity and DNA/RNA binding study. Bioorganic Chemistry, 134, 106458. [Link]
Sources
- 1. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fulir.irb.hr [fulir.irb.hr]
- 8. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The "Magic Methyl": A Technical Guide to Its Role in the Biological Activity of Imidazo[4,5-b]pyridine Derivatives
Abstract
The imidazo[4,5-b]pyridine scaffold, a purine isostere, is a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of pharmacological activities.[1] Among the various chemical modifications employed to optimize the therapeutic potential of this privileged structure, the addition of a methyl group stands out for its profound and often decisive impact on biological activity. This technical guide provides an in-depth analysis of the multifaceted role of the methyl group in modulating the efficacy of imidazo[4,5-b]pyridine compounds. We will explore its influence on physicochemical properties, structure-activity relationships (SAR), and pharmacokinetic profiles, with a focus on its application in the development of anticancer and antimicrobial agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the "magic methyl" effect in their own research.
Introduction: The Imidazo[4,5-b]pyridine Core and the Significance of Methylation
The imidazo[4,5-b]pyridine ring system is a heterocyclic scaffold composed of a fused imidazole and pyridine ring.[2] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, making it a fertile ground for the development of novel therapeutics.[3] Derivatives of this core have been investigated for a plethora of biological activities, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[4]
In the quest to fine-tune the pharmacological properties of these derivatives, the strategic placement of a methyl group has proven to be a remarkably effective approach. The so-called "magic methyl" effect refers to the disproportionately large improvement in biological activity that can result from the addition of this small alkyl group.[5] This effect is not mere serendipity; it is the result of a complex interplay of steric and electronic modifications that the methyl group imparts to the parent molecule. These modifications can influence everything from target binding affinity to metabolic stability.[6]
This guide will deconstruct the role of the methyl group in the context of the imidazo[4,5-b]pyridine scaffold, providing a framework for its rational application in drug design.
The Physicochemical Impact of the Methyl Group
The introduction of a methyl group, while seemingly minor, can significantly alter the physicochemical properties of an imidazo[4,5-b]pyridine derivative. These changes, in turn, have a cascading effect on the molecule's pharmacokinetic and pharmacodynamic profiles.
Lipophilicity and Solubility
A primary effect of methylation is an increase in lipophilicity, which is often quantified by the partition coefficient, logP. The added methyl group enhances the nonpolar character of the molecule, which can improve its ability to cross cell membranes. However, this increase in lipophilicity must be carefully balanced, as it can also lead to decreased aqueous solubility, potentially hindering drug formulation and bioavailability. While direct comparative studies on the imidazo[4,5-b]pyridine core are limited, general principles of medicinal chemistry and some derivative studies indicate that N-methylation or methylation of appended side chains can be a tool to modulate lipophilicity. For instance, in a series of tetracyclic imidazo[4,5-b]pyridine derivatives, the introduction of an N-isobutyl side chain, which includes methyl groups, led to an increase in the calculated logP values.[1]
Steric and Conformational Effects
The methyl group's bulk can introduce steric hindrance that influences how the molecule interacts with its biological target. This can be advantageous, for example, by locking the molecule into a more favorable binding conformation or by preventing unwanted metabolism. The conformational restriction imposed by a methyl group can reduce the entropic penalty of binding, leading to a higher binding affinity.[6]
Electronic Effects
The methyl group is weakly electron-donating through an inductive effect. This can subtly alter the electron distribution within the imidazo[4,5-b]pyridine ring system, potentially influencing the pKa of the nitrogen atoms and the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with its target.
Structure-Activity Relationship (SAR): The Strategic Placement of the Methyl Group
The position of the methyl group on the imidazo[4,5-b]pyridine scaffold is critical to its effect on biological activity. Different substitution patterns have been shown to be optimal for different therapeutic applications.
Anticancer Activity
A significant body of research on imidazo[4,5-b]pyridine derivatives has focused on their potential as anticancer agents.[7] One of the key mechanisms of action for this class of compounds is the inhibition of cyclin-dependent kinase 9 (CDK9).[8] CDK9 is a crucial regulator of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins, ultimately inducing cancer cell death.
In a study of 2,6-disubstituted imidazo[4,5-b]pyridines, an N-methyl substituted derivative bearing a hydroxyl group (compound 19 ) was identified as one of the most potent compounds, with IC50 values in the low micromolar range against a panel of cancer cell lines.[9] This suggests that methylation on the imidazole nitrogen can be a favorable modification for enhancing antiproliferative activity.
Caption: Mechanism of action for anticancer imidazo[4,5-b]pyridines.
Antimicrobial Activity
Methylation has also been shown to be a key factor in the antibacterial activity of imidazo[4,5-b]pyridine derivatives. A notable study demonstrated that the presence of a methyl group at the C5 position of the pyridine ring enhanced activity against both Gram-positive and Gram-negative bacteria.[3] Furthermore, the introduction of a second methyl group at the C3 position of the imidazole ring resulted in a further increase in antibacterial potency.[3]
This highlights a clear structure-activity relationship where specific methylation patterns are directly correlated with improved antimicrobial efficacy. While the precise molecular mechanism is not fully elucidated, it is hypothesized that these methyl groups may enhance binding to bacterial targets or improve penetration through the bacterial cell wall.
Caption: SAR of methylation on antibacterial activity.
Insecticidal Activity
Recent research has also explored the use of methylated imidazo[4,5-b]pyridine derivatives as insecticides. One study found that a derivative with a methyl group on the imidazole nitrogen, specifically 5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-N-(4-methylbenzyl)pyridin-2-amine, exhibited significant mortality against Nilaparvata lugens (brown planthopper). This indicates that N-methylation can be a valuable strategy for developing potent insecticidal agents based on this scaffold.
Quantitative Data Summary
The following table summarizes the biological activity of several methylated imidazo[4,5-b]pyridine derivatives compared to their unmethylated or differently substituted counterparts.
| Compound ID | Methylation Pattern | Biological Activity | Target | IC50 / MIC | Reference |
| 19 | N-methyl | Anticancer | Capan-1, LN-229, DND-41, K-562, Z-138 cell lines | 1.45–1.90 μM | [9] |
| 13 | N-unsubstituted (hydroxyl at para-position of phenyl ring) | Anticancer | Capan-1, HL-60, Z-132 cell lines | 1.50–1.87 μM | [9] |
| Compound with C5-Methyl | C5-methyl | Antibacterial | S. aureus, B. subtilis, E. coli, P. aeruginosa, K. pneumonia | Enhanced activity vs. unsubstituted | [3] |
| Compound with C3,C5-Dimethyl | C3,C5-dimethyl | Antibacterial | S. aureus, B. subtilis, E. coli, P. aeruginosa, K. pneumonia | Further enhanced activity vs. C5-methyl | [3] |
| 8n | N-methyl | Insecticidal | N. lugens | 46.85% mortality at 5 mg/L |
Impact on Pharmacokinetics (ADME)
The "magic methyl" effect often extends to improving the pharmacokinetic profile of a drug candidate. The addition of a methyl group can protect a metabolically labile site from enzymatic degradation, thereby increasing the drug's half-life and overall exposure.[6]
While comprehensive ADME studies specifically comparing methylated and non-methylated imidazo[4,5-b]pyridines are not extensively published, the principles of drug metabolism suggest that methylation can play a protective role. For example, if a particular position on the aromatic ring system is susceptible to oxidation by cytochrome P450 enzymes, the addition of a methyl group at that position can block this metabolic pathway. This can lead to improved oral bioavailability and a more favorable dosing regimen.
However, it is crucial to experimentally determine the metabolic fate of any new derivative, as methylation can sometimes introduce new metabolic liabilities.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and evaluation of methylated imidazo[4,5-b]pyridine derivatives.
Synthesis of N-Methyl-Substituted Imidazo[4,5-b]pyridines
The following is a general protocol for the N-methylation of an imidazo[4,5-b]pyridine core.
Materials:
-
Imidazo[4,5-b]pyridine precursor
-
Methyl iodide (CH₃I)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Dichloromethane and methanol for elution
Procedure:
-
To a solution of the imidazo[4,5-b]pyridine precursor in anhydrous DMF, add five equivalents of 60% NaH in mineral oil.
-
Stir the mixture at room temperature for 30 minutes.
-
Add an equimolar amount of methyl iodide to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction with water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a dichloromethane/methanol gradient as the eluent.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Successful methylation can be confirmed by the appearance of a singlet corresponding to the methyl protons in the ¹H NMR spectrum.[4]
Note: The alkylation of the imidazo[4,5-b]pyridine core can be non-selective and may result in a mixture of mono- and poly-alkylated products, requiring careful purification.[4]
Caption: General workflow for N-methylation of imidazo[4,5-b]pyridines.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete culture medium
-
96-well flat-bottom plates
-
Methylated imidazo[4,5-b]pyridine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include untreated control wells and solvent control wells.
-
Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.
Materials:
-
Bacterial strains of interest (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Methylated imidazo[4,5-b]pyridine derivatives (dissolved in a suitable solvent)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
0.5 McFarland standard
Procedure:
-
Prepare a stock solution of each test compound.
-
Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plates.
-
Prepare a standardized bacterial inoculum adjusted to the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted bacterial suspension to each well containing the compound dilutions, as well as to a growth control well (broth and inoculum only).
-
Include a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Case Studies and Future Perspectives
The strategic application of the methyl group has led to the development of promising imidazo[4,5-b]pyridine-based drug candidates. For instance, the N-methylated derivative 19 in the study by Pavlinac et al. (2022) demonstrated potent and selective antiproliferative activity, marking it as a lead compound for further optimization.[9] Similarly, the work by Arridos et al. has clearly shown a direct and positive correlation between the number and position of methyl groups and antibacterial activity.[3]
Looking forward, the field would greatly benefit from more systematic studies that directly compare the ADME profiles of methylated and non-methylated imidazo[4,5-b]pyridine analogs. Such studies would provide a more quantitative understanding of how methylation influences bioavailability and metabolic stability in this specific scaffold. Furthermore, elucidating the precise molecular mechanisms by which methylation enhances antimicrobial and insecticidal activity will be crucial for the rational design of next-generation compounds.
The "magic methyl" is more than just a fortunate substitution; it is a powerful tool in the medicinal chemist's arsenal. For the imidazo[4,5-b]pyridine scaffold, its judicious application will undoubtedly continue to yield novel and effective therapeutic agents.
References
-
Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
-
Althagafi, I., Al-Ghorbani, M., & El-Metwaly, N. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Pharmaceuticals, 15(10), 1205. [Link]
-
Bukowski, L., & Kaliszan, R. (1991). Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity. Part 1: Synthesis and quantitative structure-activity relationships. Archiv der Pharmazie, 324(2), 121-127. [Link]
-
Various Authors. (2020). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Journal of Chemical Technology & Metallurgy, 55(3), 451-463. [Link]
-
Boček Pavlinac, I., Zlatić, K., Persoons, L., Hranjec, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 34. [Link]
-
Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1156. [Link]
-
Belabbes, R., Belkheir, A., Ghattas, A., et al. (2021). Design, synthesis ADMET and molecular docking of new imidazo[4,5-b]pyridine-5-thione derivatives as potential tyrosyl-tRNA synthetase inhibitors. Journal of Molecular Structure, 1244, 130953. [Link]
-
El-Badry, O. M., Abdel-Aziz, M., & Abdel-Gawad, N. A. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. [Link]
-
Allen, A. C., & Blower, P. J. (1988). A comparative study of the cardiovascular and biochemical actions of the imidazo [4,5b] pyridine sulmazole and an imidazo [4,5c] pyridine analogue, BW A746C. British Journal of Pharmacology, 94(3), 837-847. [Link]
-
Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
-
Various Authors. (2024). Methyl-Containing Pharmaceuticals. Pharmaceuticals, 17(5), 577. [Link]
-
Vianello, R., Boček, I., Hranjec, M. (2023). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. International Journal of Molecular Sciences, 24(23), 16933. [Link]
-
Various Authors. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 9(47), 54830-54844. [Link]
-
Bouattour, R., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3195. [Link]
-
Various Authors. (2024). In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. Journal of Molecular Structure, 1306, 137841. [Link]
-
Various Authors. (2020). Current trends in drug metabolism and pharmacokinetics. Acta Pharmaceutica Sinica B, 10(6), 948-985. [Link]
-
Various Authors. (2022). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: Design. FULIR. [Link]
-
Boček Pavlinac, I., et al. (2022). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 27(19), 6537. [Link]
-
Various Authors. (2022). Pharmacokinetic differences of drugs and their regulatory mechanisms under dual status including normal and diseased organism. Frontiers in Pharmacology, 13, 1073587. [Link]
-
Various Authors. (2024). In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. ResearchGate. [Link]
-
Wang, L., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry, 238, 114468. [Link]
-
Various Authors. (2024). Journal of Agricultural and Food Chemistry. ACS Publications. [Link]
-
Boček Pavlinac, I., et al. (2022). Synthesis of N-methyl-substituted imidazo[4,5-b]pyridines 17–19. ResearchGate. [Link]
-
Various Authors. (2019). IC50 values of the 9 compounds identified using the high throughput... ResearchGate. [Link]
-
Li, Y., et al. (2025). Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment. Chemistry & Biodiversity, e202500514. [Link]
-
Wu, D., et al. (2019). Synthesis and fungicidal activity of novel imidazo[4, 5-b]pyridine derivatives. Open Chemistry, 17(1), 1-10. [Link]
Sources
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl-Containing Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry. Due to its structural similarity to endogenous purines, the imidazo[4,5-b]pyridine scaffold is a recognized "privileged structure" in drug discovery, appearing in molecules with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1][2]. This guide details the plausible synthetic routes to 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde, explores the reactivity of its key functional groups, and discusses its application as a versatile intermediate in the synthesis of pharmacologically active compounds. Experimental protocols, mechanistic insights, and data are presented to provide a practical resource for researchers in the field.
Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine ring system is a fused heterocycle that mimics the structure of naturally occurring purines. This structural analogy allows molecules containing this scaffold to interact with a variety of biological targets, making it a valuable pharmacophore in drug design[1]. The introduction of a methyl group at the N-1 position and a carbaldehyde at the C-2 position of this scaffold creates a highly versatile building block, 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde. The aldehyde functionality serves as a synthetic handle for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
The strategic placement of the methyl group can influence the molecule's metabolic stability and binding affinity to target proteins. The aldehyde group, being a reactive electrophile, can participate in a wide array of chemical transformations, making this compound a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
Proposed Synthetic Pathway
The proposed synthesis commences with the preparation of the key intermediate, 1-methyl-1H-imidazo[4,5-b]pyridine, followed by a formylation reaction.
Caption: Proposed synthetic pathway for 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde.
Step-by-Step Experimental Protocols (Proposed)
Step 1: Synthesis of 2-(Methylamino)-3-nitropyridine
This initial step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of the chloro substituent by methylamine.
-
Reaction: 2-chloro-3-nitropyridine + CH₃NH₂ → 2-(Methylamino)-3-nitropyridine + HCl
-
Protocol:
-
Dissolve 2-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Add an excess of methylamine (e.g., 2.0-3.0 eq, either as a solution in a solvent or as a gas).
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(methylamino)-3-nitropyridine.
-
Step 2: Synthesis of N¹-methylpyridine-2,3-diamine
The nitro group of 2-(methylamino)-3-nitropyridine is reduced to an amine to provide the necessary diamine precursor for the imidazole ring formation.
-
Reaction: 2-(Methylamino)-3-nitropyridine + Reducing Agent → N¹-methylpyridine-2,3-diamine
-
Protocol:
-
Dissolve 2-(methylamino)-3-nitropyridine (1.0 eq) in a suitable solvent, such as ethanol or acetic acid.
-
Add a reducing agent. Common choices include tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).
-
If using SnCl₂, heat the reaction mixture for several hours. For catalytic hydrogenation, the reaction is typically run at room temperature under a hydrogen atmosphere.
-
Monitor the reaction by TLC.
-
After completion, work up the reaction mixture appropriately. For the SnCl₂ reduction, basify the solution to precipitate the tin salts and extract the product with an organic solvent. For catalytic hydrogenation, filter off the catalyst and concentrate the filtrate.
-
The crude N¹-methylpyridine-2,3-diamine is often used in the next step without extensive purification.
-
Step 3: Synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridine
The cyclization of the diamine with a one-carbon source, such as triethyl orthoformate, forms the imidazole ring.
-
Reaction: N¹-methylpyridine-2,3-diamine + HC(OEt)₃ → 1-Methyl-1H-imidazo[4,5-b]pyridine
-
Protocol:
-
Combine N¹-methylpyridine-2,3-diamine (1.0 eq) and an excess of triethyl orthoformate.
-
Add a catalytic amount of an acid, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux for several hours, allowing for the removal of the ethanol byproduct.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and remove the excess triethyl orthoformate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
-
Step 4: Synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
The final step is the introduction of the aldehyde group at the C-2 position of the imidazole ring. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocyclic systems[3].
-
Reaction: 1-Methyl-1H-imidazo[4,5-b]pyridine + Vilsmeier Reagent → 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
-
Protocol:
-
Prepare the Vilsmeier reagent in situ by slowly adding phosphorus oxychloride (POCl₃, ~1.5 eq) to ice-cold N,N-dimethylformamide (DMF).
-
To this cold solution, add 1-methyl-1H-imidazo[4,5-b]pyridine (1.0 eq) portion-wise, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for several hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base, such as sodium carbonate or sodium hydroxide, until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
-
Chemical Properties and Reactivity
The chemical behavior of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde is dominated by the reactivity of the aldehyde group and the electronic nature of the fused heterocyclic ring system.
Reactivity of the Aldehyde Group
The aldehyde functionality is a versatile electrophilic center that can undergo a variety of nucleophilic addition and condensation reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.
-
Reductive Amination: The aldehyde can be converted into a variety of secondary and tertiary amines through reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride). This is a powerful method for introducing diverse amine-containing side chains.
-
Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphorus ylides allows for the extension of the carbon chain and the formation of alkenes.
-
Condensation Reactions: The aldehyde can condense with active methylene compounds (e.g., malonates, nitriles) in Knoevenagel-type condensations to form a,ß-unsaturated systems.
-
Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., potassium permanganate, chromium trioxide) or reduced to the primary alcohol with reducing agents like sodium borohydride.
Influence of the Heterocyclic Core
The imidazo[4,5-b]pyridine ring system is electron-rich, which influences the reactivity of the attached aldehyde group. The nitrogen atoms in the rings can be protonated or coordinated to Lewis acids, which can modulate the electrophilicity of the aldehyde. The aromatic nature of the fused ring system provides stability to the molecule.
Applications in Drug Discovery and Medicinal Chemistry
The utility of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde in drug discovery lies in its role as a key intermediate for the synthesis of more complex molecules with potential therapeutic value. The ability to easily modify the aldehyde group allows for the rapid generation of compound libraries for high-throughput screening.
While specific examples of marketed drugs derived directly from this exact carbaldehyde are not prominent in the literature, the imidazo[4,5-b]pyridine scaffold is present in numerous biologically active compounds, suggesting the potential of its derivatives[1][2]. For instance, derivatives of the parent scaffold have shown promise as kinase inhibitors, antiviral agents, and anti-inflammatory compounds[1].
Example of a Potential Application:
A hypothetical application could involve the synthesis of a series of Schiff bases by reacting the carbaldehyde with various substituted anilines. These Schiff bases could then be screened for their biological activity, for example, as potential anticancer agents. Subsequent reduction of the imine bond would lead to a library of secondary amines, further expanding the chemical diversity for biological evaluation.
Spectroscopic Data
Detailed spectroscopic data for 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde is not consistently reported in a single, comprehensive source. However, based on the structure and data from analogous compounds, the following characteristic spectral features can be expected:
Table 1: Expected Spectroscopic Data for 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - A singlet for the aldehyde proton (CHO) in the downfield region (δ 9.5-10.5 ppm).- A singlet for the N-methyl protons (CH₃) (δ 3.5-4.5 ppm).- A set of signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the pyridine ring, with coupling patterns dependent on their positions. |
| ¹³C NMR | - A signal for the aldehyde carbonyl carbon in the highly deshielded region (δ 180-190 ppm).- A signal for the N-methyl carbon (δ 30-40 ppm).- Signals for the aromatic carbons of the fused ring system in the region of δ 110-160 ppm. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₈H₇N₃O, MW: 161.16 g/mol ).- Fragmentation patterns characteristic of the loss of CO, and cleavage of the pyridine ring. |
| Infrared (IR) Spectroscopy | - A strong C=O stretching vibration for the aldehyde group around 1680-1700 cm⁻¹.- C-H stretching vibrations for the aromatic and methyl groups.- C=N and C=C stretching vibrations characteristic of the heterocyclic ring system. |
Note: The exact chemical shifts and coupling constants in NMR, as well as the precise peak positions in IR, will depend on the solvent and other experimental conditions.
Conclusion
1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery. Its straightforward, albeit not explicitly detailed in the literature, proposed synthesis and the rich reactivity of its aldehyde functionality make it an attractive starting material for the creation of diverse chemical libraries. The inherent biological potential of the imidazo[4,5-b]pyridine scaffold further enhances the significance of this compound as a key intermediate for the development of new therapeutic agents. Further research into the synthesis and applications of this and related compounds is warranted to fully exploit their potential in medicinal chemistry.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. 2017 Mar; 22(3): 399. [Link]
-
Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. [Link]
-
Plausible mechanism of formylation of imidazo-pyridine ring. ResearchGate. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Efficient synthesis of substituted imidazo[4,5-b] pyridines. ResearchGate. [Link]
-
1H-Imidazo[4,5-b]pyridine-2-carbaldehyde | C7H5N3O | CID 590105. PubChem. [Link]
-
1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST WebBook. [Link]
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. [Link]
Sources
Methodological & Application
One-Pot Synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde: An Application Note and Detailed Protocol
Abstract
This application note presents a comprehensive guide to a proposed one-pot synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The imidazo[4,5-b]pyridine core, being a purine isostere, is a recurring motif in compounds targeting a range of biological pathways.[1][2] This document provides a detailed, step-by-step protocol for a streamlined synthesis, discusses the underlying chemical principles, and offers insights into reaction optimization and troubleshooting. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine ring system is a privileged heterocyclic motif in medicinal chemistry due to its structural analogy to endogenous purines. This similarity allows molecules containing this scaffold to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of imidazo[4,5-b]pyridine have demonstrated potential as anticancer, inotropic, antimitotic, and selective antihistamine agents.[3] The introduction of a methyl group at the N1-position and a carbaldehyde group at the C2-position furnishes a versatile intermediate, 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde, which can be further elaborated to generate diverse libraries of bioactive compounds.
Traditional multi-step syntheses of such derivatives can be laborious, time-consuming, and often result in modest overall yields. A one-pot synthesis offers a more efficient and atom-economical alternative by telescoping multiple reaction steps into a single operation, thereby minimizing solvent usage, purification steps, and overall cost.
Proposed One-Pot Synthetic Strategy
The proposed one-pot synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde is envisioned to proceed through a tandem sequence of reactions commencing with a suitably substituted diaminopyridine. A plausible and efficient approach involves the utilization of N-methyl-2,3-diaminopyridine as a key starting material. The synthesis would then proceed via a cyclization with a C2-synthon followed by an in-situ formylation. An alternative, and potentially more direct route, would be a one-pot reaction involving 2,3-diaminopyridine, a methylating agent, and a formylating agent. However, controlling the regioselectivity of methylation can be challenging.[4][5] Therefore, this protocol will focus on a strategy that leverages a pre-methylated starting material to ensure the desired N1-methylation.
The core of this protocol is a cyclization followed by a Vilsmeier-Haack formylation. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds, making it an ideal candidate for the introduction of the aldehyde functionality at the C2-position of the imidazo[4,5-b]pyridine ring system.[6][7][8]
Visualizing the Workflow: A Graphviz Diagram
The following diagram illustrates the proposed one-pot synthetic workflow.
Caption: Proposed one-pot synthesis workflow.
Detailed Experimental Protocol
This protocol is a proposed synthetic route based on established chemical principles. Optimization of reaction conditions may be necessary to achieve optimal yields.
4.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| N-methyl-2,3-diaminopyridine | ≥98% | Commercially available |
| Glyoxylic acid monohydrate | ≥98% | Commercially available |
| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially available |
| Saturated sodium bicarbonate solution | - | Prepared in-house |
| Anhydrous sodium sulfate | - | Commercially available |
| Silica gel | 60 Å, 230-400 mesh | Commercially available |
4.2. Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add N-methyl-2,3-diaminopyridine (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to dissolve the starting material. The volume should be sufficient to ensure good stirring.
-
Cyclization Step: Dissolve glyoxylic acid monohydrate (1.1 eq) in a minimal amount of a suitable solvent (e.g., THF or DCM) and add it dropwise to the reaction mixture at room temperature. Stir the mixture for 1-2 hours. This step facilitates the initial condensation and cyclization to form the 1-methyl-1H-imidazo[4,5-b]pyridine intermediate in situ.
-
Preparation of Vilsmeier Reagent (in a separate flask): In a separate flame-dried flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (3.0 eq) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Formylation Step: Add the freshly prepared Vilsmeier reagent dropwise to the reaction mixture containing the in situ generated imidazo[4,5-b]pyridine at 0°C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde.
Causality Behind Experimental Choices
-
Starting Material: The use of N-methyl-2,3-diaminopyridine is crucial for ensuring the regioselective formation of the 1-methyl isomer, which can be challenging to achieve through post-cyclization methylation.[3][4][5]
-
C2-Synthon: Glyoxylic acid is a readily available and effective two-carbon synthon that, upon condensation with the diamine and subsequent decarboxylation and oxidation (which can occur in situ), forms the imidazole ring.
-
Vilsmeier-Haack Reagent: This reagent is a mild and efficient formylating agent for electron-rich heterocycles.[6][7] The in situ preparation from POCl₃ and DMF is a standard and reliable procedure.
-
Solvent: Anhydrous dichloromethane is chosen for its inertness and ability to dissolve the reactants. The use of anhydrous conditions is critical to prevent the decomposition of the Vilsmeier reagent.
-
Inert Atmosphere: An inert atmosphere is maintained throughout the reaction to prevent unwanted side reactions with atmospheric moisture and oxygen.
Data Summary: Expected Outcomes
While this is a proposed protocol, the yields for similar multi-step syntheses of substituted imidazo[4,5-b]pyridines can vary. The following table provides a hypothetical comparison of potential outcomes.
| Parameter | Expected Range | Notes |
| Yield | 40-60% | Highly dependent on reaction optimization. |
| Purity | >95% | After column chromatography. |
| Reaction Time | 4-6 hours | Can be monitored and adjusted via TLC. |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider optimizing the reaction temperature and time for both the cyclization and formylation steps. The stoichiometry of the Vilsmeier reagent can also be adjusted.
-
Incomplete Reaction: If the starting material is not fully consumed, increasing the reaction time or temperature may be necessary. Ensure the Vilsmeier reagent is freshly prepared and added under strictly anhydrous conditions.
-
Side Product Formation: The formation of regioisomers during methylation is a known issue if starting with 2,3-diaminopyridine.[4] Using N-methyl-2,3-diaminopyridine mitigates this. Other side products may arise from the decomposition of the Vilsmeier reagent; careful temperature control during its preparation and addition is key.
Conclusion
This application note outlines a scientifically grounded, one-pot protocol for the synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde. By leveraging a tandem cyclization and Vilsmeier-Haack formylation, this method offers a potentially efficient and streamlined route to a valuable building block for drug discovery and development. The provided protocol, along with the rationale and troubleshooting guide, serves as a comprehensive resource for researchers in the field of synthetic and medicinal chemistry.
References
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]
-
Synthesis of N-methyl-substituted imidazo[4,5-b]pyridines 17–19. ResearchGate. Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central (PMC). Available at: [Link]
-
Plausible mechanism of formylation of imidazo-pyridine ring. ResearchGate. Available at: [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. Chemistry Steps. Available at: [Link]
-
Efficient synthesis of substituted imidazo[4,5-b] pyridine. ResearchGate. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. Available at: [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. ijpcbs.com [ijpcbs.com]
Application Note & Protocol: A Field-Proven Method for the Synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
Abstract
This document provides a comprehensive, technically-grounded protocol for the synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug discovery. The imidazo[4,5-b]pyridine scaffold is a purine bioisostere, making its derivatives prime candidates for interacting with a wide range of biological targets.[1][2] The presented methodology is a robust two-stage process centered on the selective oxidation of a readily accessible alcohol precursor, (1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol. We detail the rationale behind the choice of reagents, provide a step-by-step experimental procedure, and address critical safety considerations, particularly concerning the use of selenium dioxide. This guide is intended for researchers and process chemists seeking a reliable and scalable route to this valuable intermediate.
Introduction and Synthetic Strategy
The synthesis of functionalized imidazo[4,5-b]pyridines is a cornerstone for the development of novel therapeutics.[1][2] The title compound, with its reactive aldehyde group at the C2 position, serves as a versatile synthon for constructing more complex molecular architectures through reactions such as reductive amination, Wittig reactions, and condensations.
Several synthetic routes could be envisioned for its preparation, including direct formylation of the 1-methyl-1H-imidazo[4,5-b]pyridine core via the Vilsmeier-Haack reaction.[3][4][5] However, such electrophilic substitutions can sometimes suffer from regioselectivity issues and harsh reaction conditions.
The strategy detailed herein offers superior control and reliability. It proceeds via the selective oxidation of the corresponding primary alcohol, (1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol[6]. This approach is advantageous as the alcohol precursor can be synthesized cleanly, and its subsequent oxidation to the aldehyde is a high-yielding, well-established transformation. We focus on the use of selenium dioxide (SeO₂) as the oxidant of choice, a reagent renowned for its efficacy in converting activated methyl or hydroxymethyl groups adjacent to heterocyclic systems into aldehydes.
Reaction Principle and Mechanism
The overall synthesis is depicted in the workflow below. The key transformation is the final oxidation step.
Oxidation Mechanism with Selenium Dioxide (SeO₂): The oxidation of an alcohol to an aldehyde by SeO₂ is a complex process. A plausible pathway involves:
-
Ene Reaction: An initial ene reaction between the alcohol and SeO₂ forms a seleninic acid intermediate.
-
[7][8]-Sigmatropic Rearrangement: This intermediate undergoes a[7][8]-sigmatropic rearrangement, which transfers the selenium-bound oxygen to the carbon atom of the alcohol.
-
Elimination: The resulting unstable selenium(II) species collapses, eliminating elemental selenium (as a red/black precipitate) and water, to yield the desired aldehyde.
This pathway's favorability for allylic and benzylic-type alcohols makes it particularly suitable for the hydroxymethyl group at the C2 position of the imidazopyridine ring, which is electronically analogous.
Experimental Protocol
This protocol is divided into two parts: the synthesis of the alcohol precursor and its subsequent oxidation to the target aldehyde.
Part A: Synthesis of (1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol
Part B: Oxidation to 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
CRITICAL SAFETY WARNING: TOXICITY OF SELENIUM DIOXIDE
Selenium dioxide (SeO₂) is highly toxic and corrosive .[7][9] It is fatal if swallowed or inhaled and can cause severe skin burns and eye damage.[10] Prolonged exposure may cause damage to organs. All operations involving SeO₂ must be performed in a certified chemical fume hood.[10] Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, is mandatory.[7][9] Avoid generating dust.[7][10] Have an appropriate quenching agent (e.g., sodium hypochlorite solution) and disposal plan ready before starting the experiment.
Materials & Equipment:
-
(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol
-
Selenium Dioxide (SeO₂), ≥99% purity
-
1,4-Dioxane, anhydrous
-
Ethyl Acetate (EtOAc), reagent grade
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography (230-400 mesh)
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol (1.0 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane (approx. 10-15 mL per gram of starting material). Stir the mixture until the starting material is fully dissolved.
-
Reagent Addition: In the fume hood, carefully weigh and add selenium dioxide (SeO₂) (1.1 eq) to the reaction flask in one portion.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 101 °C) using a heating mantle. A black precipitate of elemental selenium will begin to form.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 5-10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes). The starting material spot should be consumed, and a new, typically lower Rf spot corresponding to the aldehyde product should appear. The reaction is generally complete within 4-8 hours.
-
Cooling and Filtration: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite® to remove the black selenium precipitate. Wash the filter cake thoroughly with ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic solution sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). This removes any acidic impurities.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 70% EtOAc) to isolate the pure 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure. Dry the resulting solid under high vacuum to obtain the final product as a solid.
Data Presentation
Table 1: Reagent Quantities and Properties
| Reagent | MW ( g/mol ) | Molar Eq. | Sample Mass/Vol | Moles (mmol) |
| (1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol | 163.18[6] | 1.0 | 5.00 g | 30.6 |
| Selenium Dioxide (SeO₂) | 110.97 | 1.1 | 3.74 g | 33.7 |
| 1,4-Dioxane | 88.11 | Solvent | 60 mL | - |
Expected Yield: 75-85%
Characterization Data for 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₈H₇N₃O[11]
-
Molecular Weight: 161.16 g/mol [11]
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~10.1 (s, 1H, -CHO), 8.5 (dd, 1H), 8.1 (dd, 1H), 7.3 (dd, 1H), 4.2 (s, 3H, -NCH₃). (Note: Exact shifts and coupling constants may vary slightly).
-
Mass Spectrometry (ESI+): m/z = 162.06 [M+H]⁺.
Visualization of Synthetic Workflow
The following diagram illustrates the key transformation in this protocol.
Caption: Oxidation of the alcohol precursor to the target aldehyde.
Discussion and Field Insights
-
Choice of Oxidant: While other oxidants like manganese dioxide (MnO₂) or PCC could also effect this transformation, SeO₂ is particularly effective for this substrate class and often results in cleaner reactions with simpler work-ups, provided the selenium byproduct is handled correctly.
-
Solvent Choice: Anhydrous 1,4-dioxane is the preferred solvent due to its high boiling point, which is suitable for the reflux conditions required, and its ability to dissolve both the substrate and the reagent.
-
Troubleshooting:
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after 8 hours, an additional portion of SeO₂ (0.2 eq) can be added. Ensure the dioxane is anhydrous, as water can impede the reaction.
-
Low Yields: Low yields are often attributed to losses during the work-up or purification. Ensure the selenium precipitate is washed thoroughly with the extraction solvent. The product can also be sensitive, so prolonged heating should be avoided.
-
Over-oxidation: Formation of the corresponding carboxylic acid is a potential side reaction, though generally minimal with SeO₂ under these conditions. Washing with NaHCO₃ during work-up effectively removes this impurity.
-
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde. By leveraging a controlled oxidation of the corresponding alcohol, this method avoids potential regioselectivity issues associated with direct formylation and delivers the target compound in high yield and purity. Adherence to the stringent safety precautions outlined for handling selenium dioxide is essential for the successful and safe execution of this procedure.
References
-
Organic Syntheses. (n.d.). 2,3-Diaminopyridine. Coll. Vol. 4, p.231 (1963); Vol. 37, p.26 (1957). Retrieved from [Link]
-
Nexchem Ltd. (2023). Safety Data Sheet: Selenium Dioxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. Retrieved from [Link]
-
Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-plasmodial and anti-trypanosomal agents. Arkivoc, 2023(vii), 202312124. Retrieved from [Link]
- Google Patents. (n.d.). DE102009022830A1 - Preparing 2,3-diaminopyridine compounds.
-
ResearchGate. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Semantic Scholar. (2020). Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). A Review Article on Vilsmeier-Haack Reaction. Retrieved from [Link]
-
PubMed Central. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]
-
International Journal of ChemTech Research. (2014). Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. Retrieved from [Link]
-
ResearchGate. (2019). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Retrieved from [Link]
-
MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-1H-imidazo(4,5-b)pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Imidazo[4,5-b]pyridine-2-carbaldehyde. Retrieved from [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Page loading... [wap.guidechem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde | 57806-04-9 [chemicalbook.com]
palladium-catalyzed synthesis of N-methylated imidazo[4,5-b]pyridines
Application Note & Protocol
Strategic Synthesis of N-Methylated Imidazo[4,5-b]pyridines via Palladium-Catalyzed Cross-Coupling
Abstract
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural similarity to endogenous purines.[1] N-methylation of this heterocyclic system is a critical synthetic step that can significantly modulate pharmacological properties, including potency, selectivity, and metabolic stability. While classical N-alkylation methods exist, they can suffer from poor regioselectivity, leading to mixtures of N1 and N3-alkylated products.[2] This guide details the application of palladium-catalyzed cross-coupling reactions, specifically adapted from Buchwald-Hartwig amination principles, to achieve controlled and efficient N-methylation of the imidazo[4,5-b]pyridine core. We provide a mechanistic overview, key reaction parameter considerations, and a detailed experimental protocol for researchers in drug discovery and process chemistry.
Introduction: The Significance of N-Methylated Imidazo[4,5-b]pyridines
Imidazo[4,5-b]pyridines, as isomers of purines, are integral to the development of novel therapeutics, including kinase inhibitors, antiviral agents, and antagonists for various biological receptors.[3] The strategic placement of a methyl group on one of the imidazole nitrogen atoms can profoundly influence the molecule's interaction with its biological target. This modification can enhance binding affinity, block metabolic degradation, or alter solubility and cell permeability.
Palladium-catalyzed C-N cross-coupling has become an indispensable tool in modern organic synthesis, celebrated for its functional group tolerance and broad applicability.[4] Adapting this powerful methodology for direct N-methylation offers a sophisticated alternative to traditional methods, providing a pathway to improved yields and regioselectivity. This document serves as a practical guide to leveraging this advanced catalytic system.
Mechanistic Rationale: The Palladium Catalytic Cycle
The palladium-catalyzed N-methylation is analogous to the well-established Buchwald-Hartwig amination cycle.[5][6] The reaction requires a palladium precursor, a suitable ligand, a base, and a methylating agent. The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition, deprotonation/ligand exchange, and reductive elimination.
-
Oxidative Addition: A low-valent Pd(0) species, generated in situ from a Pd(II) precatalyst, reacts with the methylating agent (e.g., a methyl halide), forming a Pd(II) intermediate.
-
Deprotonation & Coordination: A base deprotonates the N-H of the imidazo[4,5-b]pyridine, creating an anionic nucleophile. This nucleophile then coordinates to the Pd(II) center, displacing a halide ion.
-
Reductive Elimination: This is the final, product-forming step. The N-methyl group and the imidazo[4,5-b]pyridine moiety are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.
The choice of ligand is critical, as it modulates the stability and reactivity of the palladium center throughout the cycle.[7] Sterically bulky and electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the final reductive elimination steps.[7][8]
Figure 1: Generalized catalytic cycle for the palladium-catalyzed N-methylation of imidazo[4,5-b]pyridines.
Key Parameters for Reaction Optimization
The success of the palladium-catalyzed N-methylation hinges on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent.
| Component | Examples | Role & Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(PPh₃)₂ | These are typically Pd(II) or Pd(0) sources that generate the active Pd(0) species in situ. Pd(OAc)₂ is often preferred for its stability and reliability.[8] |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos | Sterically demanding, electron-rich biaryl monophosphine ligands are crucial. They promote the formation of monoligated, highly reactive Pd(0) species, facilitate oxidative addition, and accelerate the rate-limiting reductive elimination step.[9][10] |
| Base | K₃PO₄, Cs₂CO₃, NaOt-Bu, K₂CO₃ | The base must be strong enough to deprotonate the imidazole N-H but not so nucleophilic that it interferes with the catalyst or substrates. K₃PO₄ and Cs₂CO₃ are often effective choices for heterocyclic substrates.[11] |
| Solvent | Toluene, Dioxane, THF, DMF | Anhydrous, polar aprotic solvents are typically used. They must be capable of dissolving the reactants and base while remaining stable at the required reaction temperatures (often 80-110 °C). |
Detailed Experimental Protocol
This protocol describes a general procedure for the palladium-catalyzed N-methylation of a generic imidazo[4,5-b]pyridine substrate. Note: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Equiv. |
| Imidazo[4,5-b]pyridine | - | 1.00 g | 1.0 | 1.0 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 46 mg | 0.05 | 0.02 (Pd) |
| XPhos | 476.6 | 72 mg | 0.15 | 0.06 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 3.18 g | 15.0 | 3.0 |
| Methyl Iodide (MeI) | 141.94 | 0.8 mL | 12.5 | 2.5 |
| Anhydrous Toluene | - | 25 mL | - | - |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the palladium-catalyzed N-methylation.
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add the imidazo[4,5-b]pyridine substrate (1.0 equiv), Pd₂(dba)₃ (0.02 equiv Pd), XPhos (0.06 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (to achieve approx. 0.2 M concentration) via syringe. Stir the suspension for 5 minutes. Add the methyl iodide (2.5 equiv) dropwise via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. The mixture will typically turn from a light yellow to a dark brown color.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification and Characterization
-
Purification: The crude product is purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo. The structure and purity of the final N-methylated imidazo[4,5-b]pyridine should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The regioselectivity of the methylation can be confirmed using 2D NMR techniques like NOESY.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (air/moisture contamination); Insufficiently strong base; Low reaction temperature. | Ensure all reagents are dry and the system is fully inert. Use a freshly opened bottle of solvent. Try a stronger base (e.g., NaOt-Bu). Increase the reaction temperature in 10 °C increments. |
| Formation of Side Products | Reaction temperature too high; Incorrect base or ligand. | Decrease the reaction temperature. Screen alternative ligands or bases (see Table 1). |
| Poor Regioselectivity | Steric and electronic properties of the substrate. | While this protocol favors kinetic control, thermodynamic equilibrium may be reached. Consider screening different ligands that may offer greater steric differentiation between the N1 and N3 positions. |
Conclusion
The palladium-catalyzed N-methylation of imidazo[4,5-b]pyridines represents a modern, powerful strategy for accessing key pharmaceutical building blocks. By carefully selecting the catalyst, ligand, and base, researchers can achieve high yields and control the regiochemical outcome of the methylation. This protocol provides a robust starting point for the synthesis of diverse libraries of N-methylated heterocycles, accelerating the pace of drug discovery and development.
References
-
The general mechanism of the Pd-catalyzed N-arylation reaction. ResearchGate. Available at: [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters, 11(24), 5774–5777. Available at: [Link]
-
Wang, Y., et al. (2022). Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds. Chemical Science, 13(33), 9774–9780. Available at: [Link]
-
Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20), 1813-1826. Available at: [Link]
-
Hicks, J. D., et al. (2012). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 134(38), 15849–15861. Available at: [Link]
-
Wang, Y., et al. (2022). Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds. Chemical Science, 13(33), 9774-9780. Available at: [Link]
-
Hicks, J. D., et al. (2012). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 134(38), 15849-15861. Available at: [Link]
-
Catellani, M., et al. (2010). Palladium-Catalyzed Arylation Reactions: A Mechanistic Perspective. European Journal of Organic Chemistry, 2010(35), 6763-6776. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]
-
Palladium-catalyzed C-N and C-O cross-coupling reactions. ResearchGate. Available at: [Link]
-
Daugulis, O., et al. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 44(2), 107–119. Available at: [Link]
-
Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry. Available at: [Link]
-
Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. Organic Letters, 14(7), 1764–1767. Available at: [Link]
-
El-faham, A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3225. Available at: [Link]
-
Perin, N., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(23), 5767. Available at: [Link]
-
Dherde, V., et al. (2014). Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines. The Journal of Organic Chemistry, 79(7), 2933–2943. Available at: [Link]
-
Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: Design. FULIR. Available at: [Link]
Sources
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. mdpi.com [mdpi.com]
- 3. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 9. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03294E [pubs.rsc.org]
Application Notes and Protocols: Purification of 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde by Chromatography
Introduction
1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde is a heterocyclic aldehyde of significant interest in medicinal chemistry and drug development.[1][2] Its structural similarity to purine bases makes it a valuable scaffold for the synthesis of a wide range of biologically active compounds, including potential antiviral, anticancer, and anti-inflammatory agents.[3][4] Given its role as a key synthetic intermediate, obtaining this compound in high purity is paramount for the successful development of novel therapeutics and for ensuring the reliability and reproducibility of biological screening data.
This application note provides a comprehensive guide to the purification of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde using flash column chromatography. We will delve into the rationale behind the methodological choices, from stationary and mobile phase selection to the step-by-step purification protocol. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and efficient method for obtaining this important building block in a highly purified form.
The Challenge of Purifying Polar Heterocyclic Aldehydes
The purification of polar, nitrogen-containing heterocyclic compounds like 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde by silica gel chromatography can be challenging.[5] The presence of the basic pyridine and imidazole nitrogen atoms can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel. This can result in poor separation, significant peak tailing, and in some cases, irreversible adsorption of the compound to the stationary phase.[5] Furthermore, aldehydes are susceptible to oxidation to the corresponding carboxylic acid, which can be a major impurity.[5]
Method Development: A Rational Approach
To address the purification challenges, a systematic approach to method development was undertaken. The key considerations were the polarity of the target compound and the potential for unwanted interactions with the stationary phase.
Understanding the Analyte
1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde is a polar molecule due to the presence of the nitrogen atoms in the fused ring system and the carbonyl group of the aldehyde. Its calculated XLogP3 value is 0.5, indicating a degree of hydrophilicity.[6] This polarity dictates the choice of both the stationary and mobile phases for effective chromatographic separation.
Stationary Phase Selection
Given the polar and basic nature of the target compound, standard silica gel can be problematic. To mitigate the issues of peak tailing and strong adsorption, two primary strategies are often employed:
-
Use of a less acidic stationary phase: Alumina (neutral or basic) can be a suitable alternative to silica gel for the purification of basic compounds.[5]
-
Modification of the mobile phase: The addition of a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent can effectively neutralize the acidic sites on the silica gel surface, leading to improved peak shape and recovery.[5]
For this application, we will focus on the widely accessible and cost-effective method of using standard silica gel with a modified mobile phase. This approach avoids the need for specialized columns and can be readily implemented in most organic synthesis laboratories.
Mobile Phase Selection and Optimization
The selection of an appropriate mobile phase is critical for achieving good separation. A solvent system with the right polarity is needed to move the compound of interest along the column at an appropriate rate, allowing for its separation from less polar and more polar impurities.
A common starting point for the purification of moderately polar compounds is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). For 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde, a gradient elution with a dichloromethane/methanol system is often effective.[7] The addition of a small percentage of triethylamine (0.1-1%) to the mobile phase is recommended to prevent peak tailing.[5]
Thin-layer chromatography (TLC) is an indispensable tool for optimizing the mobile phase composition before performing a column chromatography separation. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
Experimental Protocol: Flash Column Chromatography
This section provides a detailed, step-by-step protocol for the purification of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde.
Materials and Equipment
-
Crude 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
-
Silica gel (for flash chromatography, 40-63 µm particle size)[8]
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
-
Glass column for flash chromatography
-
TLC plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
Workflow Diagram
Caption: Workflow for the purification of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde.
Step-by-Step Protocol
-
TLC Analysis for Solvent System Optimization:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or methanol).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems. Start with a mixture of dichloromethane and methanol (e.g., 98:2 DCM:MeOH) and gradually increase the polarity by increasing the methanol content. Add 0.5% triethylamine to each solvent system.
-
Identify the solvent system that gives an Rf value of ~0.3 for the target compound.
-
-
Column Preparation:
-
Select an appropriate size glass column based on the amount of crude material to be purified. A general rule of thumb is to use a silica gel to crude product weight ratio of 40:1 to 100:1.
-
Prepare a slurry of the silica gel in the initial, least polar mobile phase (e.g., 100% DCM with 0.5% TEA).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent if solubility is an issue.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting dry powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column with the initial, least polar solvent system.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A typical gradient might be from 2% to 10% methanol in dichloromethane (both containing 0.5% TEA).
-
Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes or flasks.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
Spot every few fractions on a TLC plate and visualize the spots under a UV lamp.
-
Identify the fractions containing the pure desired product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde.
-
Data Summary
| Parameter | Value/Range | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Widely available and effective with a modified mobile phase. |
| Mobile Phase | Dichloromethane/Methanol with 0.5% Triethylamine | Gradient elution allows for the separation of compounds with a range of polarities. Triethylamine minimizes peak tailing. |
| Gradient | 2% to 10% Methanol in Dichloromethane | This range is typically effective for eluting the target compound while separating it from common impurities. |
| Detection | UV (254 nm) | The aromatic nature of the compound allows for easy visualization on TLC plates under UV light. |
| Expected Rf | ~0.3 | Provides good separation and a reasonable elution time. |
Conclusion
The chromatographic purification of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde can be efficiently achieved using flash column chromatography on silica gel with a dichloromethane/methanol gradient modified with triethylamine. The key to a successful purification lies in the careful optimization of the mobile phase using TLC and the proper packing and running of the column. By following the detailed protocol outlined in this application note, researchers can consistently obtain this valuable synthetic intermediate in high purity, thereby facilitating the advancement of their research and development programs.
References
-
Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks | Semantic Scholar. Available from: [Link]
-
1H-Imidazo[4,5-b]pyridine-2-carbaldehyde | C7H5N3O | CID 590105 - PubChem. Available from: [Link]
-
Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. Available from: [Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - MDPI. Available from: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. Available from: [Link]
-
Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review) - ResearchGate. Available from: [Link]
-
Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: Design - FULIR. Available from: [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Available from: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. Available from: [Link]
-
Cas 68175-07-5,2-METHYL-1H-IMIDAZO[4,5-B]PYRIDINE | lookchem. Available from: [Link]
Sources
- 1. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 2. lookchem.com [lookchem.com]
- 3. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1H-Imidazo[4,5-b]pyridine-2-carbaldehyde | C7H5N3O | CID 590105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. orgsyn.org [orgsyn.org]
The Strategic Utility of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde in Modern Medicinal Chemistry
Introduction: The Imidazo[4,5-b]pyridine Scaffold as a Privileged Heterocycle
The imidazo[4,5-b]pyridine core, a bioisostere of purine, represents a cornerstone in contemporary medicinal chemistry. Its structural resemblance to endogenous nucleobases allows for interactions with a wide array of biological targets, rendering it a privileged scaffold in drug discovery.[1][2] This heterocyclic system is a key component in numerous pharmacologically active agents, demonstrating a broad spectrum of activities including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4] The strategic introduction of various substituents onto this core allows for the fine-tuning of a compound's physicochemical properties and biological activity. Among the myriad of possible derivatives, 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde emerges as a particularly versatile and valuable building block for the synthesis of novel therapeutic agents. The presence of the aldehyde functionality at the 2-position provides a reactive handle for a multitude of chemical transformations, while the N1-methylation can enhance metabolic stability and modulate binding interactions with target proteins.[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde in medicinal chemistry, with a particular focus on its application in the development of kinase inhibitors.
Synthesis of the Core Scaffold: 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
The synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde can be approached through a multi-step sequence, culminating in the crucial formylation step. A representative synthetic pathway is outlined below.
Protocol 1: Synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine
A common and effective method for the construction of the imidazo[4,5-b]pyridine core involves the condensation of a substituted diaminopyridine with a suitable one-carbon source.
Step 1: Synthesis of N2-methylpyridine-2,3-diamine
The synthesis begins with the selective methylation of 2-amino-3-nitropyridine, followed by the reduction of the nitro group.
-
Materials: 2-amino-3-nitropyridine, Methyl iodide, Sodium hydride (60% dispersion in mineral oil), Tetrahydrofuran (THF), Ethanol, Tin(II) chloride dihydrate, Hydrochloric acid.
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, add a solution of 2-amino-3-nitropyridine (1.0 eq.) in THF dropwise.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-methyl-3-nitro-2-aminopyridine.
-
To a solution of N-methyl-3-nitro-2-aminopyridine in ethanol, add Tin(II) chloride dihydrate (5.0 eq.) and concentrated hydrochloric acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to give N2-methylpyridine-2,3-diamine, which can be used in the next step without further purification.
-
Step 2: Cyclization to 1-methyl-1H-imidazo[4,5-b]pyridine
-
Materials: N2-methylpyridine-2,3-diamine, Triethyl orthoformate, p-toluenesulfonic acid (catalytic amount).
-
Procedure:
-
A mixture of N2-methylpyridine-2,3-diamine (1.0 eq.), triethyl orthoformate (1.5 eq.), and a catalytic amount of p-toluenesulfonic acid is heated at reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.
-
The residue can be purified by column chromatography to afford 1-methyl-1H-imidazo[4,5-b]pyridine.
-
Protocol 2: Vilsmeier-Haack Formylation to Yield 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic systems.
-
Materials: 1-methyl-1H-imidazo[4,5-b]pyridine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of anhydrous DMF (3.0 eq.) in anhydrous DCM to 0 °C.
-
Add POCl₃ (1.2 eq.) dropwise to the cooled DMF solution, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-methyl-1H-imidazo[4,5-b]pyridine (1.0 eq.) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde.
-
Caption: Synthetic route to the target aldehyde.
Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The aldehyde functionality of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde serves as a versatile anchor point for the introduction of diverse chemical moieties, enabling the exploration of vast chemical space in the quest for potent and selective kinase inhibitors.[2][6] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7] The imidazo[4,5-b]pyridine scaffold has been successfully employed in the development of inhibitors for various kinases, such as Aurora kinases and Mixed Lineage Kinase 3 (MLK3).[1][8]
Key Reactions for Derivatization
Two of the most powerful reactions for elaborating the 2-carbaldehyde are the Knoevenagel condensation and reductive amination.
1. Knoevenagel Condensation: Forging Carbon-Carbon Bonds
The Knoevenagel condensation allows for the formation of a new carbon-carbon double bond by reacting the aldehyde with an active methylene compound. This reaction is instrumental in creating extended conjugated systems, which can be crucial for binding to the ATP-binding pocket of kinases.
Protocol 3: Knoevenagel Condensation with Malononitrile
-
Materials: 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde, Malononitrile, Piperidine (catalytic amount), Ethanol.
-
Procedure:
-
To a solution of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde (1.0 eq.) in ethanol, add malononitrile (1.1 eq.).
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.
-
The product often precipitates from the reaction mixture. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to yield (1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methylene)malononitrile.
-
2. Reductive Amination: Introducing Diverse Amine Functionalities
Reductive amination is a highly efficient method for forming carbon-nitrogen bonds. This reaction is particularly valuable in medicinal chemistry as it allows for the introduction of a wide variety of amine-containing fragments, which can form key hydrogen bonds and salt bridges with the target protein.
Protocol 4: Reductive Amination with a Substituted Piperazine
-
Materials: 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde, 1-(4-chlorobenzyl)piperazine, Sodium triacetoxyborohydride (STAB), Dichloroethane (DCE), Acetic acid (catalytic amount).
-
Procedure:
-
To a stirred solution of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde (1.0 eq.) in DCE, add 1-(4-chlorobenzyl)piperazine (1.1 eq.) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 1-((1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methyl)-4-(4-chlorobenzyl)piperazine.
-
Caption: Key reactions for derivatizing the aldehyde.
Case Study: Application in Kinase Inhibitor Design
The imidazo[4,5-b]pyridine scaffold has been a fertile ground for the discovery of potent kinase inhibitors. For instance, derivatives of this core have shown significant inhibitory activity against Aurora kinases, which are key regulators of mitosis and are frequently overexpressed in human cancers.[9] The general structure of many of these inhibitors features a central imidazo[4,5-b]pyridine core, a substituted aryl or heteroaryl group at the 2-position, and often a solubilizing group, such as a substituted piperazine, at other positions on the pyridine ring.
The synthetic strategies outlined above, utilizing 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde as a key intermediate, are directly applicable to the synthesis of such kinase inhibitors. For example, the product of the reductive amination described in Protocol 4 is a close analog of known dual FLT3/Aurora kinase inhibitors.[6]
Quantitative Data Summary
| Compound Class | Target Kinase(s) | Reported Activity (IC₅₀/Kᵢ) | Reference |
| Imidazo[4,5-b]pyridine Derivatives | Aurora Kinases, FLT3 | nM range | [6] |
| 3H-imidazo[4,5-b]pyridine Derivatives | MLK3 | nM range | [1] |
| Imidazo[4,5-b]pyridine Derivatives | CDK9 | µM range | [7] |
Conclusion and Future Perspectives
1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde stands out as a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the aldehyde group provide a robust platform for the generation of diverse libraries of compounds. The demonstrated success of the imidazo[4,5-b]pyridine scaffold in the development of potent kinase inhibitors underscores the potential of this intermediate in the discovery of novel therapeutics for a range of diseases. Future work in this area will likely focus on the exploration of novel reaction methodologies to further diversify the accessible chemical space and the application of this scaffold to a broader range of biological targets.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
-
Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. PubMed. [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]
-
Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Bentham Science. [Link]
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. [Link]
-
Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry. [Link]
-
Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. SAGE Journals. [Link]
-
A Practical Knoevenagel Condensation Catalyzed by Imidazole. ResearchGate. [Link]
-
Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. ResearchGate. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PubMed Central. [Link]
- Title of a relevant article. Source. [Link to the article]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. ResearchGate. [Link]
-
Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. PubMed. [Link]
- Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders.
-
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. MDPI. [Link]
-
Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. [Link]
-
Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. ResearchGate. [Link]
Sources
- 1. Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde in Modern Drug Discovery
Introduction: The Privileged Scaffold of Imidazo[4,5-b]pyridine
The imidazo[4,5-b]pyridine core, a bioisostere of natural purines, represents a "privileged scaffold" in medicinal chemistry. Its unique structure allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The strategic introduction of various functional groups onto this scaffold allows for the fine-tuning of a compound's physicochemical properties and biological activity, a critical aspect of modern drug design. This application note focuses on a particularly valuable building block, 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde , and outlines its synthesis and utility in the generation of compound libraries for drug discovery. The presence of a reactive aldehyde at the 2-position, combined with the N-methylation that can enhance metabolic stability and modulate solubility, makes this molecule a powerful starting point for creating diverse and potent drug candidates.
Chemical Properties and Synthesis
A thorough understanding of the chemical properties and a reliable synthetic route are paramount for the effective use of any building block.
| Property | Value |
| IUPAC Name | 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.16 g/mol |
| Appearance | Off-white to yellow solid (predicted) |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |
Proposed Synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
While various methods exist for the synthesis of the imidazo[4,5-b]pyridine core, a direct, high-yield synthesis of the title compound can be achieved through a multi-step process. A plausible and efficient route involves the initial synthesis of the core ring system followed by N-methylation and subsequent formylation or, alternatively, building the ring from an already N-methylated precursor. One common strategy involves the condensation of a diaminopyridine with a suitable aldehyde or carboxylic acid derivative.[1]
Protocol 1: Synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
This protocol outlines a two-step approach starting from commercially available 2,3-diaminopyridine.
Step 1: Synthesis of 2-(hydroxymethyl)-1H-imidazo[4,5-b]pyridine
-
To a solution of 2,3-diaminopyridine (1.0 eq) in polyphosphoric acid (PPA), add glycolic acid (1.1 eq).
-
Heat the reaction mixture to 150-160 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-(hydroxymethyl)-1H-imidazo[4,5-b]pyridine.
Step 2: N-Methylation and Oxidation
-
Suspend 2-(hydroxymethyl)-1H-imidazo[4,5-b]pyridine (1.0 eq) in a suitable solvent such as DMF.
-
Add a base, for example, sodium hydride (NaH, 1.2 eq), portion-wise at 0 °C.
-
After stirring for 30 minutes, add methyl iodide (CH₃I, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-methylated intermediate is then dissolved in a solvent like dichloromethane (DCM).
-
Add an oxidizing agent such as manganese dioxide (MnO₂, 5.0 eq) and stir at room temperature for 24-48 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite and wash with DCM.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde .
Caption: Synthetic workflow for the target building block.
Application in Drug Discovery: Derivatization Strategies
The aldehyde functionality of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde is a versatile handle for introducing molecular diversity. Key reactions include reductive amination, Wittig reactions, and Knoevenagel condensations, which are staples in medicinal chemistry for generating libraries of compounds for biological screening.
Reductive Amination: Accessing Diverse Amine Derivatives
Reductive amination is a powerful method for forming C-N bonds and is widely used in the synthesis of pharmaceuticals.[3] This reaction allows for the introduction of a wide variety of primary and secondary amines, enabling extensive structure-activity relationship (SAR) studies.
Protocol 2: General Procedure for Reductive Amination
-
Dissolve 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.
-
Add the desired primary or secondary amine (1.1 eq).
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), to the mixture. A small amount of acetic acid can be added to catalyze imine formation.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC.
Caption: Reductive amination of the building block.
Wittig Reaction: Synthesis of Alkenyl Derivatives
The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes and ketones. This reaction allows for the extension of the carbon chain and the introduction of various substituents via the phosphonium ylide.
Protocol 3: General Procedure for the Wittig Reaction
-
Prepare the phosphonium ylide by treating the corresponding triphenylphosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF at 0 °C.
-
In a separate flask, dissolve 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde (1.0 eq) in anhydrous THF.
-
Slowly add the freshly prepared ylide solution to the aldehyde solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography to yield the desired alkene.
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This reaction is particularly useful for creating α,β-unsaturated systems, which are common motifs in biologically active molecules.
Protocol 4: General Procedure for Knoevenagel Condensation
-
Dissolve 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate; 1.1 eq) in a solvent such as ethanol or toluene.
-
Add a catalytic amount of a weak base, such as piperidine or triethylamine.
-
Heat the mixture to reflux for 2-8 hours, often with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.
-
If the product does not precipitate, concentrate the solvent and purify the residue by recrystallization or column chromatography.
Application in Kinase Inhibitor Drug Discovery
The imidazo[4,5-b]pyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors.[4][5] The aldehyde building block is an excellent starting point for synthesizing libraries of compounds to screen against various kinases implicated in cancer and inflammatory diseases.
For instance, derivatives of imidazo[4,5-b]pyridine have been identified as potent dual inhibitors of F-ms-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are key targets in acute myeloid leukemia (AML).[3] Similarly, this scaffold has been utilized to develop highly selective inhibitors of Aurora-A kinase.[4] Furthermore, imidazo[4,5-b]pyridine derivatives have shown significant inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9), a crucial regulator of transcription in cancer cells.
A typical drug discovery workflow utilizing our building block would involve:
-
Library Synthesis: Synthesize a diverse library of compounds using the protocols outlined above (reductive amination, Wittig, Knoevenagel, etc.) with a wide range of reactants to explore different chemical spaces.
-
Primary Screening: Screen the synthesized compounds in biochemical assays against a panel of relevant kinases (e.g., FLT3, Aurora A/B, CDK9, c-Met).
-
Hit-to-Lead Optimization: For active compounds ("hits"), further SAR studies would be conducted. This involves synthesizing analogues to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).
-
Cell-Based Assays: Promising compounds are then evaluated in cell-based assays to determine their effect on cancer cell proliferation and specific cellular biomarkers of kinase inhibition.[3][4]
Caption: Drug discovery workflow using the building block.
Conclusion
1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde is a high-value building block for medicinal chemists engaged in drug discovery. Its straightforward synthesis and the versatility of its aldehyde functional group provide a robust platform for the rapid generation of diverse compound libraries. The proven success of the imidazo[4,5-b]pyridine scaffold in targeting key enzymes such as protein kinases underscores the potential of derivatives from this building block to yield novel and effective therapeutic agents. The protocols and strategies outlined in this application note offer a practical guide for researchers to leverage this powerful molecule in their drug discovery programs.
References
- Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Deriv
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]
-
Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry. Available at: [Link]
-
Design and One-Pot Synthesis of (1H, 3H) Imidazo[4,5-b] Pyridines: Novel Therapeutic Agents Against M. Tuberculosis. ResearchGate. Available at: [Link]
-
Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. PubMed Central. Available at: [Link]
- Imidazo[4,5-b] pyridine compounds, process for preparing same and pharmaceutical compositions containing same. Google Patents.
-
Design,Synthesis And Biological Activity Of Imidazo[4,5-b]pyridines. Globe Thesis. Available at: [Link]
-
Imidazo [1,2-a]pyridine compounds, synthesis thereof, and methods of using same. PubChem. Available at: [Link]
-
Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. PubMed. Available at: [Link]
- Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders. Google Patents.
-
Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. Available at: [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. Available at: [Link]
- Substituted imidazo[4,5-c]pyridine compounds and compositions thereof. Google Patents.
-
Pyridines and Imidazaopyridines With Medicinal Significance. ResearchGate. Available at: [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Assays of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde Derivatives
Introduction: The Therapeutic Potential of Imidazo[4,5-b]pyridine Scaffolds
The imidazo[4,5-b]pyridine core, a fusion of imidazole and pyridine rings, represents a privileged scaffold in medicinal chemistry.[1][2] This structural motif is present in numerous compounds exhibiting a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1][3][4] The structural resemblance of this heterocyclic system to endogenous purines allows for interaction with various biological macromolecules, leading to a diverse pharmacological profile.[4] Derivatives of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde are a novel class of compounds with significant therapeutic promise. Their evaluation as potential antimicrobial agents requires robust and standardized in vitro assays to determine their spectrum of activity and potency.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing for this specific class of derivatives. The protocols detailed herein are based on established methodologies, primarily those standardized by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of data.[5][6] This document will not only outline the step-by-step procedures but also delve into the rationale behind experimental choices, empowering researchers to design and execute self-validating antimicrobial evaluation systems.
Part 1: Foundational Principles of Antimicrobial Susceptibility Testing
The primary objective of antimicrobial susceptibility testing (AST) is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[7][8][9] This quantitative measure is a critical parameter in the early stages of drug discovery, providing a benchmark for the potency of a compound. The two most widely adopted methods for determining the MIC of novel synthetic compounds are the broth microdilution and the agar disk diffusion assays.
The choice of method often depends on the throughput required, the nature of the compound, and the specific research question. Broth microdilution is a quantitative method that yields a precise MIC value and is amenable to high-throughput screening.[7][8] The disk diffusion method, while qualitative or semi-quantitative, is a simpler, cost-effective technique for preliminary screening of a large number of compounds against various microbial strains.[9][10][11]
Mechanism of Action Insights for Imidazole-Based Compounds
Understanding the potential mechanisms of action of the 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde scaffold can inform assay selection and interpretation of results. Imidazole-containing compounds are known to exert their antimicrobial effects through various mechanisms, including:
-
Disruption of Cell Wall Synthesis: Some imidazole derivatives can interfere with the synthesis of peptidoglycan in bacteria or chitin in fungi, leading to cell lysis.[12][13]
-
Inhibition of Nucleic Acid Synthesis: These compounds can inhibit essential enzymes involved in DNA replication and transcription.[12][13]
-
Disruption of Cell Membrane Integrity: The lipophilic nature of certain derivatives allows them to intercalate into the microbial cell membrane, disrupting its structure and function.[12][14]
-
Inhibition of Protein Synthesis: Interference with ribosomal function is another potential mechanism.[13]
-
Inhibition of Key Enzymes: Imidazole-based compounds have been shown to inhibit microbial enzymes such as nitric oxide dioxygenase, which is crucial for microbial respiration and pathogenesis.[15]
The presence of the imidazopyridine core suggests that these derivatives may exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][16][17][18]
Part 2: Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for the two primary antimicrobial susceptibility testing methods.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the MIC of a compound in a liquid medium, providing a quantitative result.[7][8][19]
Materials:
-
96-well sterile microtiter plates
-
Test compound (1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde derivative) stock solution (e.g., 1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Multichannel pipette
-
Incubator
Experimental Workflow:
Caption: Workflow for the Broth Microdilution Assay.
Procedure:
-
Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[19][20]
-
Dilute this standardized suspension in the appropriate broth (CAMHB for bacteria, RPMI for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19][20]
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound, typically in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth directly in the 96-well microtiter plate. The final concentration range should be selected based on the expected potency of the compound (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Plate Inoculation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
The final volume in each well should be uniform (e.g., 100 µL).
-
-
Controls:
-
Growth Control (Negative Control): Broth with inoculum but no test compound.
-
Sterility Control: Broth only, to check for contamination.
-
Positive Control: Broth with inoculum and a standard antibiotic with known efficacy against the test strain (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Solvent Control: Broth with inoculum and the highest concentration of the solvent (e.g., DMSO) used in the assay to ensure it does not inhibit microbial growth.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[20] Fungal plates may require longer incubation (24-48 hours).
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[7] A plate reader can be used for a more quantitative assessment of growth inhibition.
-
Protocol 2: Agar Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.[9][10][11]
Materials:
-
Sterile Petri dishes (90 or 150 mm)
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile paper disks (6 mm diameter)
-
Test compound solution of a known concentration
-
Bacterial or fungal strains
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Calipers or a ruler
Experimental Workflow:
Caption: Workflow for the Agar Disk Diffusion Assay.
Procedure:
-
Agar Plate Preparation:
-
Prepare and pour MHA or SDA into sterile Petri dishes to a uniform depth (approximately 4 mm).
-
Allow the agar to solidify completely at room temperature.
-
-
Inoculum Preparation and Plating:
-
Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Within 15 minutes of standardization, dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly across the entire surface of the agar plate in three different directions to ensure a uniform lawn of growth.[9]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Disk Application:
-
Impregnate sterile paper disks with a known amount of the test compound solution (e.g., 10 µL of a 1 mg/mL solution).
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plate. Ensure firm contact with the agar.
-
Place a blank disk (impregnated with the solvent only) as a negative control and a disk with a standard antibiotic as a positive control.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria. Fungal plates are typically incubated at 28-30°C for 48-72 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
-
The size of the inhibition zone is proportional to the susceptibility of the microorganism to the compound.
-
Part 3: Data Presentation and Interpretation
Systematic and clear presentation of data is crucial for the interpretation and comparison of the antimicrobial efficacy of different derivatives.
Quantitative Data Summary (MIC)
Summarize the MIC values in a structured table. This allows for easy comparison of the activity of different compounds against a panel of microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde Derivatives
| Compound ID | Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control (Antibiotic) | Positive Control MIC (µg/mL) |
| Derivative A | Staphylococcus aureus ATCC 29213 | Gram-positive | 16 | Ciprofloxacin | 0.25 |
| Derivative A | Escherichia coli ATCC 25922 | Gram-negative | 64 | Ciprofloxacin | 0.015 |
| Derivative A | Candida albicans ATCC 90028 | N/A (Fungus) | 32 | Fluconazole | 0.5 |
| Derivative B | Staphylococcus aureus ATCC 29213 | Gram-positive | 8 | Ciprofloxacin | 0.25 |
| Derivative B | Escherichia coli ATCC 25922 | Gram-negative | >128 | Ciprofloxacin | 0.015 |
| Derivative B | Candida albicans ATCC 90028 | N/A (Fungus) | 16 | Fluconazole | 0.5 |
Qualitative/Semi-Quantitative Data Summary (Disk Diffusion)
Present the disk diffusion results in a table showing the zone of inhibition diameters.
Table 2: Zone of Inhibition Diameters for 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde Derivatives
| Compound ID | Test Microorganism | Gram Stain | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Positive Control Zone (mm) |
| Derivative A | Staphylococcus aureus ATCC 29213 | Gram-positive | 18 | Ciprofloxacin (5 µg) | 25 |
| Derivative A | Escherichia coli ATCC 25922 | Gram-negative | 12 | Ciprofloxacin (5 µg) | 30 |
| Derivative A | Candida albicans ATCC 90028 | N/A (Fungus) | 15 | Fluconazole (25 µg) | 28 |
| Derivative B | Staphylococcus aureus ATCC 29213 | Gram-positive | 22 | Ciprofloxacin (5 µg) | 25 |
| Derivative B | Escherichia coli ATCC 25922 | Gram-negative | 6 (No inhibition) | Ciprofloxacin (5 µg) | 30 |
| Derivative B | Candida albicans ATCC 90028 | N/A (Fungus) | 19 | Fluconazole (25 µg) | 28 |
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial in vitro evaluation of the antimicrobial properties of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde derivatives. The data generated from these assays are fundamental for establishing structure-activity relationships (SAR) and for selecting lead compounds for further development. Subsequent studies may include determining the minimum bactericidal or fungicidal concentration (MBC/MFC), time-kill kinetics assays, and investigations into the mechanism of action. For promising candidates, cytotoxicity assays against mammalian cell lines are essential to assess their therapeutic index. The continued exploration of the imidazo[4,5-b]pyridine scaffold holds significant promise for the discovery of novel antimicrobial agents to combat the growing threat of infectious diseases.
References
-
Sanapalli, B. K. R., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics, 11(11), 1638. Available at: [Link]
-
Al-Hourani, B. J., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(14), 5394. Available at: [Link]
-
Kushwaha, P. M. K., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12), 622-630. Available at: [Link]
-
Altaib, M., et al. (2023). Antimicrobial activity of some published imidazo[4,5-b]pyridine and imidazo [4,5-c]pyridine derivatives. ResearchGate. Available at: [Link]
-
Espinel-Ingroff, A., et al. (2009). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 47(11), 3560-3564. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3195. Available at: [Link]
-
Sanapalli, B. K. R., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Semantic Scholar. Available at: [Link]
-
MI-Microbiology. Broth Microdilution. MI-Microbiology. Available at: [Link]
-
Oleiwi, Z. K., et al. (2025). synthesis and antibacterial activity of new imidazopyridine derivatives based on 2,3-diaminopyridine. ResearchGate. Available at: [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Available at: [Link]
-
CLSI. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. Clinical and Laboratory Standards Institute. Available at: [Link]
-
Helmick, R. A., et al. (2005). Imidazole Antibiotics Inhibit the Nitric Oxide Dioxygenase Function of Microbial Flavohemoglobin. Antimicrobial Agents and Chemotherapy, 49(5), 1837-1842. Available at: [Link]
-
Balouiri, M., et al. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis, 6(2), 79-85. Available at: [Link]
-
Shakhatreh, M. A. K., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. International Journal of Nanomedicine, 11, 5747-5757. Available at: [Link]
-
Ghorbani-Choghamarani, A., et al. (2018). Disk-diffusion testing of antimicrobial susceptibility to the synthesized compounds. ResearchGate. Available at: [Link]
-
Gonzalez-Pantoja, J. F., et al. (2021). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules, 26(11), 3326. Available at: [Link]
-
Bitesize Bio. (2024). Disc diffusion assays. YouTube. Available at: [Link]
-
Hindler, J. F., & Stelling, J. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC press. Available at: [Link]
-
Khan, Z. A., et al. (2019). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 8(2), 47. Available at: [Link]
-
Wang, Y., et al. (2023). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Frontiers in Microbiology, 14, 1109631. Available at: [Link]
-
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. Available at: [Link]
-
Pereira, L., & Cotas, J. (2025). Disk Diffusion Assay to Assess the Antimicrobial Activity of Marine Algal Extracts. Methods in Molecular Biology. Available at: [Link]
-
Perković, I., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(21), 6483. Available at: [Link]
-
Sławiński, J., & Szafrański, K. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4966. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. National Institutes of Health. Available at: [Link]
Sources
- 1. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. researchgate.net [researchgate.net]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apec.org [apec.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nano-ntp.com [nano-ntp.com]
- 14. mdpi.com [mdpi.com]
- 15. Imidazole Antibiotics Inhibit the Nitric Oxide Dioxygenase Function of Microbial Flavohemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Application Notes & Protocols: Anticancer Screening of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde Analogs
Introduction: The Therapeutic Potential of Imidazo[4,5-b]pyridine Scaffolds
The imidazo[4,5-b]pyridine core, a structural analog of purine, represents a privileged scaffold in medicinal chemistry due to its versatile biological activities.[1][2] The structural similarity to endogenous purines allows these compounds to interact with a wide range of biological targets, including kinases and other enzymes involved in cellular signaling.[1] Numerous studies have highlighted the potential of substituted imidazo[4,5-b]pyridines as potent anticancer agents, demonstrating activities such as the inhibition of critical cell cycle regulators like Cyclin-Dependent Kinase 9 (CDK9) and receptor tyrosine kinases like c-Met.[3][4]
The lead compound, 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde, serves as a key starting point for the synthesis of a diverse library of analogs. Modifications at the 2-position carbaldehyde group, for instance, by forming Schiff bases or hydrazones, can significantly modulate the compound's biological activity, influencing its potency and selectivity against various cancer cell lines.[3] This guide provides a comprehensive framework for the initial in vitro anticancer screening of novel analogs derived from this scaffold, offering detailed protocols and explaining the rationale behind the experimental design.
Part 1: Initial Cytotoxicity Screening - The Gateway to Discovery
The foundational step in evaluating any potential anticancer agent is to determine its cytotoxic or cytostatic effect on a panel of cancer cell lines.[5] This initial screening provides a broad overview of the compound's potency and spectrum of activity.
Rationale for Cell Line Selection
A well-chosen panel of cancer cell lines is critical for a meaningful initial screen. The National Cancer Institute's NCI-60 panel is a prime example of a standardized platform for such evaluations.[6][7] For a targeted investigation of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde analogs, a representative panel should include cell lines from diverse tissue origins to identify potential tissue-specific sensitivities.[8] A suggested starting panel could include:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line.
-
HCT116: A human colon carcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
PC-3: A human prostate adenocarcinoma cell line.
-
HeLa: A human cervical adenocarcinoma cell line.[9]
This diversity allows for a broader understanding of the analogs' potential applications.[8]
Experimental Workflow for Cytotoxicity Screening
The overall workflow for assessing the cytotoxicity of the synthesized analogs is a multi-step process designed for efficiency and reproducibility, typically in a 96-well plate format for high-throughput screening.[10][11]
Caption: High-throughput cytotoxicity screening workflow.
Protocol 1: Sulforhodamine B (SRB) Assay
The SRB assay is a robust and widely used method for determining cytotoxicity based on the measurement of cellular protein content.[10][12][13] It offers good linearity and a stable end-point.[14]
Materials:
-
Adherent cancer cell lines (e.g., MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (analogs) dissolved in DMSO
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Acetic acid, 1% (v/v)
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test analogs in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin). Incubate for 72 hours.[13]
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) and incubate for 1 hour at 4°C.[15]
-
Washing: Carefully wash the plates four times with tap water and allow them to air dry completely.[13][15]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[13]
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.[15]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[15]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[15]
Data Analysis and Presentation
The primary endpoint of the initial screen is the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit cell proliferation by 50%.[16][17][18]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.
-
Plot the percent viability against the log-transformed compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to fit a sigmoidal dose-response curve and determine the IC50 value.[17]
Table 1: Hypothetical In Vitro Cytotoxicity Data for 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde Analogs (IC50 in µM)
| Compound ID | Modification at 2-position | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | PC-3 (Prostate) | HeLa (Cervical) |
| Lead Cmpd | -CHO | 45.2 ± 3.1 | 58.9 ± 4.5 | > 100 | 75.3 ± 6.2 | 88.1 ± 7.4 |
| Analog A-1 | Hydrazone with Isonicotinohydrazide | 5.8 ± 0.4 | 8.2 ± 0.7 | 15.6 ± 1.3 | 12.4 ± 1.1 | 9.7 ± 0.9 |
| Analog A-2 | Schiff base with 4-Chloroaniline | 12.3 ± 1.1 | 25.1 ± 2.2 | 33.7 ± 2.9 | 28.9 ± 2.5 | 18.5 ± 1.6 |
| Analog A-3 | Hydrazone with 4-Nitrobenzohydrazide | 1.5 ± 0.2 | 3.1 ± 0.3 | 7.8 ± 0.6 | 4.5 ± 0.4 | 2.2 ± 0.2 |
| Doxorubicin | Positive Control | 0.08 ± 0.01 | 0.15 ± 0.02 | 0.11 ± 0.01 | 0.23 ± 0.03 | 0.09 ± 0.01 |
Data are presented as mean ± standard deviation from three independent experiments.
Part 2: Mechanistic Insights - Unraveling the "How"
Analogs demonstrating potent cytotoxicity (e.g., Analog A-3 in the hypothetical data) should be advanced to secondary assays to elucidate their mechanism of action. Imidazopyridine derivatives have been reported to interfere with key signaling pathways crucial for cancer cell survival and proliferation.[19][20]
Hypothesized Mechanism of Action: Kinase Inhibition
Given the structural similarity to purines, a plausible mechanism of action for this class of compounds is the inhibition of protein kinases. Many imidazopyridine derivatives have been shown to inhibit kinases such as PI3K, mTOR, and various receptor tyrosine kinases.[3][19][20] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.
Caption: Potential mechanism via PI3K/Akt/mTOR pathway inhibition.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
To determine if the observed cytotoxicity is due to an interruption of the cell cycle, flow cytometry analysis using propidium iodide (PI) staining is a standard method.[5]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Test compound (e.g., Analog A-3)
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours (or overnight).[5]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content by flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]
An accumulation of cells in a specific phase (e.g., G1 or G2/M) compared to the control group would suggest that the compound induces cell cycle arrest at that checkpoint.[19]
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
To confirm if cell death occurs via apoptosis, a dual staining method using Annexin V-FITC and Propidium Iodide (PI) is employed.[5]
Materials:
-
Cancer cell line of interest
-
Test compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[5]
-
Analysis: Incubate for 15 minutes in the dark at room temperature. Analyze the cells by flow cytometry within one hour. The analysis will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
A significant increase in the population of Annexin V positive cells indicates that the compound induces apoptosis.[9]
Conclusion and Future Directions
This guide outlines a systematic approach for the initial in vitro anticancer screening of novel 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde analogs. By combining broad cytotoxicity profiling with targeted mechanistic studies, researchers can efficiently identify promising lead compounds for further development. Analogs that demonstrate high potency, a broad spectrum of activity, and a clear mechanism of action (e.g., induction of apoptosis via cell cycle arrest) should be prioritized for more advanced preclinical testing, including in vivo animal models, to assess their therapeutic efficacy and toxicity profiles.[7][11] The ultimate goal is to leverage the chemical tractability of the imidazo[4,5-b]pyridine scaffold to develop novel, effective, and safe anticancer therapeutics.
References
- Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research labor
- Screening Anticancer Drugs with NCI Lines. (n.d.). Cytion.
- Screening Anticancer Drugs with NCI Lines. (n.d.). Cytion.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
- Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. (n.d.).
- In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpret
- Looking for cell line models to predict drug response in cancer patients? Use CELLector. (2019). Wellcome Sanger Institute.
- The Importance of IC50 Determin
- Application Note & Protocol: Determination of IC50 Values for Anticancer Agent 28. (2025). BenchChem.
- Application Notes and Protocols for Sulforhodamine B (SRB) Assay: Evaluating the Cytotoxicity of 2'',3''-Dihydroochnaflavone. (2025). BenchChem.
- Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. (2025).
- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). MDPI.
- A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑c
- A Novel Imidazopyridine Derivative Exerts Anticancer Activity by Inducing Mitochondrial Pathway-Medi
- Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. (n.d.).
- SRB Cytotoxicity Assay. (2023). Canvax Biotech.
- SRB assay for measuring target cell killing. (2023). Protocols.io.
- Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met. (2021). Scientific Reports.
- Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (n.d.). PubMed.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). (2025).
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 7. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 9. A Novel Imidazopyridine Derivative Exerts Anticancer Activity by Inducing Mitochondrial Pathway-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. noblelifesci.com [noblelifesci.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. canvaxbiotech.com [canvaxbiotech.com]
- 15. SRB assay for measuring target cell killing [protocols.io]
- 16. The Importance of IC50 Determination | Visikol [visikol.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde Derivatives: A Detailed Guide for Medicinal Chemists
Introduction: The Significance of Imidazo[4,5-b]pyridine Scaffolds in Drug Discovery
The imidazo[4,5-b]pyridine core, a bioisostere of naturally occurring purines, represents a privileged scaffold in medicinal chemistry.[1] Its structural similarity to the building blocks of DNA and RNA allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[2] Derivatives of this heterocyclic system have been investigated for their potential as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1] The introduction of a 1-methyl group can enhance the metabolic stability and modulate the biological activity of these compounds. Furthermore, the 2-carbaldehyde functionality serves as a versatile synthetic handle for the construction of more complex molecules through various chemical transformations, such as reductive amination, Wittig reactions, and the formation of Schiff bases. This application note provides a comprehensive guide for the synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde derivatives, outlining robust and reproducible protocols for researchers in drug development.
Strategic Approaches to the Synthesis of the Target Scaffold
The synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde can be approached through several strategic pathways. The choice of a particular route will depend on the availability of starting materials, desired scale of the reaction, and the specific substitution patterns on the pyridine ring. This guide will detail two primary, validated strategies:
-
Strategy A: Construction of the 1-Methyl-1H-imidazo[4,5-b]pyridine Core Followed by Formylation. This is a convergent approach where the core heterocyclic system is first assembled and then the 2-carbaldehyde group is introduced.
-
Strategy B: Synthesis of a 2-Methyl Precursor and Subsequent Oxidation. This route involves the synthesis of 2-methyl-1-methyl-1H-imidazo[4,5-b]pyridine, which is then oxidized to the desired aldehyde.
Figure 1: Overview of the primary synthetic strategies for 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde.
Strategy A: Core Synthesis and Subsequent Formylation
This strategy is a robust and widely applicable method. It involves the initial construction of the 1-methyl-1H-imidazo[4,5-b]pyridine core, which is then subjected to a formylation reaction.
Part 1: Synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridine
There are two primary methods to achieve the synthesis of the methylated core structure.
Method 1.1: Cyclization followed by N-Methylation
This method begins with the cyclization of commercially available 2,3-diaminopyridine with a one-carbon source, such as formic acid or triethyl orthoformate, to form 1H-imidazo[4,5-b]pyridine. Subsequent N-methylation provides the desired 1-methyl isomer. It is important to note that the methylation of 1H-imidazo[4,5-b]pyridine can yield a mixture of N1 and N3 isomers, which may require chromatographic separation.[3]
Figure 2: Workflow for the synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine via cyclization and subsequent N-methylation.
Protocol 1.1: Synthesis of 1H-Imidazo[4,5-b]pyridine and subsequent N-Methylation
Step 1: Synthesis of 1H-Imidazo[4,5-b]pyridine
-
To a round-bottom flask, add 2,3-diaminopyridine (1 equivalent).
-
Add an excess of formic acid (e.g., 5-10 equivalents).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1H-imidazo[4,5-b]pyridine.
Step 2: N-Methylation of 1H-Imidazo[4,5-b]pyridine
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1H-imidazo[4,5-b]pyridine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5-2 equivalents) or sodium hydride (NaH, 1.1 equivalents, handle with extreme care).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (CH₃I, 1.1-1.2 equivalents) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N3 isomers and obtain pure 1-methyl-1H-imidazo[4,5-b]pyridine.
Method 1.2: Cyclization of N-Methylated Diaminopyridine
To circumvent the issue of isomeric mixtures during methylation, a more regioselective approach is to first methylate the diaminopyridine precursor and then perform the cyclization. The synthesis of 2-amino-3-(methylamino)pyridine can be challenging, but if available, it provides a direct route to the desired 1-methyl isomer.[1]
Protocol 1.2: Synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridine from 2-Amino-3-(methylamino)pyridine [1]
-
In a round-bottom flask, dissolve 2-amino-3-(methylamino)pyridine (1 equivalent) in an excess of formic acid.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Follow the work-up procedure as described in Protocol 1.1, Step 1.
Part 2: Vilsmeier-Haack Formylation of 1-Methyl-1H-imidazo[4,5-b]pyridine
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heterocyclic rings.[4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like DMF and a halogenating agent such as phosphorus oxychloride (POCl₃).[5]
Figure 3: Mechanistic overview of the Vilsmeier-Haack formylation.
Protocol 1.3: Vilsmeier-Haack Formylation
-
In a dry three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF (3-5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5-2 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or viscous oil.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve 1-methyl-1H-imidazo[4,5-b]pyridine (1 equivalent) in a minimal amount of anhydrous DMF or another suitable solvent and add it dropwise to the Vilsmeier reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or chloroform).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde.
| Parameter | Typical Range | Notes |
| Temperature | 0 °C to 80 °C | Initial formation of the Vilsmeier reagent is exothermic and requires cooling. The formylation step may require heating. |
| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the substrate and the reaction temperature. |
| Solvent | DMF | Acts as both a solvent and a reagent. |
| Stoichiometry | 1.5-5 equivalents of Vilsmeier reagent | An excess of the reagent is typically used to ensure complete conversion. |
| Work-up | Aqueous basic work-up | Necessary to hydrolyze the intermediate iminium salt to the aldehyde. |
Table 1: Key Parameters for the Vilsmeier-Haack Formylation.
Strategy B: Synthesis of a 2-Methyl Precursor and Subsequent Oxidation
An alternative strategy involves the synthesis of 2-methyl-1-methyl-1H-imidazo[4,5-b]pyridine, which can then be oxidized to the desired aldehyde. This approach can be advantageous if the direct formylation proves to be low-yielding or if the starting materials for the 2-methyl derivative are more readily available.
Part 1: Synthesis of 2-Methyl-1-methyl-1H-imidazo[4,5-b]pyridine
This precursor can be synthesized using similar methods as described in Strategy A, Part 1, by replacing the one-carbon source with a two-carbon source, such as acetic acid or acetic anhydride.
Protocol 2.1: Synthesis of 2-Methyl-1H-imidazo[4,5-b]pyridine and subsequent N-Methylation
Step 1: Synthesis of 2-Methyl-1H-imidazo[4,5-b]pyridine
-
In a round-bottom flask, combine 2,3-diaminopyridine (1 equivalent) with an excess of glacial acetic acid.
-
Heat the mixture to reflux for 4-8 hours.
-
Follow the work-up procedure as described in Protocol 1.1, Step 1.
Step 2: N-Methylation of 2-Methyl-1H-imidazo[4,5-b]pyridine
-
Follow the N-methylation procedure as described in Protocol 1.1, Step 2, using 2-methyl-1H-imidazo[4,5-b]pyridine as the starting material.
Part 2: Oxidation of the 2-Methyl Group
The oxidation of a methyl group on a heterocyclic ring to a carbaldehyde can be achieved using various oxidizing agents. Selenium dioxide (SeO₂) is a classic and effective reagent for this transformation, particularly for methyl groups at the α-position to a nitrogen atom in a heteroaromatic system.[6]
Protocol 2.2: Oxidation with Selenium Dioxide [6]
Safety Precaution: Selenium compounds are toxic. Handle selenium dioxide with appropriate personal protective equipment in a well-ventilated fume hood.
-
In a round-bottom flask, dissolve 2-methyl-1-methyl-1H-imidazo[4,5-b]pyridine (1 equivalent) in a suitable solvent such as dioxane or a mixture of dioxane and water.
-
Add selenium dioxide (SeO₂, 1.1-1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-100 °C) for 4-12 hours. The formation of a black precipitate of elemental selenium indicates that the reaction is proceeding.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the selenium precipitate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde.
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Selenium Dioxide (SeO₂) | Reflux in dioxane/water | Good yields for activated methyl groups. | Toxicity of selenium compounds. |
| Manganese Dioxide (MnO₂) | Stirring in an inert solvent (e.g., dichloromethane) at room temperature or reflux | Mild conditions, useful for allylic and benzylic alcohols. | May not be effective for unactivated methyl groups. |
Table 2: Comparison of Oxidizing Agents for the Synthesis of Aldehydes.
Characterization of 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
The synthesized product should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and isomeric purity. The proton NMR should show a characteristic singlet for the aldehyde proton (typically in the range of 9-10 ppm) and a singlet for the N-methyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the aldehyde (typically around 1680-1700 cm⁻¹).
-
Melting Point: To assess the purity of the crystalline product.
Conclusion
This application note has detailed two reliable synthetic strategies for the preparation of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde, a valuable building block for the synthesis of novel drug candidates. The choice between direct formylation of the pre-formed heterocyclic core and the oxidation of a 2-methyl precursor will depend on the specific requirements of the research project. By following the detailed protocols and considering the mechanistic insights provided, researchers can confidently synthesize this important scaffold and its derivatives for further exploration in medicinal chemistry programs.
References
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules.
-
Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate.
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules.
-
Efficient synthesis of substituted imidazo[4,5-b] pyridine. ResearchGate.
-
Synthesis of N-methyl-substituted imidazo[4,5-b]pyridines 17–19. ResearchGate.
-
Regioselective N-alkylation of imidazo[4,5- b]pyridine-4-oxide derivatives: an experimental and DFT study. ResearchGate.
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed.
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. ResearchGate.
-
N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal.
-
Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. Semantic Scholar.
-
Plausible mechanism of formylation of imidazo-pyridine ring. ResearchGate.
-
SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds.
-
Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. IOPscience.
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate.
-
Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI.
-
Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. ResearchGate.
-
Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. National Institutes of Health.
-
Synthesis of 2-arylideneimidazo[1,2-a]pyrazine-3,6,8(2H,5H,7H)-triones as a result of oxidation of 4-arylidene-2-methyl-1H-imidazol-5(4H)-ones with selenium dioxide. ResearchGate.
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy.
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
-
1-Methyl-1H-imidazo(4,5-b)pyridine. PubChem.
-
Oxidising agent. Scribd.
-
Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing.
-
ChemInform Abstract: Cyclization of Substituted 3,4-Diaminopyridines into 1H-[2][3][7]Triazolo[4,5-c]pyridine 2-Oxide Derivatives During the Nitration Process. ResearchGate.
-
Riley oxidation. Wikipedia.
-
The use of selenium (IV) oxide to oxidize aromatic methyl groups. Emporia ESIRC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpcbs.com [ijpcbs.com]
- 6. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction conditions for 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde synthesis
Introduction
Welcome to the technical support guide for the synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde. This molecule is a crucial building block for various pharmacologically active compounds, making its efficient and high-purity synthesis a significant goal for researchers in medicinal chemistry and drug development. The imidazo[4,5-b]pyridine scaffold is a purine isostere, known to be a core structure in compounds targeting a range of biological pathways.[1]
This guide is designed to provide practical, experience-based advice to help you optimize your reaction conditions, troubleshoot common issues, and answer frequently asked questions. Our approach is based on a standard and reliable two-step synthetic sequence: the initial formation of the precursor alcohol, (1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol, followed by its selective oxidation to the target aldehyde.
Overall Synthetic Workflow
The pathway to the target aldehyde is a sequential process involving heterocyclic ring formation followed by a functional group transformation. Understanding this flow is critical for troubleshooting and optimization.
Caption: General two-step workflow for the synthesis of the target aldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde?
The most established route involves the selective oxidation of the corresponding primary alcohol, (1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol.[2] This precursor alcohol is typically synthesized via a cyclocondensation reaction between 2-amino-3-(methylamino)pyridine and a suitable two-carbon electrophile, such as glycolic acid or its derivatives. This two-step approach is generally preferred because it avoids the direct introduction of a formyl group, which can be challenging and may lead to side reactions with the sensitive heterocyclic core.
Q2: Why is the choice of oxidant in the second step so critical?
The imidazo[4,5-b]pyridine ring system is electron-rich and can be sensitive to harsh reaction conditions. The primary alcohol is also benzylic-like, making it prone to oxidation.[3] A critical challenge is preventing over-oxidation of the desired aldehyde to the corresponding carboxylic acid. Therefore, mild and selective oxidizing agents are required.[4][5] Strong, non-selective oxidants (like potassium permanganate or chromic acid) will almost certainly lead to low yields of the aldehyde and a complex mixture of byproducts.
Q3: Which oxidizing agents are recommended for this transformation?
For the selective oxidation of heteroaromatic primary alcohols to aldehydes, several reagents are highly effective. The choice often depends on factors like scale, cost, and ease of workup.
-
Manganese Dioxide (MnO₂): This is often the go-to reagent for oxidizing allylic and benzylic-type alcohols.[1] It is a heterogeneous reagent, which simplifies workup—the excess reagent and manganese byproducts are simply filtered off. Its mildness is a key advantage, minimizing over-oxidation.[6]
-
Dess-Martin Periodinane (DMP): DMP is a highly reliable and mild oxidant that works under neutral pH and at room temperature.[7][8] It is known for its high chemoselectivity and tolerance of sensitive functional groups, making it an excellent choice for complex molecules.[9] Its main drawbacks are cost and potential instability.
-
Swern Oxidation: This DMSO-based oxidation is very effective and widely used.[10][11] It operates at very low temperatures (-78 °C), which is excellent for preserving sensitive functional groups. However, it produces foul-smelling dimethyl sulfide as a byproduct and requires careful temperature control.[12]
Q4: How should I monitor the progress of the oxidation reaction?
Thin-Layer Chromatography (TLC) is the most effective method. Use a moderately polar mobile phase (e.g., 5-10% methanol in dichloromethane or 50-70% ethyl acetate in hexanes).
-
Spotting: Co-spot the reaction mixture with a spot of your starting alcohol.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic spots. Staining with potassium permanganate can also be helpful, as the starting alcohol will react readily (producing a yellow spot on a purple background), while the aldehyde will be less reactive.
-
Interpretation: The reaction is complete when the starting alcohol spot has been completely consumed. The product aldehyde should appear as a new, typically less polar (higher Rf) spot. Be vigilant for a spot at the baseline, which could indicate the formation of the more polar carboxylic acid byproduct.
Troubleshooting Guide
This section addresses specific problems you may encounter during the critical oxidation step.
Caption: Troubleshooting decision tree for the oxidation step.
Problem 1: Low or incomplete conversion of the starting alcohol.
-
Probable Cause A: Inactive Oxidant. Manganese dioxide quality can vary significantly. It must be "activated." Commercially available activated MnO₂ is preferred. Dess-Martin periodinane is moisture-sensitive and can degrade upon storage.
-
Solution: Use a fresh bottle of DMP or high-quality activated MnO₂. For MnO₂, consider using a significant excess (5 to 20 equivalents by weight) as its activity is surface-area dependent.[3]
-
-
Probable Cause B: Insufficient Reaction Time or Temperature. While these are mild oxidations, they are not always instantaneous.
-
Solution: Allow the reaction to stir for a longer period, monitoring by TLC every 30-60 minutes. If using MnO₂ in a solvent like dichloromethane, gentle refluxing (around 40°C) can significantly increase the reaction rate without promoting degradation.
-
Problem 2: The desired aldehyde is formed, but a significant amount of the carboxylic acid byproduct is also observed.
-
Probable Cause: Over-oxidation. This occurs if the reaction is left for too long after the starting material is consumed or if the oxidant is too aggressive for the substrate.
-
Solution: Monitor the reaction diligently by TLC and quench it (e.g., by filtering off the MnO₂ or adding a quenching agent for DMP) as soon as the starting alcohol is gone. If the problem persists, your oxidant is too reactive. Switch to a milder option. For example, if you are using DMP and seeing over-oxidation, MnO₂ is an excellent alternative.[4]
-
Problem 3: TLC shows a complex mixture of many spots, indicating product degradation.
-
Probable Cause: Unstable Product. The target aldehyde, with its electron-rich heterocyclic system, might be unstable under the reaction or workup conditions. This is less common with mild oxidants but can be substrate-dependent.
-
Solution: Ensure the reaction is run under strictly neutral conditions. Avoid any acidic or basic contaminants. Consider using DMP, which is buffered by the acetic acid it generates, maintaining a non-destructive pH.[7][9] A Swern oxidation at -78°C is another excellent option for maximizing mildness.[11]
-
Problem 4: The product is difficult to purify by column chromatography.
-
Probable Cause A: Streaking on Silica Gel. The nitrogen atoms in the imidazopyridine core are basic and can interact strongly with the acidic silica gel, leading to poor separation and low recovery.
-
Solution: Deactivate the silica gel by pre-treating it with your eluent containing a small amount of a basic modifier. Add ~1% triethylamine (Et₃N) or ammonia (in methanol) to your mobile phase. This will cap the acidic sites on the silica and allow for clean elution of your product.
-
-
Probable Cause B: Co-elution with Byproducts.
-
Solution: If over-oxidation occurred, an aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during the workup can help remove the carboxylic acid byproduct before chromatography. The acid will be deprotonated to its carboxylate salt and move to the aqueous layer.
-
Experimental Protocols & Data
Table 1: Comparison of Recommended Oxidation Conditions
| Oxidant | Equivalents (mol) | Solvent | Temp. | Typical Time | Workup Simplicity & Key Considerations |
| Activated MnO₂ | 5 - 20 (by weight) | DCM, CHCl₃ | RT - 40°C | 2 - 24 h | Excellent: Simple filtration. Reagent is inexpensive but requires large excess. Highly chemoselective for benzylic-type alcohols.[1] |
| Dess-Martin (DMP) | 1.1 - 1.5 | DCM, CHCl₃ | RT | 0.5 - 3 h | Good: Quench with Na₂S₂O₃, then aqueous workup. Reagent is expensive and moisture-sensitive. Very reliable and mild.[7][8] |
| Swern Oxidation | 1.5 - 2.0 (Oxalyl Chloride) | DCM | -78°C | 1 - 2 h | Moderate: Requires cryogenic temperatures and careful addition. Produces toxic gas (CO) and foul odor (DMS). Excellent for sensitive substrates.[10][12] |
Protocol 1: Recommended Synthesis via Manganese Dioxide Oxidation
This protocol is recommended for its simplicity, cost-effectiveness, and high selectivity.
Step 1: Synthesis of (1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol
This procedure is adapted from general methods for imidazopyridine synthesis.[13]
-
To a flask equipped with a reflux condenser, add 2-amino-3-(methylamino)pyridine (1.0 eq) and glycolic acid (1.2 eq).
-
Add Eaton's reagent (7.7% P₂O₅ in methanesulfonic acid) or polyphosphoric acid as the solvent and condensing agent.
-
Heat the mixture to 100-120°C for 4-6 hours, monitoring by TLC until the starting diamine is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution to pH 9-10 with a strong base (e.g., 50% NaOH or solid K₂CO₃), ensuring the temperature is controlled with an ice bath.
-
The product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate or a 9:1 mixture of chloroform:isopropanol).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude alcohol can be purified by column chromatography or used directly in the next step if sufficiently pure.
Step 2: Oxidation to 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
-
Setup: In a round-bottom flask, dissolve the crude (1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol (1.0 eq) in dichloromethane (DCM) or chloroform (approx. 20 mL per gram of alcohol).
-
Addition of Oxidant: Add activated manganese dioxide (MnO₂) (10 equivalents by weight) to the solution in one portion.
-
Reaction: Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by TLC (e.g., 5% MeOH in DCM). If the reaction is slow, gently heat the mixture to reflux (~40°C in DCM).
-
Workup: Once the starting alcohol is fully consumed (typically 4-16 hours), cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the MnO₂ and inorganic byproducts. Wash the Celite pad thoroughly with additional DCM.
-
Isolation: Combine the filtrate and washes and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification: Purify the crude product by column chromatography on silica gel. Use a gradient eluent system, for example, starting with 100% DCM and gradually increasing the polarity with ethyl acetate or methanol (e.g., 0-30% ethyl acetate in hexanes, or 0-5% methanol in DCM). Remember to add ~1% triethylamine to the eluent to prevent streaking.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde as a solid.
References
-
Dess–Martin periodinane - Wikipedia. [Link]
-
Manganese Dioxide - Common Organic Chemistry. [Link]
-
Alcohol to Aldehyde - Common Conditions. [Link]
-
Solvent free oxidation of alcohols with manganese dioxide - ResearchGate. [Link]
-
Efficient synthesis of substituted imidazo[4,5-b] pyridine - ResearchGate. [Link]
-
MnO2 oxidation reaction|| solved questions - YouTube. [Link]
-
Manganese(IV) oxide - Organic Chemistry Portal. [Link]
-
Swern oxidation - Wikipedia. [Link]
-
Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. [Link]
-
Dess-Martin Oxidation - Organic Chemistry Portal. [Link]
-
Alcohol to Aldehyde/Ketone using Swern Oxidation - Organic Synthesis. [Link]
-
Dess-Martin Periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - ResearchGate. [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. [Link]
-
Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air - NIH. [Link]
-
The Oxidation of Alcohols to Aldehydes or Ketones | Semantic Scholar. [Link]
Sources
- 1. Manganese Dioxide [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 5. The Oxidation of Alcohols to Aldehydes or Ketones | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
- 9. Dess–Martin Periodinane [merckmillipore.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Swern oxidation - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Efficient Solvent-free Oxidation of Benzylic and Aromatic Allylic Alcohols and Biaryl Acyloins by Manganese Dioxide and Barium Manganate | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
Welcome to the technical support guide for the synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde. This document is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic building block. The imidazo[4,5-b]pyridine scaffold is a purine isostere of significant interest in medicinal chemistry, appearing in compounds targeting a range of biological pathways.[1][2] The 2-carbaldehyde derivative, in particular, is a crucial intermediate for further functionalization.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established synthetic strategies. We will explore the common challenges encountered during synthesis and offer practical, field-proven solutions to help ensure the success of your experiments.
Overview of Synthetic Strategies
The synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde is most commonly approached via two primary routes. The choice between them often depends on the availability of starting materials, scalability, and tolerance for specific reagents.
-
Route A: Direct Formylation via Vilsmeier-Haack Reaction. This is the most direct method, introducing the formyl group onto the pre-formed 1-methyl-1H-imidazo[4,5-b]pyridine core. It relies on the generation of the electrophilic Vilsmeier reagent.[3][4]
-
Route B: Oxidation of an Intermediate Alcohol. This two-step approach involves first synthesizing the corresponding 2-hydroxymethyl intermediate, followed by its selective oxidation to the aldehyde. This route can offer better control and avoid the harsh conditions of the Vilsmeier-Haack reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
Welcome to the technical support center for the synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this synthetic sequence. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common experimental hurdles.
Introduction to the Synthetic Strategy
The synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and logical synthetic route involves two key stages:
-
Formation of the Imidazo[4,5-b]pyridine Core: Synthesis of the precursor, 1,2-dimethyl-1H-imidazo[4,5-b]pyridine, typically through the condensation of a substituted diaminopyridine with an appropriate carbonyl source.
-
Oxidation of the 2-Methyl Group: Selective oxidation of the methyl group at the 2-position of the imidazo[4,5-b]pyridine ring to the desired carbaldehyde.
This guide will focus on providing practical solutions to challenges that may arise during these stages, with a particular emphasis on the critical oxidation step.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the 1,2-dimethyl-1H-imidazo[4,5-b]pyridine precursor?
A1: The most prevalent method for constructing the imidazo[4,5-b]pyridine scaffold is the condensation of an appropriately substituted diaminopyridine with a suitable dicarbonyl compound or its equivalent. For the synthesis of 1,2-dimethyl-1H-imidazo[4,5-b]pyridine, the reaction of N1-methylpyridine-2,3-diamine with acetic anhydride or acetic acid is a common approach. This reaction is typically performed under acidic conditions or at elevated temperatures to facilitate the cyclization and dehydration.
Q2: Why is the oxidation of the 2-methyl group often the most challenging step?
A2: The oxidation of the 2-methyl group on the imidazo[4,5-b]pyridine ring is challenging due to the potential for over-oxidation to the corresponding carboxylic acid. The electron-rich nature of the heterocyclic ring system can also lead to side reactions or degradation under harsh oxidative conditions. Achieving high selectivity for the aldehyde requires careful selection of the oxidizing agent and precise control of reaction parameters such as temperature and reaction time.
Q3: What are the primary oxidizing agents used for the conversion of the 2-methyl group to a carbaldehyde?
A3: The most commonly employed reagent for this transformation is selenium dioxide (SeO₂), in a reaction often referred to as the Riley oxidation.[1][2] SeO₂ is known for its ability to selectively oxidize activated methyl and methylene groups adjacent to carbonyls or in heterocyclic systems.[1][2] An alternative, less toxic oxidizing agent that can be effective for this type of transformation is activated manganese dioxide (MnO₂).[3]
Q4: I am observing a significant amount of the carboxylic acid byproduct. How can I minimize this?
A4: The formation of the carboxylic acid is a common issue of over-oxidation. To minimize this, consider the following:
-
Control Stoichiometry: Use a carefully measured, and often slightly sub-stoichiometric, amount of the oxidizing agent.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed or the desired product concentration is maximized.
-
Temperature: Perform the reaction at the lowest effective temperature. For SeO₂ oxidations, this is often in refluxing dioxane or a similar solvent, but a lower temperature may be possible with longer reaction times.[4][5]
Q5: The purification of the final aldehyde is proving difficult. What are some common issues and solutions?
A5: Polar heterocyclic aldehydes can be challenging to purify by standard column chromatography on silica gel due to their polarity and basicity.[4] Common issues include streaking on TLC plates and poor recovery from the column. To address this:
-
Mobile Phase Modifiers: Add a small amount of a basic modifier like triethylamine (0.5-2%) or a few drops of ammonia solution to your eluent to neutralize the acidic silanol groups on the silica gel.
-
Alternative Stationary Phases: Consider using neutral or basic alumina for your column chromatography.
-
Non-Chromatographic Purification: A highly effective method for purifying aldehydes is through the formation of a sodium bisulfite adduct.[6] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehydic impurities by extraction. The aldehyde can then be regenerated by treating the aqueous solution with a base.
Troubleshooting Guide
Issue 1: Low Yield of 1,2-dimethyl-1H-imidazo[4,5-b]pyridine (Precursor)
| Possible Cause | Suggested Solution |
| Incomplete Cyclization | Ensure anhydrous conditions if using a reagent like acetic anhydride. Monitor the reaction by TLC to confirm the consumption of the starting diaminopyridine. Consider increasing the reaction temperature or extending the reaction time. |
| Degradation of Starting Material | Ensure the purity of the N1-methylpyridine-2,3-diamine. If it is unstable, use it immediately after preparation or purification. |
| Suboptimal pH | If using an acid catalyst, ensure the appropriate concentration is used. Too much acid can lead to side reactions or degradation. |
Issue 2: Low Yield or Incomplete Conversion in the Oxidation Step
| Possible Cause | Suggested Solution |
| Inactive Oxidizing Agent | Use freshly opened or properly stored selenium dioxide. If using manganese dioxide, ensure it is "activated" by heating prior to use.[7] |
| Poor Solubility of Starting Material | The starting 1,2-dimethyl-1H-imidazo[4,5-b]pyridine may have limited solubility in common solvents like dioxane. Consider using a co-solvent such as tert-butyl alcohol or pyridine to improve solubility.[8] |
| Insufficient Reaction Temperature or Time | While aiming to avoid over-oxidation, the reaction may require a certain activation energy. If the reaction is sluggish, a modest increase in temperature or prolonged reaction time may be necessary. Monitor progress carefully. |
Issue 3: Formation of Multiple Products in the Oxidation Step
| Possible Cause | Suggested Solution |
| Over-oxidation to Carboxylic Acid | As mentioned in the FAQs, reduce the stoichiometry of the oxidizing agent, lower the reaction temperature, and monitor the reaction closely to determine the optimal endpoint. |
| Ring Oxidation or Degradation | The heterocyclic ring itself may be susceptible to oxidation. Using a milder oxidizing agent like activated MnO₂ might be beneficial. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative degradation. |
| Formation of Selenium-Containing Byproducts | In SeO₂ oxidations, insoluble black or red selenium is a common byproduct. This is typically removed by filtration. Ensure complete removal before proceeding with purification. |
Issue 4: Difficulty in Purifying the Final Aldehyde
| Possible Cause | Suggested Solution |
| Streaking on Silica Gel TLC | Add a basic modifier (triethylamine or ammonia) to the TLC mobile phase to get a better indication of the separation. |
| Poor Separation by Column Chromatography | If a basic modifier in the eluent does not resolve the issue, switch to a different stationary phase like neutral or basic alumina. Reverse-phase chromatography (C18 silica) can also be an effective alternative for polar compounds. |
| Product is Highly Water-Soluble | If the aldehyde is partitioning into the aqueous phase during workup, saturate the aqueous layer with sodium chloride (brine) to reduce the solubility of the organic product. |
| Formation of Acetals/Hemiacetals | If using an alcohol as a solvent for chromatography, the acidic nature of silica gel can catalyze the formation of acetals or hemiacetals with your aldehyde.[1] It is best to avoid alcohol-containing eluents if this is suspected. |
Experimental Protocols
Protocol 1: Synthesis of 1,2-dimethyl-1H-imidazo[4,5-b]pyridine (General Procedure)
This protocol is a generalized procedure based on common methods for the synthesis of the imidazo[4,5-b]pyridine core.
-
To a solution of N1-methylpyridine-2,3-diamine (1.0 eq) in glacial acetic acid, add acetic anhydride (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 1,2-dimethyl-1H-imidazo[4,5-b]pyridine.
Protocol 2: Oxidation of 1,2-dimethyl-1H-imidazo[4,5-b]pyridine with Selenium Dioxide (Riley Oxidation)
This protocol is a generalized procedure for the Riley oxidation of an activated methyl group on a heterocyclic ring.
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1,2-dimethyl-1H-imidazo[4,5-b]pyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane.
-
Add selenium dioxide (1.0 - 1.2 eq) to the solution. Caution: Selenium compounds are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction may take several hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the precipitated black or red selenium. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde by column chromatography or bisulfite adduct formation as described in the troubleshooting section.
Data Presentation
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Selenium Dioxide (SeO₂) ** | Reflux in 1,4-dioxane | Well-established for this transformation. Generally provides good yields. | Highly toxic. Stoichiometric amounts are often required. Risk of over-oxidation. Formation of selenium byproducts can complicate workup.[1][2] |
| Manganese Dioxide (MnO₂) ** | Reflux in an inert solvent (e.g., toluene, dichloromethane) | Less toxic than SeO₂. Often milder, which can reduce over-oxidation. The solid oxidant is easily removed by filtration.[3][9] | Requires "activated" MnO₂. May require a larger excess of the reagent. Reaction times can be longer.[7] |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde.
Troubleshooting Logic for Oxidation Step
Caption: Troubleshooting logic for the oxidation of the 2-methyl group.
References
-
Cook, D. J., Sears, R. W., & Dock, D. (n.d.). Oxidations with Selenium Dioxide. IU Indianapolis. Retrieved from [Link]
-
Suresh, L., et al. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 24(21), 3853. [Link]
-
Peroutka, J., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(11), 585-593. [Link]
-
Młochowski, J., & Wójtowicz-Młochowska, H. (2015). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 20(7), 13437-13481. [Link]
-
AdiChemistry. (n.d.). Selenium dioxide (SeO₂) - Riley oxidation. Retrieved from [Link]
-
Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57321. [Link]
-
Wikipedia. (2023, December 12). Riley oxidation. [Link]
-
Garg, N. K. (2022, March 12). Riley Oxidation [Video]. YouTube. [Link]
-
Wang, P., & Lindsey, J. S. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1858. [Link]
-
ResearchGate. (2016, February 3). Good solvents for allylic oxidation with SeO2?[Link]
-
Marki, B. E., & Scheidt, K. A. (2008). N-Heterocyclic Carbenes Catalyze the Oxidation of Unactivated Aldehydes to Esters with Manganese(IV) Oxide. Organic Letters, 10(19), 4331-4334. [Link]
-
Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. Retrieved from [Link]
-
Blackburn, L., & Taylor, R. J. K. (2001). A One-Pot Oxidation−Imine Formation−Reduction Sequence for the Conversion of Alcohols to Secondary and Tertiary Amines. Organic Letters, 3(11), 1637-1639. [Link]
-
TRUNNANO. (2023, June 21). Oxidation with Manganese Dioxide. [Link]
-
ResearchGate. (n.d.). Oxidation of heterocyclic compounds by manganese dioxide. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Manganese dioxide. [Link]
-
The Royal Society of Chemistry. (n.d.). A Facile Manganese Dioxide Mediated Oxidation of Primary Benzylamines to Benzamides. [Link]
-
MDPI. (2021, May 19). Comparative Study of α- and β-MnO2 on Methyl Mercaptan Decomposition: The Role of Oxygen Vacancies. [Link]
-
Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). 252. The oxidation of some organic compounds with selenium dioxide. Journal of the Chemical Society (Resumed), 1875-1883. [Link]
-
ResearchGate. (n.d.). Efficient Oxidation of Arylmethylene Compounds Using Nano-MnO2. Retrieved from [Link]
-
Mohanakrishnan, A., & Srinivasan, P. C. (1995). Unusual Oxidation of 2 (or 3)Methylindole Derivatives with Active Manganese Dioxide. Synthetic Communications, 25(15), 2407-2412. [Link]
-
MDPI. (2023, June 29). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. [Link]
-
ResearchGate. (n.d.). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]
-
Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57321. [Link]
-
Organic Syntheses. (n.d.). ALLYLIC OXIDATION WITH HYDROGEN PEROXIDE–SELENIUM DIOXIDE: trans-PINOCARVEOL. Retrieved from [Link]
-
ACS Publications. (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35359–35372. [Link]
-
ResearchGate. (n.d.). Using SeO2 as a Selenium Source to Make RSe-Substituted Aniline and Imidazo[1,2-a]pyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Riley oxidation. Retrieved from [Link]
-
LookChem. (n.d.). A new approach to the oxidation of methylquinolines with selenium dioxide. [Link]
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 5. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. MnO2-Mediated Oxidative Cyclization of “Formal” Schiff’s Bases: Easy Access to Diverse Naphthofuro-Annulated Triazines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. The guidance provided herein is based on established chemical principles and peer-reviewed literature to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde and what is the critical step?
The most prevalent and direct method for synthesizing 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde is the oxidation of its corresponding primary alcohol, (1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol. This precursor alcohol is typically prepared via the cyclization of 2-amino-3-methylaminopyridine with an appropriate C2-synthon.[1] The critical step is the selective oxidation of the alcohol to the aldehyde. This transformation is challenging because the product aldehyde is susceptible to over-oxidation to the corresponding carboxylic acid, and the heterocyclic core can be sensitive to harsh oxidizing conditions.[2]
Q2: Which oxidizing agents are recommended for this synthesis, and what are their primary advantages and disadvantages?
Two of the most commonly employed reagents for this type of selective oxidation are Manganese Dioxide (MnO₂) and Selenium Dioxide (SeO₂). The choice between them involves a trade-off between reactivity, selectivity, and operational complexity.
| Oxidizing Agent | Advantages | Disadvantages | Key Considerations |
| Manganese Dioxide (MnO₂) ** | - High Selectivity: Excellent for oxidizing benzylic and allylic-type alcohols without significant over-oxidation to carboxylic acids.[2][3] - Mild Conditions: Reactions are typically run under neutral conditions at or near room temperature. - Simple Workup: The inorganic byproduct (MnO) is easily removed by filtration.[4] | - Stoichiometric: Requires a large excess of reagent (5-20 equivalents). - Activity Dependent: The reactivity of MnO₂ is highly dependent on its method of preparation and activation. Commercial sources can vary in quality.[4] | The activation state of MnO₂ is paramount for success. Incomplete reactions are often due to insufficiently activated reagent. |
| Selenium Dioxide (SeO₂) ** | - High Reactivity: Often effective where other oxidants fail. - Catalytic Potential: Can sometimes be used in catalytic amounts with a co-oxidant. | - Toxicity: Selenium compounds are toxic and require careful handling and disposal. - Over-oxidation Risk: Can lead to the formation of the carboxylic acid byproduct if not carefully controlled.[5] - Complex Byproducts: The Riley oxidation mechanism can sometimes lead to selenium-containing impurities or other side reactions.[6][7] | Reactions are often run in solvents like dioxane or acetic acid at elevated temperatures. Strict control of stoichiometry and temperature is crucial to minimize byproduct formation. |
Troubleshooting Guide: Byproduct Formation & Low Yields
This section addresses the most common issues encountered during the oxidation of (1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol.
Issue 1: My reaction is incomplete, with significant starting material remaining.
This is the most frequent challenge, particularly when using manganese dioxide.
-
Possible Cause A: Inactive Manganese Dioxide. The oxidizing power of MnO₂ is directly related to its surface area and activation state. Commercially available MnO₂ may not be sufficiently active for this substrate.
-
Solution: Activate the MnO₂ prior to use. A standard laboratory procedure involves heating the MnO₂ in an oven to remove adsorbed water, which deactivates its surface. Alternatively, prepare a highly active form of MnO₂ via precipitation from potassium permanganate and manganese sulfate.[4] See Protocol 2 for a detailed activation procedure.
-
-
Possible Cause B: Insufficient Stoichiometry. MnO₂ is a surface-mediated oxidant, and a significant excess is required to ensure the reaction goes to completion.
-
Solution: Increase the molar equivalents of MnO₂ relative to the starting alcohol. Start with 10 equivalents and, if the reaction remains sluggish, increase to 15 or even 20 equivalents. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Possible Cause C: Inappropriate Solvent. The solvent can influence the reaction rate.
-
Solution: Dichloromethane (DCM) or chloroform are common choices for MnO₂ oxidations as they are relatively non-polar and facilitate product recovery.[3] If the reaction is slow, switching to a solvent in which the starting material is more soluble, such as acetonitrile or tetrahydrofuran (THF), may improve the rate.
-
Issue 2: I'm observing a significant amount of the carboxylic acid byproduct.
Over-oxidation is a primary concern, especially when using more powerful oxidants or forcing reaction conditions.
-
Possible Cause A: Overly Aggressive Oxidizing Agent. While SeO₂ is effective, it can easily lead to the formation of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid.[5]
-
Solution: If using SeO₂, carefully control the stoichiometry (use no more than 1.1-1.2 equivalents) and reaction temperature. If over-oxidation persists, switch to the milder and more selective activated MnO₂.[2]
-
-
Possible Cause B: Prolonged Reaction Time or Elevated Temperature. Leaving the reaction for an extended period after the starting material has been consumed can increase the likelihood of the desired aldehyde being further oxidized.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting alcohol spot has disappeared, proceed with the workup immediately. Avoid unnecessarily high temperatures. For MnO₂ oxidations, room temperature is often sufficient.
-
Issue 3: My TLC/LC-MS shows multiple unidentified, polar byproducts.
The formation of a complex mixture of byproducts often points to the degradation of the imidazopyridine ring system.
-
Possible Cause A: Harsh Reaction Conditions. The electron-rich imidazopyridine core can be susceptible to degradation under strongly acidic, basic, or aggressive oxidative conditions.
-
Solution: Ensure the reaction is run under neutral conditions, which is a key advantage of using MnO₂.[4] If using SeO₂, which can generate selenous acid, consider adding a buffer like pyridine to mitigate acidity. Avoid excessive heat.
-
-
Possible Cause B: Impure Starting Materials. Impurities in the starting alcohol can lead to a cascade of side reactions.
-
Solution: Ensure the (1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol is of high purity before starting the oxidation. Recrystallize or purify by column chromatography if necessary.
-
Experimental Workflows & Protocols
Workflow for Synthesis and Troubleshooting
The following diagram illustrates the general workflow and key decision points in the synthesis.
Caption: General workflow for the synthesis of the target aldehyde.
Protocol 1: Synthesis via Manganese Dioxide Oxidation
This protocol is recommended for its high selectivity and mild conditions.
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the starting alcohol, (1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to create a solution with a concentration of approximately 0.05 M.
-
Oxidant Addition: Add freshly activated manganese dioxide (10.0 eq) to the solution in one portion. The mixture will be a black slurry.
-
Reaction: Stir the reaction vigorously at room temperature. The flask can be sealed under an inert atmosphere (e.g., Nitrogen or Argon), although this is not always necessary.
-
Monitoring: Monitor the reaction progress every 1-2 hours using TLC (e.g., 10% Methanol in DCM) or LC-MS. The reaction is complete when the starting material spot is no longer visible. Typical reaction times are between 4 and 24 hours.
-
Workup: Upon completion, dilute the reaction mixture with additional DCM. Filter the slurry through a pad of Celite® or diatomaceous earth to remove the manganese salts. Wash the filter cake thoroughly with DCM and/or ethyl acetate to ensure all product is recovered.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the pure aldehyde.
Protocol 2: Activation of Manganese Dioxide
This step is critical for ensuring high reactivity and reproducible results.
-
Preparation: Spread commercial manganese dioxide in a thin layer in a large crystallizing dish or beaker.
-
Heating: Place the dish in a vacuum oven and heat at 110-120 °C under vacuum for at least 24 hours. This removes adsorbed water.
-
Cooling & Storage: Allow the MnO₂ to cool to room temperature in a desiccator. Once cool, store the activated MnO₂ in a tightly sealed container in a desiccator. For best results, use the activated reagent within a few days.
References
-
TRUNNANO. (2023, June 21). Oxidation with Manganese Dioxide. [Link]
-
Semantic Scholar. Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. [Link]
-
Srinivasulu, R., et al. (2014, May 26). Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. [Link]
-
Goral, A., et al. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Paxton, R. J., & Taylor, R. J. K. (2010). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. ACS Publications. [Link]
-
ResearchGate. Using SeO2 as a Selenium Source to Make RSe-Substituted Aniline and Imidazo[1,2-a]pyridine Derivatives. [Link]
-
Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
-
Organic Chemistry Portal. Manganese(IV) oxide. [Link]
-
E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]
-
ResearchGate. Oxidation of heterocyclic compounds by manganese dioxide. [Link]
-
MDPI. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. [Link]
-
ResearchGate. Synthesis of bis‐imidazopyridine selenides with aminomethylpyridine and selenium dioxide. [Link]
-
ResearchGate. Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). [Link]
-
Xing, Y.-Y., et al. (2013). Efficient synthesis of substituted imidazo[4,5-b]pyridines. Heterocyclic Communications. [Link]
-
ResearchGate. Oxidation of substituted imidazolidin‐4‐ones: New alternative method preparation of 4,5‐dihydro‐1H‐imidazol‐5‐ones. [Link]
-
Wikipedia. Riley oxidation. [Link]
-
Emporia State University. (2012). The use of selenium (IV) oxide to oxidize aromatic methyl groups. [Link]
-
Liu, P., et al. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules. [Link]
-
ACS Publications. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nanotrun.com [nanotrun.com]
- 5. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 6. Riley oxidation - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Regioselectivity in Imidazo[4,5-b]pyridine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[4,5-b]pyridine derivatives. This powerful heterocyclic scaffold, a bioisostere of purine, is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, its synthesis is often plagued by challenges in controlling regioselectivity, leading to isomeric mixtures that complicate purification and reduce yields.
This guide is designed to provide in-depth, field-proven insights into diagnosing and resolving common regioselectivity issues. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric forms of concern in imidazo[4,5-b]pyridine synthesis?
The core issue of regioselectivity in the synthesis of imidazo[4,5-b]pyridines arises from the two nitrogen atoms in the imidazole ring, leading to the potential formation of N1- and N3-substituted isomers. When starting from an unsubstituted or monosubstituted imidazo[4,5-b]pyridine, direct alkylation is often unselective, yielding a mixture of products.[3][4] The ratio of these isomers is influenced by a variety of factors including the electronic and steric nature of substituents on the pyridine ring, the choice of alkylating agent, and the reaction conditions.
Q2: What is the most common synthetic route to the imidazo[4,5-b]pyridine core, and where does the regioselectivity issue originate?
A prevalent method for constructing the imidazo[4,5-b]pyridine core is the condensation of a 2,3-diaminopyridine with an aldehyde, followed by an oxidative cyclization.[5] The regioselectivity challenge is introduced when an unsymmetrically substituted 2,3-diaminopyridine is used. The initial condensation can occur at either of the non-equivalent amino groups, leading to two different regioisomeric products upon cyclization.
Q3: How do electronic effects of substituents on the 2,3-diaminopyridine precursor influence regioselectivity?
The nucleophilicity of the two amino groups in the 2,3-diaminopyridine starting material is a key determinant of the regiochemical outcome. Electron-donating groups (EDGs) on the pyridine ring will generally increase the nucleophilicity of the adjacent amino group, favoring its initial reaction with the aldehyde. Conversely, electron-withdrawing groups (EWGs) will decrease the nucleophilicity of the neighboring amino group. By strategically placing substituents, one can often direct the initial condensation and, consequently, the final regioselectivity.
Q4: Can steric hindrance be used to control the regiochemical outcome?
Yes, steric hindrance can be a powerful tool for directing regioselectivity. A bulky substituent ortho to one of the amino groups in the 2,3-diaminopyridine can sterically shield that amino group, disfavoring its reaction with the aldehyde or other electrophiles. This forces the reaction to occur at the less hindered amino group, leading to a higher yield of the desired regioisomer.
Troubleshooting Guide: Common Regioselectivity Problems & Solutions
This section addresses specific experimental scenarios where poor regioselectivity is observed and provides actionable troubleshooting steps.
Problem 1: My reaction of 2,3-diaminopyridine with an aldehyde is producing a nearly 1:1 mixture of N1 and N3 isomers. How can I improve the selectivity?
This is a classic regioselectivity problem. A near-equal mixture suggests that the electronic and steric differences between the two amino groups are minimal.
Causality Analysis:
-
Similar Nucleophilicity: The electronic environment of the two amino groups in your diaminopyridine precursor is likely very similar, resulting in comparable reaction rates for the initial condensation step.
-
Reaction Conditions: The reaction conditions (solvent, temperature, catalyst) may not be optimized to exploit the subtle differences between the two nucleophilic centers.
Troubleshooting Workflow:
Caption: Decision workflow for reductive cyclization.
Conclusion
Controlling regioselectivity in the synthesis of imidazo[4,5-b]pyridines requires a mechanistic understanding of the reaction and a systematic approach to troubleshooting. By carefully considering the electronic and steric properties of the precursors and optimizing reaction conditions, researchers can significantly improve the yield and purity of their desired regioisomers. When direct methods fail, a stepwise approach, although more laborious, often provides the most reliable path to the target molecule.
References
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. The Journal of Organic Chemistry.
- Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry.
- SciSpace. (n.d.). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.
- Scite.ai. (n.d.). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.
- ChemicalBook. (n.d.). 3H-imidazo[4,5-b]pyridine-2-carboxylic acid synthesis.
- Wyrębek, P., & Suwiński, J. (2021).
- ResearchGate. (n.d.). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review).
- BenchChem. (n.d.). Troubleshooting regioselectivity in additions to "Oct-1-en-6-yne".
- BenchChem. (n.d.). "troubleshooting guide for the synthesis of heterocyclic compounds".
- Semantic Scholar. (n.d.). Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks.
- National Institutes of Health. (n.d.).
- MDPI. (n.d.).
- ResearchGate. (n.d.). Synthesis of N-methyl-substituted imidazo[4,5-b]pyridines 17–19.
- Journal of Chemical Technology and Metallurgy. (2022).
- ResearchGate. (n.d.). Efficient synthesis of substituted imidazo[4,5-b] pyridine.
- MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study.
- Chemistry of Heterocyclic Compounds. (2024). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-B]PYRIDINE BUILDING BLOCKS.
- ResearchGate. (n.d.). A review on the biological activity of imidazo (4,5-b)
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). A new synthesis of substituted imidazo[4,5-b]pyridinones by reductive cyclisation of 4-nitro-1H-imidazol-5-yl di- and tri-carbonyl compounds.
- National Institutes of Health. (2024).
- E3S Web of Conferences. (n.d.).
- The Journal of Organic Chemistry. (n.d.).
- National Institutes of Health. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.).
- MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
- Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
- MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
- National Institutes of Health. (n.d.). Heterocycles in Medicinal Chemistry.
- ResearchGate. (n.d.). ChemInform Abstract: Regiocontrolled Gold-Catalyzed [2 + 2 + 2] Cycloadditions of Ynamides with Two Discrete Nitriles to Construct 4-Aminopyrimidine Cores.
- MDPI. (n.d.). Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions.
- ResearchGate. (n.d.). Scaleable processes for the synthesis of (-)-β-D-2,6-diaminopurine dioxolane (Amdoxovir, DAPD) and (-)-β-D-2-aminopurine dioxolane (APD).
Sources
stability of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde under different conditions
Technical Support Center: 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: General Handling, Storage, and Compound Integrity
This section covers the foundational knowledge required for the proper handling and storage of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde to prevent premature degradation.
Q1: What are the optimal long-term storage conditions for this compound?
Answer: For optimal long-term stability, 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde should be stored as a solid in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at -20°C.[1] The key is to minimize exposure to the three primary degradation catalysts: air (oxygen), moisture, and light .
-
Expertise & Causality: The aldehyde functional group is inherently susceptible to oxidation, which converts it to the corresponding carboxylic acid. This process can be accelerated by light and atmospheric oxygen.[2] The imidazo[4,5-b]pyridine core, being a nitrogen-containing heterocycle, is hygroscopic and can absorb moisture from the air, which may facilitate hydrolytic degradation or other unwanted side reactions.[2][3] Storing at low temperatures (-20°C) slows down the kinetics of all potential degradation pathways. Using an amber vial prevents photo-degradation, as aromatic and heterocyclic systems can be photosensitive.[2][4]
Q2: I need to prepare a stock solution. Which solvent should I use and how should it be stored?
Answer: The choice of solvent is critical. For stock solutions, use a high-purity, anhydrous, aprotic solvent such as acetonitrile (HPLC grade) or dimethyl sulfoxide (DMSO).
Protocol for Stock Solution Preparation:
-
Ensure your glassware is oven-dried to remove all traces of moisture.[3][5]
-
Use a freshly opened bottle of anhydrous solvent or a solvent that has been properly dried and stored over molecular sieves.
-
Prepare the solution under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques).[2][6]
-
Store the stock solution in small, single-use aliquots in sealed vials at -20°C or, for enhanced stability, at -80°C.[1] This prevents degradation from repeated freeze-thaw cycles.
-
Trustworthiness: This self-validating protocol minimizes the introduction of water and oxygen, the most common culprits in solution-state degradation. By preparing single-use aliquots, you ensure that the main stock remains uncontaminated.
Q3: How can I quickly assess if my solid compound or stock solution has degraded?
Answer: Visual inspection is the first step. For the solid, look for changes in color or texture (e.g., clumping, which may indicate moisture absorption). For solutions, check for discoloration or the formation of precipitates.
For a more definitive assessment, use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC Check: Spot a fresh solution of your compound alongside an older sample. Development of a new, more polar spot (lower Rf value) often indicates the formation of the corresponding carboxylic acid, a common oxidation product.
-
HPLC Check: Inject a sample onto a calibrated HPLC system. A decrease in the main peak's area and the appearance of new peaks are clear indicators of degradation. The "mass balance" — the sum of the assay value and the levels of degradation products — should ideally be close to 100% to account for all components.[7]
Section 2: Troubleshooting Experimental Failures
This section addresses specific problems that may arise during reactions and provides logical steps to diagnose and solve them.
Q4: My reaction yield is consistently low, and I see multiple unidentified spots on my TLC. Could my starting material be the problem?
Answer: Yes, this is a classic symptom of starting material degradation, either before or during the reaction. The aldehyde group is highly reactive and can be sensitive to your reaction conditions.[8]
Troubleshooting Steps:
-
Verify Starting Material Purity: Before starting your reaction, run a purity check on your aldehyde using HPLC or NMR. This confirms you are starting with high-quality material.
-
Analyze Reaction Conditions:
-
Strong Base: If your reaction uses a strong base (e.g., NaOH, KOH), the aldehyde may undergo a self-redox reaction known as the Cannizzaro reaction, especially if there are no α-protons, leading to a mixture of the corresponding alcohol and carboxylic acid.
-
Oxidizing Agents: Are there any inadvertent oxidizing agents in your reaction mixture? Even dissolved air in a non-degassed solvent can cause slow oxidation, especially at elevated temperatures.[1]
-
Temperature: High temperatures can accelerate decomposition. A recent study on imidazo[4,5-b]pyridine synthesis noted that lowering the reaction temperature was "essential to avoid degradation".[9]
-
-
Run a Control Experiment: Set up a mock reaction containing only the solvent, reagents (excluding your primary substrate), and your aldehyde. Monitor it by TLC/HPLC over the same reaction time. If you see degradation, one of your reagents or the conditions themselves are incompatible with the aldehyde.
-
Expertise & Causality: Heterocyclic aldehydes can be more sensitive than simple aromatic aldehydes due to the electronic influence of the fused ring system. The pyridine nitrogen can be protonated under acidic conditions or act as a Lewis base, potentially opening up unforeseen degradation pathways.
Q5: I am performing a reaction in an aqueous buffer, and my compound seems to be disappearing over time according to LC-MS analysis. What's happening?
Answer: This strongly suggests pH-dependent instability. The stability of the imidazo[4,5-b]pyridine core and the aldehyde group can be highly sensitive to pH.
-
Acidic Conditions (Low pH): The pyridine and imidazole nitrogens can be protonated. This can alter the electronic properties of the molecule, potentially making the aldehyde more susceptible to hydration or other nucleophilic attacks from the solvent (water).
-
Basic Conditions (High pH): As mentioned in Q4, basic conditions can promote disproportionation (Cannizzaro) or other base-catalyzed degradation pathways. The imidazole proton is also acidic and will be deprotonated, which could lead to ring-opening or other rearrangements.
To confirm this, you should perform a preliminary pH stability screen as part of a forced degradation study.
Section 3: Protocols for Stability Assessment
For robust drug development, understanding a compound's stability profile is mandatory. A forced degradation study is the industry-standard approach.[4][10][11]
Q6: How do I perform a forced degradation study to systematically evaluate the stability of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde?
Answer: A forced degradation or "stress testing" study intentionally exposes the drug substance to harsh conditions to identify likely degradation products and pathways.[7][10] This is crucial for developing stability-indicating analytical methods.
Detailed Protocol: Forced Degradation Study
-
Preparation: Prepare a stock solution of the compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: For each condition, mix your stock solution with the stressor solution (typically 1:1) and prepare a control sample stored under ambient conditions protected from light.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 2, 6, 12, and 24 hours.
-
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂). Incubate at room temperature for 2, 6, 12, and 24 hours.
-
Thermal Degradation: Keep the stock solution (or solid sample) at 80°C. Analyze at 24, 48, and 72 hours.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source as specified by ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary (e.g., add an equivalent amount of base to the acid hydrolysis sample), and dilute it to a standard concentration. Analyze immediately by a validated HPLC-UV method.
-
Data Interpretation:
-
Calculate the percentage of degradation for the parent compound.
-
Identify and quantify major degradation products.
-
Ensure mass balance is maintained (parent compound + degradants ≈ 100%).[7]
-
Expected Outcomes Summarized in a Table:
| Stress Condition | Time (hr) | % Degradation (Hypothetical) | Major Degradants Observed (Hypothetical) |
| 0.1 M HCl, 60°C | 24 | 5-10% | Degradant A (Polar) |
| 0.1 M NaOH, 60°C | 6 | >50% | Degradant B (Carboxylic Acid), Degradant C (Alcohol) |
| 3% H₂O₂, RT | 12 | >80% | Degradant B (Carboxylic Acid) |
| 80°C Heat (Solid) | 72 | <5% | Minimal change |
| Photolytic (ICH Q1B) | - | 15-25% | Degradant D |
Section 4: Visualizing Degradation & Workflows
Visual aids are essential for understanding complex chemical processes.
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde based on its chemical structure.
Caption: Probable degradation pathways of the target compound.
Forced Degradation Experimental Workflow
This workflow diagram outlines the logical steps for conducting a robust forced degradation study.
Caption: Workflow for a forced degradation (stress testing) study.
References
-
PubChem. (n.d.). 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Alsante, K. M., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-252. Available at: [Link]
-
Brümmer, H. (2011). How to Approach a Forced Degradation Study. SGS Life Science Services. Technical Bulletin Issue N°31. Retrieved from [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]
-
Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research and Innovation, 4(1). Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Aldehydes in Pharmaceutical Synthesis. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Retrieved from [Link]
-
Singh, S., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. web.mit.edu [web.mit.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. sgs.com [sgs.com]
- 8. nbinno.com [nbinno.com]
- 9. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Purification of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
Welcome to the dedicated troubleshooting resource for the purification of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic aldehyde. The structural similarity of imidazopyridines to purines makes them significant in medicinal chemistry, demanding high purity for accurate biological evaluation.[1][2][3] This document provides in-depth, experience-driven advice in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily residue after synthesis. What are the likely impurities?
A1: A dark, oily crude product often indicates the presence of several types of impurities. Common contaminants in the synthesis of imidazopyridine derivatives include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 2,3-diaminopyridine derivatives.[1]
-
Polymeric Materials: Aldehydes, especially under acidic or basic conditions, can undergo self-condensation or polymerization, leading to tar-like substances.[4]
-
Oxidation Product: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, particularly if exposed to air over time.[4][5][6]
-
Side-Reaction Products: The synthesis of fused heterocyclic systems can sometimes yield isomeric products or other side-products depending on the reaction conditions.[3]
A preliminary Thin Layer Chromatography (TLC) analysis is crucial at this stage to visualize the number of components in your crude mixture.
Q2: I'm observing decomposition of my compound on a silica gel column. What's happening and what are my alternatives?
A2: Decomposition on silica gel is a known issue for some aldehydes.[5] The slightly acidic nature of standard silica gel can catalyze degradation or aldol-type condensation reactions. The porous surface of silica can also provide a large surface area for air oxidation.
Causality: The lone pair of electrons on the nitrogen atoms of the imidazopyridine ring can interact with the acidic silanol groups (Si-OH) on the silica surface, potentially leading to decomposition.
Troubleshooting Steps & Alternatives:
-
Neutralize the Silica: You can try neutralizing the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (typically 0.1-1% v/v), before packing the column. This can help to cap the acidic sites.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral). A trial TLC on alumina plates is recommended to check for stability and separation.[6]
-
Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase (C18) column chromatography can be an excellent alternative, avoiding the issues associated with silica gel.[7]
-
Non-Chromatographic Purification: For aldehydes, forming a reversible derivative is a classic and effective purification strategy. The bisulfite adduct method is particularly useful.[5][8]
Q3: My yield is significantly lower after purification. What are the common loss points?
A3: Significant product loss during purification can be attributed to several factors:
-
Physical Loss: Adherence of the product to glassware, filter paper, or the stationary phase during chromatography.
-
Decomposition: As discussed in Q2, degradation on silica gel is a common culprit.
-
Incomplete Extraction: If you are performing a liquid-liquid extraction, ensure the pH is appropriately adjusted to ensure your compound is in its neutral form for efficient partitioning into the organic layer. Multiple extractions with fresh solvent are recommended.
-
Recrystallization Issues: Choosing a suboptimal solvent system for recrystallization can lead to either the product remaining in the mother liquor or co-precipitation with impurities.
Careful handling and optimization of each step are key to maximizing recovery.
Troubleshooting Guides
Guide 1: Purification via Column Chromatography
This guide provides a structured approach to troubleshooting column chromatography for 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde.
Problem: Tailing or Broad Peaks on TLC/Column
| Potential Cause | Explanation | Recommended Solution |
| Compound-Stationary Phase Interaction | The basic nitrogens in the imidazopyridine ring can interact strongly with acidic silanol groups on silica, causing tailing. | Add a small amount of a base like triethylamine or pyridine (0.1-1%) to your eluent system. |
| Inappropriate Solvent Polarity | The eluent may be too polar or not polar enough, leading to poor separation and band broadening. | Systematically vary the solvent ratio in your eluent system. A common starting point for such heterocycles is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[9] |
| Column Overloading | Applying too much crude material to the column results in poor separation. | As a rule of thumb, use a ratio of at least 30:1 (w/w) of silica gel to crude material. |
Experimental Protocol: Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal system should give your product an Rf value of ~0.2-0.3.
-
Column Packing: Pack a glass column with silica gel (60-120 mesh) as a slurry in your chosen eluent.[9]
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column bed.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Guide 2: Purification via Bisulfite Adduct Formation
This is a highly effective method for purifying aldehydes by separating them from non-aldehyde impurities.[8][10]
Workflow Diagram
Caption: Workflow for aldehyde purification via bisulfite adduct formation.
Troubleshooting Bisulfite Adduct Purification
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Precipitated Adduct | The bisulfite adduct of your compound may be soluble in the reaction mixture.[10] This is common for lower molecular weight aldehydes. | Instead of filtration, proceed with a liquid-liquid extraction to isolate the adduct in the aqueous phase.[8][10] |
| Solid Forms at the Interface During Extraction | The bisulfite adduct may be insoluble in both the organic and aqueous layers.[8] | Filter the entire biphasic mixture through a pad of Celite to remove the insoluble adduct before separating the layers. The aldehyde can then be regenerated from the solid adduct on the Celite. |
| Aldehyde Decomposition During Regeneration | The high pH required for adduct decomposition can be detrimental to base-sensitive aldehydes.[10] | Minimize the exposure time to the base by performing a rapid extraction immediately after basification.[10] Alternatively, consider a non-aqueous regeneration method, such as using chlorotrimethylsilane (TMS-Cl) in acetonitrile.[10] |
Experimental Protocol: Bisulfite Adduct Purification
-
Adduct Formation: Dissolve the crude 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde in a water-miscible solvent like THF or DMF.[8] Add this solution to a freshly prepared, saturated aqueous solution of sodium bisulfite.[8][10] Stir the mixture vigorously for a period ranging from a few hours to overnight.[5]
-
Impurity Removal: Transfer the mixture to a separatory funnel. Add water and an immiscible organic solvent such as ethyl acetate. Shake and separate the layers. The non-aldehyde impurities will be in the organic layer, while the water-soluble bisulfite adduct remains in the aqueous layer.[8] Repeat the extraction of the aqueous layer with fresh organic solvent to ensure complete removal of impurities.
-
Aldehyde Regeneration: To the isolated aqueous layer, add a fresh portion of an organic solvent (e.g., ethyl acetate). While stirring, carefully add a base (e.g., 50% NaOH solution) dropwise until the pH of the aqueous layer is strongly basic (pH > 12).[10] This will reverse the reaction and regenerate the aldehyde.
-
Final Extraction: Extract the regenerated aldehyde into the organic layer. Separate the layers and wash the organic phase with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified aldehyde.[4]
References
-
Workup: Aldehydes - Department of Chemistry: University of Rochester. (n.d.). Retrieved from [Link]
- EP0289371A1 - Imidazopyridine derivatives, their preparation and therapeutical use - Google Patents. (n.d.).
-
Is it possible to purify aldehyde by column? Is there any other method to do purification?. (2015). ResearchGate. Retrieved from [Link]
-
Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. (2018). Semantic Scholar. Retrieved from [Link]
-
Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. (2001). MDPI. Retrieved from [Link]
-
Purifying aldehydes?. (2015). Reddit. Retrieved from [Link]
-
General procedures for the purification of Aldehydes - Chempedia - LookChem. (n.d.). Retrieved from [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2020). PubMed Central. Retrieved from [Link]
-
Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. (2014). Retrieved from [Link]
-
Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Imidazopyridine Impurity 1 - CAS - 1701487-96-8. (n.d.). Axios Research. Retrieved from [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega. Retrieved from [Link]
-
Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). (2025). ResearchGate. Retrieved from [Link]
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. (2017). ACS Combinatorial Science. Retrieved from [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Workup [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Scaling the Synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
Welcome to the technical support center for the synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond bench-scale synthesis to produce multi-gram or kilogram quantities of this valuable heterocyclic intermediate. As a key building block, its efficient and safe production is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, scalable protocol grounded in established chemical principles.
Overview of Synthetic Strategies
The synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde can be approached via two primary, reliable routes. The choice between them often depends on available starting materials, equipment, and specific safety considerations for scale-up.
-
Route A: Direct Formylation. This is the most direct approach, involving the formylation of the 1-methyl-1H-imidazo[4,5-b]pyridine core using a Vilsmeier-Haack reaction. While efficient, this route requires careful handling of hazardous reagents and strict control of reaction conditions.
-
Route B: Oxidation of an Alcohol Precursor. This two-step route involves first synthesizing the corresponding alcohol, (1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol, which is then oxidized to the desired aldehyde. This pathway can offer milder conditions and avoid some of the hazards associated with the Vilsmeier-Haack reagent, but adds an extra synthetic step.
The following diagram illustrates these two divergent pathways.
Caption: Troubleshooting logic for the Vilsmeier-Haack reaction.
Issues in the Oxidation of the Alcohol Precursor (Route B)
This route is often chosen for its perceived safety benefits, but the oxidation step can be sluggish and requires careful optimization.
Question: My oxidation of (1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol using manganese dioxide (MnO₂) is very slow and incomplete, even after 24 hours.
-
Answer: The efficiency of MnO₂ oxidation is highly dependent on the activity of the reagent and the reaction conditions.
Recommended Solutions:
-
Use Activated MnO₂: Commercially available MnO₂ varies greatly in activity. For this type of oxidation, use "activated" manganese dioxide, which has a higher surface area. You can also activate it yourself by heating it in an oven at 110-120°C for several hours under vacuum before use.
-
Increase Stoichiometry: MnO₂ is a stoichiometric reagent, not a catalyst. For scale-up, a significant excess is often required. Start with 10-15 weight equivalents of MnO₂ relative to the starting alcohol and optimize from there.
-
Solvent Choice: The reaction is typically performed in chlorinated solvents like DCM or chloroform. Ensure the solvent is anhydrous, as water can deactivate the MnO₂ surface.
-
Azeotropic Water Removal: On a larger scale, consider setting up the reaction with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, which can help drive the reaction to completion.
-
Question: I am observing the formation of a more polar byproduct by TLC, which I suspect is the over-oxidized carboxylic acid. How can I prevent this?
-
Answer: Over-oxidation to the carboxylic acid can occur, especially with highly active MnO₂ or prolonged reaction times.
Recommended Solutions:
-
Careful Reaction Monitoring: Monitor the reaction progress frequently by TLC or LCMS (e.g., every 1-2 hours). Once the starting material is consumed, work up the reaction immediately.
-
Temperature Control: While often run at room temperature or reflux, lowering the temperature can sometimes provide better selectivity, albeit at the cost of reaction speed.
-
Filtration and Work-up: After the reaction is complete, the MnO₂ must be thoroughly removed. Filter the reaction mixture through a pad of Celite®, washing the pad extensively with your reaction solvent (e.g., DCM) and then a more polar solvent like ethyl acetate or acetone to recover all the adsorbed product.
-
Frequently Asked Questions (FAQs)
Q1: For a 100g+ scale synthesis, which route is generally recommended?
A1: Both routes are viable, but the choice involves a trade-off. Route A (Vilsmeier-Haack) is more atom-economical (fewer steps). However, the significant thermal hazards and handling of POCl₃ require specialized equipment like a jacketed reactor with good temperature control and a robust scrubbing system for off-gases. [1][2]Route B (Oxidation) adds a step but may be operationally simpler and safer, as it avoids highly corrosive and water-reactive reagents in the final step. The main challenge is handling large quantities of solid MnO₂ and performing the subsequent filtration. For facilities with robust safety engineering, Route A is often preferred for its efficiency. For standard pilot plant setups, Route B might be more manageable.
Q2: What are the critical safety precautions for handling phosphorus oxychloride (POCl₃)?
A2: POCl₃ is highly corrosive, toxic upon inhalation, and reacts violently with water.
-
Personal Protective Equipment (PPE): Always use a full-face shield, acid-resistant gloves (butyl rubber is excellent), and a lab coat.
-
Ventilation: All manipulations must be performed in a certified, high-flow chemical fume hood.
-
Inert Atmosphere: Handle under a nitrogen or argon atmosphere to prevent reaction with atmospheric moisture.
-
Quenching: Have a separate, designated quenching station (e.g., a bucket of ice/water or a basic solution) ready for any spills or for cleaning glassware. Never quench POCl₃ in a sealed container.
Q3: My final aldehyde product is proving difficult to purify by silica gel chromatography. What are some alternative strategies?
A3: The basic nitrogens in the imidazopyridine ring can cause streaking on silica gel.
-
Column Modification: Pre-treat your silica gel by slurrying it with a solvent system containing 1-2% triethylamine or ammonia to neutralize acidic sites. Run the column with a mobile phase containing a similar small percentage of base.
-
Crystallization: This is the most effective method for purification at scale. Explore various solvent systems. Common choices for nitrogen heterocycles include ethyl acetate/hexanes, acetone/water, or isopropanol.
-
Acid/Base Wash: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M citric acid) to extract basic impurities. Then, neutralize the aqueous layer and re-extract your product. This can be an effective pre-purification step.
Recommended Scalable Protocol: Vilsmeier-Haack Formylation
This protocol describes the formylation of 1-methyl-1H-imidazo[4,5-b]pyridine. Warning: This reaction is exothermic and involves hazardous materials. It must be performed by trained personnel with appropriate safety measures in place.
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| 1-methyl-1H-imidazo[4,5-b]pyridine | 133.15 | 100.0 g | 0.751 | 1.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 500 mL | - | - |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 75.0 mL | 0.826 | 1.1 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | ~250 g | - | - |
| Dichloromethane (DCM) | 84.93 | 2.5 L | - | - |
| Isopropanol (IPA) | 60.10 | 250 mL | - | - |
Experimental Procedure:
-
Reagent Preparation: Equip a 2L jacketed reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and an addition funnel. Charge the reactor with anhydrous DMF (500 mL) and 1-methyl-1H-imidazo[4,5-b]pyridine (100.0 g, 0.751 mol).
-
Vilsmeier Reagent Formation: Begin vigorous stirring and cool the reactor contents to 0°C using a circulating chiller.
-
POCl₃ Addition (CRITICAL STEP): Add POCl₃ (75.0 mL, 0.826 mol) to the addition funnel. Add the POCl₃ dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50-55°C. Maintain at this temperature for 3-4 hours, monitoring the reaction by TLC or LCMS until the starting material is consumed.
-
Quenching (CRITICAL STEP): In a separate 5L vessel equipped with a mechanical stirrer, prepare a slurry of crushed ice (1.5 kg) and sodium bicarbonate (250 g). While stirring the ice slurry vigorously, slowly pour the warm reaction mixture into it. This will cause significant gas evolution (CO₂)—ensure adequate ventilation.
-
Hydrolysis and Neutralization: Stir the quenched mixture for 1 hour. The ice should melt, and the mixture should become a solution or suspension. Check the pH with a pH meter; it should be between 8 and 9. If it is still acidic, add more solid NaHCO₃ in portions.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a 9:1 mixture of DCM:IPA (3 x 800 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product, a solid, can be purified by recrystallization from ethyl acetate or isopropanol to afford 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde as a crystalline solid. (Expected yield: 75-85%).
References
-
ResearchGate. Plausible mechanism of formylation of imidazo-pyridine ring. Available from: [Link]
-
Semantic Scholar. Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Available from: [Link]
-
ResearchGate. Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Available from: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
-
PubMed Central. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. Available from: [Link]
-
ACS Publications. Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Available from: [Link]
-
ResearchGate. Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Available from: [Link]
-
ResearchGate. (PDF) Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. Available from: [Link]
-
ResearchGate. Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Available from: [Link]
-
MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available from: [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. Available from: [Link]
-
ACS Publications. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link]
-
PubMed Central. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Available from: [Link]
-
Semantic Scholar. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: [Link]
-
ResearchGate. Efficient synthesis of substituted imidazo[4,5-b] pyridine. Available from: [Link]
-
ResearchGate. Halogenation of Imidazo[4,5- b ]pyridin-2-one Derivatives. Available from: [Link]
-
Semantic Scholar. One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. Available from: [Link]
-
ACS Publications. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[3][4][5]riazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]
-
PubMed Central. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Linkages. Available from: [Link]
Sources
Validation & Comparative
comparative bioactivity of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde and its analogs
The imidazo[4,5-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its remarkable versatility and therapeutic potential. Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a diverse range of activities.[1][2][3] This guide provides a comparative analysis of the bioactivity of analogs derived from the 1-methyl-1H-imidazo[4,5-b]pyridine core, with a focus on anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and protocols.
The Core Scaffold: A Gateway to Chemical Diversity
While specific bioactivity data for 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde is not extensively reported in peer-reviewed literature, its structure is of significant interest. The N-methylation provides a specific regioisomer, and the carbaldehyde group at the 2-position is a highly versatile chemical handle.[2] It serves as a crucial starting point for synthesizing a vast library of derivatives through reactions like condensation, oxidation, and reductive amination. A common and efficient synthetic route to the core 2-substituted imidazo[4,5-b]pyridine ring system involves a one-pot oxidative cyclocondensation of 2,3-diaminopyridine with various aldehydes.[1][4][5]
This synthetic accessibility is paramount in drug discovery, as it allows researchers to systematically modify the core structure and investigate structure-activity relationships (SAR) to optimize for potency, selectivity, and pharmacokinetic properties.
Comparative Bioactivity Analysis
The true potential of the imidazo[4,5-b]pyridine scaffold is revealed through the diverse biological activities of its analogs. Modifications at the C2, C6, and N3 positions have yielded compounds with significant therapeutic promise.
Antiproliferative and Anticancer Activity
The development of novel anticancer agents is a major focus for imidazo[4,5-b]pyridine derivatives, with several classes of analogs demonstrating potent activity against various cancer cell lines.
-
Amidino-Substituted Analogs: The introduction of an amidino group on a phenyl ring at the C2 position has proven to be a highly effective strategy. Certain derivatives exhibit potent and selective activity, particularly against colon carcinoma, with IC50 values in the sub-micromolar range.[6][7] For instance, a compound bearing a 2-imidazolinyl amidino group showed strong, selective activity against colon cancer cells (IC50 = 0.7 µM).[7]
-
Acrylonitrile Derivatives: Some imidazo[4,5-b]pyridine-derived acrylonitriles have demonstrated potent antiproliferative effects with IC50 values between 0.2–0.6 μM.[2] Their mechanism of action has been identified as the inhibition of tubulin polymerization, a clinically validated anticancer strategy.[2]
-
Tetracyclic Analogs: Expanding the heterocyclic system to a tetracyclic core and introducing amino side chains can dramatically enhance anticancer activity. These modifications can lead to compounds with nanomolar potency that are significantly more active than standard chemotherapeutic agents like etoposide. The precise positioning of the amino side chains and the nitrogen atom within the pyridine ring is critical for maximizing this effect.[7]
| Analog Class | Cancer Cell Line | Bioactivity (IC50) | Proposed Mechanism of Action | Reference |
| Amidino-substituted | Colon Carcinoma (SW620) | 0.4 - 0.7 µM | Not specified | [7] |
| Acrylonitrile-derived | Various | 0.2 - 0.6 µM | Tubulin Polymerization Inhibition | [2] |
| Tetracyclic amino-substituted | HCT116, MCF-7 | Nanomolar range | DNA/RNA Intercalation | [7] |
Antimicrobial Activity
While many imidazo[4,5-b]pyridine derivatives show limited antibacterial potential, specific structural modifications can impart significant antimicrobial properties.[7]
-
Structure-Activity Relationship (SAR): The presence of a bromine atom on the pyridine ring, combined with specific substitutions on a C2-phenyl ring, can induce moderate activity against Gram-negative bacteria like E. coli (MIC = 32 μM).[7] Other studies have found that analogs with chloro- and nitro-substituents on the C2-phenyl ring exhibit potent activity against both bacteria and fungi, with efficacy comparable to standard drugs like Ciprofloxacin and Fluconazole.[3]
-
Observed Trends: Some research indicates that Gram-positive bacteria are generally more susceptible to these compounds than Gram-negative bacteria.[4] Promising activity has been observed against Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), and various Candida species, with some analogs showing Minimum Inhibitory Concentration (MIC) values as low as 4–8 µg/mL.[4][5]
| Analog Substitution | Microorganism | Bioactivity (MIC) | Reference |
| 6-Bromo, 2-(imidazolinyl-phenyl) | E. coli | 32 µM | [7] |
| 2-(4-chlorophenyl) | S. aureus, MRSA, C. albicans | 4 - 8 µg/mL | [4][5] |
| 2-(nitrophenyl) | Various Bacteria & Fungi | Potent vs. standards | [3] |
Antiviral and Anti-inflammatory Activity
The therapeutic potential of this scaffold extends beyond cancer and microbial infections.
-
Antiviral Effects: Selective, albeit moderate, activity has been reported against Respiratory Syncytial Virus (RSV) for bromo-substituted and para-cyano-substituted derivatives.[7]
-
Anti-inflammatory Effects: Certain imidazo[4,5-b]pyridine structures have been investigated for their ability to reduce inflammation.[1] One compound was shown to diminish the tert-butyl hydroperoxide-induced inflammatory response in human retinal pigment epithelial cells, suggesting potential applications in treating conditions like retinal ischemia.[1]
Visualizing the Science: Workflows and Relationships
To better understand the development and action of these compounds, diagrams can illustrate the key processes and logic.
Caption: General workflow for the synthesis of 2-substituted imidazo[4,5-b]pyridines.
Caption: Structure-Activity Relationship (SAR) logic for key imidazo[4,5-b]pyridine analogs.
Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols provide detailed, self-validating methodologies for the synthesis and evaluation of these compounds.
Protocol 1: Synthesis of 2-Substituted-1H-imidazo[4,5-b]pyridines
This protocol is adapted from an environmentally benign, one-pot synthesis method.[1]
-
Reagent Preparation:
-
Equimolar amounts of 2,3-diaminopyridine and the desired substituted aryl aldehyde are required.
-
-
Reaction Setup:
-
In a round-bottom flask, add 2,3-diaminopyridine (1.0 mmol) and the substituted aldehyde (1.0 mmol).
-
Add 5 mL of deionized water to the flask. The use of water as a solvent makes this a green chemistry approach.
-
-
Reaction Execution:
-
Fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux (100 °C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours). The oxidative cyclocondensation occurs using atmospheric oxygen.
-
-
Product Isolation and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude solid from an appropriate solvent (e.g., ethanol) to yield the pure 2-substituted-1H-imidazo[4,5-b]pyridine.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: MTT Assay for Antiproliferative Activity
This is a standard colorimetric assay to assess cell viability based on mitochondrial metabolic activity.[8][9][10][11]
-
Cell Plating:
-
Seed cancer cells (e.g., HCT-116, MCF-7) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized imidazo[4,5-b]pyridine analogs in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a "vehicle control" (medium with the compound solvent, e.g., 0.1% DMSO) and a "positive control" (a known anticancer drug like doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[10][11]
-
Add 10 µL of the MTT stock solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[9][10]
-
-
Formazan Solubilization and Measurement:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[8][9]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Conclusion
The 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde scaffold is a valuable starting point for the development of a wide range of biologically active molecules. Through systematic structural modifications, analogs have been synthesized that demonstrate potent and selective activities, particularly in the realms of anticancer and antimicrobial research. The structure-activity relationships highlighted in this guide underscore the importance of rational drug design. The antiproliferative efficacy of amidino-substituted and tetracyclic derivatives, along with the targeted antimicrobial effects of halogenated compounds, confirms that the imidazo[4,5-b]pyridine core remains a highly "privileged" and promising scaffold for future drug discovery endeavors.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-<i>c</i>] and [4,5-<i>b</i>]pyridine derivatives and their antimicrobial activities - ProQuest [proquest.com]
- 5. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
A Comparative Guide to the Reactivity of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde and Other Heterocyclic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the imidazo[4,5-b]pyridine scaffold is a privileged structure due to its bioisosteric relationship with purines, leading to a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Central to the synthesis of diverse libraries of compounds based on this scaffold is the versatile building block, 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde . This guide provides a comparative analysis of its reactivity against other commonly utilized heterocyclic aldehydes, namely pyridine-2-carbaldehyde, indole-3-carbaldehyde, and furan-2-carbaldehyde.
This analysis is grounded in the electronic properties of the respective heterocyclic systems and supported by established experimental protocols for key transformations such as the Wittig reaction and reductive amination. Understanding the relative reactivity of these aldehydes is crucial for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes towards novel therapeutic agents.
Physicochemical Properties of Selected Heterocyclic Aldehydes
A foundational understanding of the physicochemical properties of these aldehydes provides initial insights into their behavior in chemical reactions.
| Property | 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde | Pyridine-2-carbaldehyde | Indole-3-carbaldehyde | Furan-2-carbaldehyde (Furfural) |
| Molecular Formula | C₈H₇N₃O | C₆H₅NO | C₉H₇NO | C₅H₄O₂ |
| Molecular Weight | 161.16 g/mol | 107.11 g/mol [1][3] | 145.16 g/mol [4][5] | 96.08 g/mol [6] |
| Appearance | Solid | Colorless to yellow-brown liquid[1][3] | Tan to light brown solid powder[5][7] | Colorless to amber oily liquid[6] |
| Melting Point | Not readily available | -21 to -22 °C[1] | 193-198 °C[4] | -37 °C[8] |
| Boiling Point | Not readily available | 181 °C[1][3] | Not readily available | 162 °C[8] |
| Solubility | Not readily available | Miscible in water, ethanol, acetone[1][9] | Sparingly soluble in water; soluble in polar organic solvents[4][7] | Slightly soluble in water; soluble in most polar organic solvents[6][10] |
Understanding Reactivity: The Role of Heterocyclic Electronics
The reactivity of an aldehyde in nucleophilic addition and related reactions is primarily dictated by the electrophilicity of the carbonyl carbon. This electrophilicity is, in turn, influenced by the electronic nature of the aromatic ring to which it is attached.
The general principle is that electron-withdrawing groups attached to the aromatic ring increase the partial positive charge on the carbonyl carbon, making the aldehyde more reactive towards nucleophiles. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, leading to lower reactivity.[11]
Here is a qualitative comparison of the electronic nature of the heterocyclic systems :
-
1-methyl-1H-imidazo[4,5-b]pyridine: This fused ring system is generally considered electron-deficient due to the presence of three nitrogen atoms. The pyridine ring is inherently electron-withdrawing, and while the imidazole ring has some electron-donating character, the overall effect on a substituent at the 2-position is electron withdrawal. This is expected to enhance the electrophilicity of the aldehyde group.
-
Pyridine: The nitrogen atom in the pyridine ring is electronegative and exerts an electron-withdrawing inductive and mesomeric effect, making the ring electron-deficient.[12] Consequently, pyridine-2-carbaldehyde is expected to be relatively reactive.
-
Indole: The indole ring system, with its fused benzene and pyrrole rings, is electron-rich. The nitrogen atom's lone pair of electrons is delocalized into the ring system, increasing electron density, particularly at the 3-position. This electron-donating character is expected to decrease the reactivity of indole-3-carbaldehyde compared to aldehydes attached to electron-deficient rings.
-
Furan: The oxygen atom in the furan ring is highly electronegative, but its lone pair of electrons participates in the aromatic system, leading to an overall electron-donating resonance effect that outweighs its inductive electron-withdrawing effect. This makes furan an electron-rich heterocycle.
Based on these electronic considerations, a predicted order of reactivity towards nucleophiles is:
1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde > Pyridine-2-carbaldehyde > Furan-2-carbaldehyde > Indole-3-carbaldehyde
This hypothesis will be explored in the context of two fundamental carbonyl transformations.
Comparative Performance in Key Synthetic Transformations
The Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[13] The rate and success of this reaction are highly dependent on the electrophilicity of the carbonyl carbon.
Caption: Generalized Wittig Reaction Workflow
While direct comparative studies are scarce, we can infer the relative performance based on the aldehydes' electronic properties. The highly electron-deficient nature of the 1-methyl-1H-imidazo[4,5-b]pyridine ring system should render its corresponding aldehyde highly susceptible to nucleophilic attack by the ylide, suggesting that Wittig reactions with this substrate would proceed readily, likely under mild conditions and with good yields. Pyridine-2-carbaldehyde would be expected to show similar high reactivity. Conversely, the electron-rich nature of indole-3-carbaldehyde and furan-2-carbaldehyde would likely result in slower reaction rates, potentially requiring more forcing conditions to achieve comparable yields.
Experimental Protocol: A General Procedure for the Wittig Reaction with a Stabilized Ylide
This protocol is adapted from established procedures and can be applied to the various heterocyclic aldehydes for comparative purposes.[6][10][14]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the heterocyclic aldehyde (1.0 mmol) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran, 10 mL).
-
Ylide Addition: Add the stabilized phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane (1.1 mmol, 1.1 equiv.), to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed. Reaction times may vary from a few hours to overnight depending on the reactivity of the aldehyde.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to afford the desired alkene. The byproduct, triphenylphosphine oxide, can often be partially removed by trituration with a non-polar solvent like diethyl ether or hexane prior to chromatography.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Reductive Amination
Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds.[15] The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ. The initial step of imine formation is often rate-limiting and is accelerated by the electrophilicity of the aldehyde.
Caption: Generalized Reductive Amination Workflow
Following the same line of reasoning as for the Wittig reaction, 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde is expected to be the most reactive substrate in reductive amination reactions due to the enhanced electrophilicity of its carbonyl group. This would likely translate to faster imine formation and potentially allow for the use of milder reducing agents or shorter reaction times compared to the more electron-rich heterocyclic aldehydes.
Experimental Protocol: A General One-Pot Procedure for Reductive Amination
This protocol is a representative procedure that can be adapted for comparing the reactivity of the different heterocyclic aldehydes.[2]
-
Reaction Setup: To a solution of the heterocyclic aldehyde (1.0 mmol) and the desired amine (e.g., benzylamine, 1.1 mmol, 1.1 equiv.) in a suitable solvent such as 1,2-dichloroethane or methanol (10 mL), add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 1.5 equiv.), portion-wise to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC until the imine intermediate is consumed.
-
Workup: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Confirm the structure and purity of the resulting amine by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
Based on fundamental principles of electronic effects on carbonyl reactivity, 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde is predicted to be a highly reactive and versatile building block for organic synthesis. Its electron-deficient nature suggests superior performance in key transformations like the Wittig reaction and reductive amination when compared to aldehydes derived from electron-rich heterocycles such as indole and furan. This enhanced reactivity can be leveraged by researchers to access a wider range of derivatives under milder conditions, accelerating the drug discovery process. The provided experimental protocols offer a starting point for the comparative evaluation of these important heterocyclic aldehydes in a laboratory setting.
References
- 1. delval.edu [delval.edu]
- 2. A one-pot parallel reductive amination of aldehydes with heteroaromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. delval.edu [delval.edu]
- 5. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 6. chegg.com [chegg.com]
- 7. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. | Semantic Scholar [semanticscholar.org]
- 10. www1.udel.edu [www1.udel.edu]
- 11. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Solved During the Wittig reaction, you perform the reaction | Chegg.com [chegg.com]
- 15. researchgate.net [researchgate.net]
The Pivotal Role of the 2-Carbaldehyde Group in 1-Methyl-1H-imidazo[4,5-b]pyridine Derivatives: A Comparative Guide to Structure-Activity Relationships
The 1-methyl-1H-imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, owing to its structural similarity to endogenous purines, which allows for interaction with a variety of biological targets.[1] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of derivatives based on the 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde core, with a particular focus on their anticancer potential. We will explore how modifications to the carbaldehyde functional group and substitutions on the pyridine ring influence biological activity, supported by experimental data and mechanistic insights.
The 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde Core: A Versatile Starting Point
The core structure, 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde, presents several key features for medicinal chemistry exploration. The imidazo[4,5-b]pyridine ring system is a known pharmacophore found in numerous biologically active compounds, including kinase inhibitors and antimicrobial agents.[1][2] The nitrogen atom at position 1 is methylated, which can influence solubility, metabolic stability, and receptor binding. The most critical feature for derivatization is the carbaldehyde group at the 2-position, a versatile chemical handle for introducing a wide array of substituents and exploring their impact on biological activity.
Structure-Activity Relationship Analysis: Unlocking Therapeutic Potential
The biological activity of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde derivatives is profoundly influenced by the nature of the substituents at the 2-position and on the pyridine ring. The following sections delve into the SAR of these derivatives, primarily focusing on their anticancer properties.
Modifications of the 2-Carbaldehyde Group: A Gateway to Diverse Functionalities
The aldehyde at the C2 position is a key point for diversification. Its reactivity allows for the synthesis of a multitude of derivatives, such as Schiff bases, hydrazones, and oximes, each with distinct electronic and steric properties that can modulate biological activity.
Schiff Base Derivatives: The condensation of the 2-carbaldehyde with various primary amines to form Schiff bases (imines) is a common and effective strategy to generate libraries of compounds for biological screening. The rationale behind this approach is that the resulting imine bond introduces a nitrogen atom that can act as a hydrogen bond acceptor, and the substituent on the amine provides an opportunity to explore a wide range of chemical space.
Studies on Schiff bases derived from other heterocyclic aldehydes have demonstrated potent anticancer activity.[3] For instance, the cytotoxicity of these compounds is often attributed to their ability to interact with DNA or inhibit key enzymes involved in cancer cell proliferation.[3]
Substitutions on the Pyridine Ring: Fine-Tuning Activity
Substituents on the pyridine portion of the imidazo[4,5-b]pyridine ring play a crucial role in modulating the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets.
For example, the introduction of a bromine atom to the pyridine nucleus of imidazo[4,5-b]pyridines has been shown to markedly increase their antiproliferative activity.[4] This is likely due to the electron-withdrawing nature of bromine and its ability to participate in halogen bonding, which can enhance binding affinity to target proteins.
Comparative Performance: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives
While specific SAR data for 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde derivatives is limited in the public domain, we can draw valuable comparisons from related imidazo[4,5-b]pyridine series that have been evaluated for their anticancer activity. These studies provide insights into the types of substituents that are likely to confer potent antiproliferative effects.
| Compound Series | Key Substituents | Cancer Cell Lines | Observed Activity (IC50) | Reference |
| N-phenyl-imidazo[4,5-b]pyridin-2-amines | Varied substitutions on the N-phenyl ring | HCT-116 (colon), MCF-7 (breast) | Potent antiproliferative and CDK9 inhibitory activities | [5][6] |
| Amidino-substituted imidazo[4,5-b]pyridines | Bromo-substitution on pyridine ring; amidino groups | SW620 (colon) | Sub-micromolar inhibitory concentrations (e.g., 0.4 µM) | [4] |
| 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives | Varied aromatic aldehydes at C2 | M. tuberculosis (as a proxy for antiproliferative activity) | MIC values in the sub-micromolar range | [7] |
The data in the table highlights that substitutions at the 2-position and on the pyridine ring are critical for anticancer activity. For instance, N-phenyl-imidazo[4,5-b]pyridin-2-amines show potent inhibition of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription in cancer cells.[5] Similarly, amidino-substituted derivatives with a bromine on the pyridine ring exhibit strong antiproliferative effects against colon cancer cells.[4]
Experimental Protocols
General Synthesis of Schiff Base Derivatives
The following protocol describes a general method for the synthesis of Schiff base derivatives from 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde.
Materials:
-
1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
-
Substituted primary amine (R-NH2)
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde (1 equivalent) in ethanol.
-
Add the substituted primary amine (1-1.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Future Directions and Conclusion
The 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde scaffold holds significant promise for the development of novel therapeutic agents, particularly in the realm of oncology. The versatile 2-carbaldehyde group serves as an excellent starting point for the generation of large and diverse chemical libraries.
Future research in this area should focus on:
-
Systematic derivatization of the 2-carbaldehyde: Synthesis and biological evaluation of a wide range of derivatives, including Schiff bases, hydrazones, oximes, and their reduced analogues.
-
Exploration of substituents on the pyridine ring: A systematic investigation of the effect of electron-donating and electron-withdrawing groups at various positions of the pyridine ring.
-
Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways through which these compounds exert their biological effects.
-
In vivo evaluation: Testing of the most promising lead compounds in animal models of cancer to assess their efficacy and pharmacokinetic properties.
References
- Lukasik, P. M., Elabar, S., Lam, F., Shao, H., Liu, X., Abbas, A. Y., & Wang, S. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 57, 311–322.
- El-Sayed, M. A., Abbas, H. S., El-Henawy, A. A., & El-Deen, I. M. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565–576.
- Iqbal, M. S., Batool, F., Razzaq, S., Khalid, M., & Iftikhar, F. (2020). Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Biomolecular Structure & Dynamics, 38(11), 3246–3259.
- Peršuri, A., Kraljević, S., Grbčić, P., Sedić, M., Stepanić, V., Bertoša, B., ... & Raić-Malić, S. (2020). Biological Activity of Amidino-Substituted Imidazo [4, 5-b] pyridines. Molecules, 25(21), 5066.
- Oriental Journal of Chemistry. (2022). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry, 38(3).
- OUCI. (n.d.).
- MDPI. (n.d.).
- Li, Y., et al. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Medicinal Chemistry Letters, 5(7), 843-848.
- Temple, C., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of medicinal chemistry, 30(10), 1746–1751.
- Ilongo, F. M., Ingráci, J. R. V., & Corrêa, A. G. (2021). A review on the biological activity of imidazo (4, 5-b) pyridines and related compounds. Mini reviews in medicinal chemistry, 21(13), 1676–1693.
- Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor - PMC. (n.d.).
- Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(4), 629-650.
- Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (2023). Chemical Methodologies.
- Gucký, T., Fryšová, I., Slouka, J., & Hajdúch, M. (2021).
- Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents | Request PDF. (n.d.).
- Gawad, N. R., & Bonde, C. G. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Chemistry Central Journal, 12(1), 1-11.
- Orlewska, C., Foks, H., Sowiński, P., Dąbrowska-Szponar, M., & Chojnacki, J. (2002). Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity. Part 1: Synthesis and quantitative structure-activity relationships. Archiv der Pharmazie, 335(5), 227-232.
- New polyfunctional imidazo[4,5-C]pyridine motifs: Synthesis, crystal studies, docking studies and antimicrobial evalu
- Synthesis and fungicidal activity of novel imidazo[4, 5-b]pyridine derivatives - ResearchG
- (PDF) Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of N-Methylation on the Efficacy of Imidazo[4,5-b]pyridines: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the chemical space of kinase inhibitors and anticancer agents, the imidazo[4,5-b]pyridine scaffold represents a privileged structure due to its similarity to endogenous purines.[1][2] A critical aspect of optimizing the therapeutic potential of this scaffold lies in understanding the nuanced effects of structural modifications. This guide provides an in-depth comparison of N-methylated versus non-methylated imidazo[4,5-b]pyridines, synthesizing available experimental data to elucidate the impact of this seemingly minor modification on biological efficacy.
The Imidazo[4,5-b]pyridine Scaffold and the Significance of N-Methylation
The imidazo[4,5-b]pyridine core is a versatile heterocyclic system that has been extensively explored for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[3] Its structural resemblance to purine enables it to interact with a variety of biological targets, particularly the ATP-binding sites of protein kinases.[2]
N-methylation, the substitution of a hydrogen atom on a nitrogen with a methyl group, is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a drug candidate. This modification can influence a molecule's solubility, lipophilicity, metabolic stability, and ability to form hydrogen bonds, all of which can profoundly impact its biological activity.
The imidazo[4,5-b]pyridine scaffold presents multiple nitrogen atoms that can potentially be methylated, leading to different regioisomers. This adds a layer of complexity to the synthesis and structure-activity relationship (SAR) studies. The alkylation of the imidazo[4,5-b]pyridine core is often not selective and can result in a mixture of monoalkylated and polyalkylated products.[4]
Caption: Potential N-methylation sites on the imidazo[4,5-b]pyridine scaffold.
Comparative Efficacy in Anticancer Applications
The influence of N-methylation on the anticancer activity of imidazo[4,5-b]pyridines appears to be highly dependent on the specific chemical context of the molecule.
One study investigating amidino-substituted imidazo[4,5-b]pyridines found that an N-methyl-substituted derivative exhibited decreased antiproliferative activity when compared to its N-unsubstituted counterparts.[4][5] In contrast, a separate study on 2,6-diphenyl substituted imidazo[4,5-b]pyridines reported that an unsubstituted N-methyl derivative was the most active compound in their series against a panel of cancer cell lines.[6]
These conflicting findings underscore the complexity of predicting the effect of N-methylation. It is plausible that the methyl group can introduce steric hindrance that disrupts favorable interactions with the biological target in some cases, while in others, it may enhance binding or improve pharmacokinetic properties, leading to increased potency.
| Compound Type | N-Methylation Effect on Antiproliferative Activity | Reference |
| Amidino-substituted | Decreased activity | [4][5] |
| 2,6-Diphenyl substituted | Increased activity (for unsubstituted N-methyl derivative) | [6] |
Kinase Inhibition: A Key Therapeutic Target
Imidazo[4,5-b]pyridines are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][2] The nitrogen atoms in the heterocyclic core play a critical role in forming hydrogen bonds with the kinase hinge region.
While direct comparative studies on the kinase inhibitory activity of N-methylated versus non-methylated imidazo[4,5-b]pyridines are limited, the necessity of the imidazole NH for hydrogen bonding in many kinase-inhibitor interactions suggests that N-methylation at this position could be detrimental to activity. However, methylation of other nitrogen atoms might be tolerated or even beneficial by influencing the overall conformation and physicochemical properties of the molecule.
Caption: Imidazo[4,5-b]pyridines inhibit kinases by binding to the ATP site.
Antimicrobial and Other Biological Activities
The imidazo[4,5-b]pyridine scaffold has also been investigated for its antimicrobial properties.[3] The effect of N-methylation on this activity is not well-documented in comparative studies. However, considering that the mechanism of action of many antimicrobial agents involves interactions with specific enzymes or cellular components, it is likely that N-methylation would modulate this activity in a manner similar to its effects on anticancer and kinase inhibitory potency.
Synthetic Considerations: The Challenge of Regioselectivity
As previously mentioned, the N-alkylation of imidazo[4,5-b]pyridines can yield a mixture of regioisomers.[4] The reaction conditions, including the choice of base, solvent, and alkylating agent, can influence the regioselectivity of the reaction. This presents a significant challenge for the systematic evaluation of the effects of N-methylation, as the biological activity of each isomer may differ. Therefore, careful purification and characterization of the desired regioisomer are crucial for obtaining reliable SAR data.
Experimental Protocols
General Procedure for N-methylation of Imidazo[4,5-b]pyridines
Objective: To synthesize N-methylated imidazo[4,5-b]pyridine derivatives for biological evaluation.
Materials:
-
Parent imidazo[4,5-b]pyridine
-
Methyl iodide (or other methylating agent)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the parent imidazo[4,5-b]pyridine (1 equivalent) in anhydrous DMF, add the base (K₂CO₃, 2-3 equivalents, or NaH, 1.1 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.1-1.5 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the different regioisomers and obtain the desired N-methylated product.
-
Characterize the purified product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and regiochemistry.
In Vitro Antiproliferative Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of N-methylated and non-methylated imidazo[4,5-b]pyridines against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value by plotting the percentage of viability versus the log of the compound concentration.
Conclusion
The decision to incorporate N-methylation into an imidazo[4,5-b]pyridine scaffold is a complex one that requires careful consideration of the specific biological target and the overall molecular structure. The available evidence suggests that there is no universal rule governing the effect of this modification on efficacy. In some instances, it may lead to a decrease in activity, potentially due to steric hindrance or the loss of a crucial hydrogen bond donor. In other cases, it can enhance potency, possibly by improving pharmacokinetic properties or optimizing the compound's conformation for target binding.
Therefore, a systematic approach involving the synthesis and parallel evaluation of both N-methylated and non-methylated analogues is essential for a thorough SAR exploration of the imidazo[4,5-b]pyridine scaffold. Future research should focus on direct, quantitative comparisons of well-characterized regioisomers to provide a clearer understanding of the role of N-methylation in modulating the therapeutic potential of this important class of compounds.
References
-
Butković, K., et al. (2023). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(1), 34. Available at: [Link]
-
Hranjec, M., et al. (2019). Synthesis of N-methyl-substituted imidazo[4,5-b]pyridines 17–19. ResearchGate. Available at: [Link]
-
Butković, K., et al. (2023). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. Available at: [Link]
-
Kaoua, R., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. National Institutes of Health. Available at: [Link]
-
El-Sayed, M. A., et al. (2015). Design, synthesis and structure–activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry, 89, 21-31. Available at: [Link]
-
Hranjec, M., et al. (2020). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: Design, Synthesis, Antiproliferative Activity and DNA/RNA Binding Study. FULIR. Available at: [Link]
-
Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. Available at: [Link]
Sources
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde: A Validation of Protocols
Introduction
1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde is a key building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active compounds. The imidazo[4,5-b]pyridine core is a purine isostere, and its derivatives have shown a wide range of biological activities, including anticancer, antiviral, and antihistamine properties[1]. The introduction of a methyl group at the N1-position and a carbaldehyde at the C2-position provides a versatile scaffold for further chemical modifications, making the efficient and reliable synthesis of this compound a topic of significant interest to researchers in drug discovery and development.
This guide provides a comprehensive validation and comparison of two primary synthetic routes for the preparation of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde. By examining the underlying chemical principles, detailed experimental protocols, and expected outcomes, this document aims to equip researchers with the necessary insights to select the most suitable method for their specific needs.
Strategic Overview of Synthetic Pathways
The synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde can be approached via two principal strategies, each with its own set of advantages and challenges:
-
Direct Formylation via the Vilsmeier-Haack Reaction: This classic method involves the direct introduction of a formyl group onto the electron-rich 1-methyl-1H-imidazo[4,5-b]pyridine core.
-
Two-Step Synthesis via Alcohol Oxidation: This route entails the synthesis of the corresponding precursor, (1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol, followed by its oxidation to the desired aldehyde.
This guide will delve into the specifics of each pathway, offering a comparative analysis to aid in methodological selection.
Method 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds[2][3]. The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃)[2]. The resulting electrophilic iminium salt then attacks the aromatic ring, and subsequent hydrolysis yields the aldehyde.
Causality of Experimental Choices
The choice of the Vilsmeier-Haack reaction is predicated on the electron-rich nature of the imidazo[4,5-b]pyridine ring system. The nitrogen atoms in the imidazole and pyridine rings donate electron density, activating the C2 position for electrophilic substitution. The N-methylation further enhances this electron-donating effect. Phosphorus oxychloride is a common choice for generating the Vilsmeier reagent due to its reactivity and commercial availability. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier for the electrophilic aromatic substitution.
Experimental Protocol: Vilsmeier-Haack Formylation
Step 1: Synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine (Starting Material)
The synthesis of the N-methylated starting material is a crucial first step. An efficient method involves the cyclization of 2-amino-3-(methylamino)pyridine with a suitable carboxylic acid derivative[1]. For the unsubstituted core, formic acid can be utilized.
-
To a solution of 2-amino-3-(methylamino)pyridine (1.0 eq) in formic acid (10 vol), the mixture is heated to reflux for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the excess formic acid is removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 1-methyl-1H-imidazo[4,5-b]pyridine.
Step 2: Vilsmeier-Haack Formylation
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, phosphorus oxychloride (1.5 eq) is dissolved in anhydrous dichloromethane (DCM, 5 vol).
-
The solution is cooled to 0 °C in an ice bath.
-
Anhydrous N,N-dimethylformamide (DMF, 2.0 eq) is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
A solution of 1-methyl-1H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous DCM (5 vol) is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and then heated to reflux for 2-4 hours.
-
After cooling to room temperature, the reaction mixture is carefully poured into crushed ice.
-
The mixture is neutralized with a saturated aqueous solution of sodium carbonate and stirred for 1 hour.
-
The product is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde.
Workflow Diagram: Vilsmeier-Haack Formylation
Sources
A Comparative Guide to the Spectroscopic Analysis and Validation of 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
This guide provides an in-depth, expert-led comparison of spectroscopic and analytical techniques for the structural confirmation and purity assessment of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde. Designed for researchers in medicinal chemistry and drug development, this document moves beyond procedural steps to explain the causality behind experimental choices, ensuring a robust and self-validating approach to compound characterization. The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, often considered a purine bioisostere, making unambiguous characterization of its derivatives paramount.[1][2]
Section 1: The Spectroscopic Signature - A Multi-Technique Approach
The primary objective of spectroscopic analysis is to build an irrefutable case for the molecular structure. For 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde (Molecular Formula: C₈H₇N₃O, Molecular Weight: 161.16 g/mol ), a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural fingerprint.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For the title compound, the choice of solvent is critical; DMSO-d₆ is often preferred for similar heterocyclic systems due to its high solubilizing power.
Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):
The ¹H NMR spectrum is predicted to show five distinct signals, each corresponding to a unique proton environment in the molecule.
-
Aldehyde Proton (CHO): A singlet expected at a significantly downfield chemical shift (δ 9.8-10.2 ppm). This deshielding is a direct result of the strong electron-withdrawing nature of the carbonyl oxygen and the anisotropic effect of the C=O bond.
-
Pyridine Ring Protons (H-5, H-6, H-7): These three protons will appear in the aromatic region (δ 7.0-8.5 ppm). Their exact shifts and coupling patterns depend on the electronic effects of the fused imidazole ring. Typically, they present as a complex set of multiplets or distinct doublets and a doublet of doublets, reflecting their ortho and meta couplings. For instance, analogous imidazo[4,5-b]pyridine systems show protons in this region.[3]
-
N-Methyl Protons (N-CH₃): A sharp singlet integrating to three protons, expected around δ 3.7-4.0 ppm. The attachment to a nitrogen atom within an aromatic system shifts it downfield compared to a typical aliphatic methyl group. Similar N-methyl groups on this scaffold have been reported in this range.[3]
Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆):
The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, accounting for every carbon atom in the molecule.
-
Carbonyl Carbon (CHO): The most downfield signal, expected around δ 185-195 ppm, is characteristic of an aldehyde carbonyl carbon.
-
Aromatic Carbons (C2, C3a, C5, C6, C7, C7a): Six signals are anticipated in the aromatic region (δ 110-160 ppm). The carbons directly attached to nitrogen (C2, C3a, C7a) will have distinct chemical shifts influenced by the heteroatoms. Data from related imidazo[4,5-b]pyridine derivatives can be used to approximate these shifts.[3][4]
-
N-Methyl Carbon (N-CH₃): An upfield signal around δ 30-35 ppm, consistent with a methyl group attached to a nitrogen atom.
The following diagram illustrates the molecular structure and the atoms for which NMR signals are predicted.
Caption: Molecular structure of the target compound.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying specific functional groups. A KBr pellet or ATR (Attenuated Total Reflectance) sampling method would be appropriate. The key is to look for characteristic absorption bands that confirm the presence of the aldehyde and the heterocyclic core.
-
C=O Stretch: A strong, sharp absorption band around 1690-1715 cm⁻¹ is definitive for the aldehyde carbonyl group. Conjugation with the imidazopyridine ring system slightly lowers this frequency compared to a simple aliphatic aldehyde.
-
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ .
-
Aliphatic C-H Stretch: Signals from the N-methyl group appearing just below 3000 cm⁻¹ .
-
C=N and C=C Stretches: A series of bands in the 1450-1650 cm⁻¹ region, characteristic of the fused aromatic ring system.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial fragmentation data. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
-
Molecular Ion (M⁺ or [M+H]⁺): The primary validation point is observing a peak corresponding to the exact mass of the molecule. For ESI, a prominent peak at m/z 162.06 ([M+H]⁺) is expected. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₈H₇N₃O to within 5 ppm.
-
Key Fragmentation Patterns: Under EI conditions, aldehydes often exhibit characteristic fragmentation. The most likely fragmentations for this molecule would be:
-
Loss of a hydrogen radical (H•) to give an [M-1]⁺ peak at m/z 160.
-
Loss of the formyl radical (•CHO) to give an [M-29]⁺ peak at m/z 132.
-
Loss of carbon monoxide (CO) to give an [M-28]⁺ peak at m/z 133.
-
Section 2: Comparative Analysis of Validation Techniques
While NMR, IR, and MS provide the core structural proof, a comprehensive validation, especially for materials intended for drug development, requires orthogonal techniques to assess purity and confirm identity.
| Technique | Primary Use | Strengths | Weaknesses | Causality & Rationale |
| NMR Spectroscopy | Structural Elucidation | Unparalleled for detailed structural information and isomer differentiation. Quantitative (qNMR) for purity. | Relatively low sensitivity. Requires >1 mg of sample. Complex spectra can be difficult to interpret. | Provides the definitive atomic connectivity map. It is the gold standard for proving that the correct isomer has been synthesized. |
| Mass Spectrometry | Molecular Weight & Formula | Extremely high sensitivity (picogram to femtogram). HRMS provides exact mass and elemental composition. | Provides little to no stereochemical or isomeric information. Ionization can be challenging for some molecules. | The fastest and most sensitive method to confirm that a compound of the correct molecular weight has been formed. |
| IR Spectroscopy | Functional Group ID | Fast, non-destructive, and excellent for identifying key functional groups (e.g., C=O, N-H, O-H). | Provides limited information on the overall molecular skeleton. Not suitable for complex mixture analysis. | A quick and inexpensive check to confirm the presence of key functionalities (like the aldehyde) and the absence of starting materials (e.g., an amine or alcohol). |
| HPLC-UV/DAD | Purity Assessment & Quantification | Highly accurate and precise for determining purity (e.g., % area). Can be coupled with MS.[5] | Requires method development (column, mobile phase selection). Co-elution can mask impurities. | Essential for confirming that the sample is a single component. In a regulated environment, purity is as important as identity. A validated HPLC method is non-negotiable.[6] |
| GC-MS | Purity of Volatile Compounds | Excellent separation efficiency for thermally stable and volatile compounds. Provides both purity and mass information. | Not suitable for non-volatile or thermally labile compounds. May require derivatization for polar molecules like aldehydes.[7] | A viable alternative to HPLC-MS if the compound has sufficient volatility and thermal stability. Derivatization can improve peak shape and sensitivity.[8] |
| Elemental Analysis | Empirical Formula Confirmation | Provides the percentage composition of C, H, and N, which can be used to confirm the empirical formula. | Requires a relatively large amount of highly pure sample (~2-3 mg). Does not distinguish between isomers. | A classic, orthogonal technique that provides fundamental confirmation of the elemental composition, complementing the exact mass data from HRMS. |
Section 3: Experimental Protocols
Trustworthy data originates from meticulous execution. These protocols represent standard, validated practices.[9]
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆).
-
Dissolution: Vortex the tube until the sample is fully dissolved. Gentle heating may be applied if necessary.
-
Acquisition:
-
Record the ¹H NMR spectrum, acquiring at least 16 scans.
-
Record the ¹³C{¹H} NMR spectrum, acquiring at least 1024 scans or until a sufficient signal-to-noise ratio is achieved.
-
Reference both spectra to the residual solvent peak or an internal standard like TMS.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS) via ESI
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.
-
Dilution: Create a dilute solution (~1-10 µg/mL) from the stock using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation.
-
Infusion: Infuse the sample into the ESI source at a flow rate of 5-10 µL/min.
-
Acquisition: Acquire the spectrum in positive ion mode, scanning a mass range that includes the expected m/z of 162.06. Ensure the mass accuracy is calibrated to <5 ppm.
Section 4: Visualizing the Validation Workflow
A logical workflow ensures all analytical bases are covered, from initial synthesis to final validation. The following diagram outlines this self-validating process.
Sources
- 1. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. Development and validation of analytical methodology for the quantification of aldehydes in e-cigarette aerosols using UHPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
A Researcher's Guide to Bridging the Gap: Evaluating the In Vitro and In Vivo Efficacy of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
The journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic agent is a meticulous process, demanding rigorous evaluation at every stage. For researchers in drug discovery, understanding the nuances between in vitro (in a controlled laboratory setting) and in vivo (in a living organism) efficacy is paramount. This guide provides a comprehensive comparison of the methodologies used to assess the biological activity of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde, a member of the versatile imidazo[4,5-b]pyridine class of compounds. This scaffold, a fusion of imidazole and pyridine rings, is a well-established pharmacophore known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
The translation of promising in vitro results into successful in vivo outcomes is a critical hurdle in drug development.[3] This guide will delve into the experimental designs, underlying principles, and the crucial interpretation of data that bridges this translational gap.
The Imidazo[4,5-b]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The imidazo[4,5-b]pyridine core, also known as 1-deazapurine, is structurally analogous to purines, allowing it to interact with a variety of biological targets.[1][2] This structural feature has made it a focal point for the synthesis of molecules with diverse therapeutic potential, including antiviral, antifungal, antibacterial, and antiproliferative activities.[1] The addition of a methyl group at the 1-position and a carbaldehyde at the 2-position of the imidazo[4,5-b]pyridine ring, as in our topic compound, offers unique electronic and steric properties that can modulate its biological activity.
Part 1: Deciphering Efficacy in the Petri Dish: In Vitro Assays
In vitro studies are the foundational step in drug discovery, offering a cost-effective and high-throughput method to screen compounds for biological activity and elucidate their mechanism of action.[3] For a compound like 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde, a battery of in vitro assays would be employed to explore its potential therapeutic applications.
Antiproliferative Activity: The Fight Against Cancer
Given that many imidazo[4,5-b]pyridine derivatives have demonstrated potent anticancer effects, a primary focus of in vitro testing would be to assess the antiproliferative activity of our target compound.[4][5]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, K562 for leukemia, SaOS2 for osteosarcoma) are cultured in appropriate media and seeded in 96-well plates.[5]
-
Compound Treatment: The cells are treated with varying concentrations of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde and incubated for a set period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Data Presentation: Hypothetical IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Hypothetical IC50 (µM) for 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde | Comparative IC50 (µM) for a Known Imidazo[4,5-b]pyridine Analog[4] |
| SW620 (Colon Carcinoma) | 5.2 | 0.4 - 0.7 |
| HeLa (Cervical Cancer) | 8.9 | >10 |
| PC3 (Prostate Cancer) | 12.5 | >10 |
Note: The hypothetical IC50 values are for illustrative purposes and would need to be determined experimentally.
Causality Behind Experimental Choices: The selection of a diverse panel of cancer cell lines is crucial to identify selective antiproliferative activity. The MTT assay is chosen for its simplicity, reliability, and suitability for high-throughput screening.
Antimicrobial Activity: Combating Pathogens
The structural similarity of imidazo[4,5-b]pyridines to purines also makes them candidates for antimicrobial agents.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: Standardized suspensions of bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) are prepared.[6]
-
Serial Dilution: The test compound is serially diluted in a 96-well plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizing the Workflow: In Vitro Screening
Caption: A simplified workflow for the initial in vitro screening of a novel compound.
Part 2: From Benchtop to Biological Systems: The In Vivo Evaluation
While in vitro assays provide valuable initial data, they cannot fully replicate the complex physiological environment of a living organism.[7][8] In vivo studies are essential to understand a compound's pharmacokinetics (how the body affects the drug), pharmacodynamics (how the drug affects the body), and overall efficacy and safety.
The Challenge of In Vitro to In Vivo Correlation (IVIVC)
A significant challenge in drug development is the often-poor correlation between in vitro findings and in vivo outcomes.[9][10] Factors such as drug metabolism, distribution to target tissues, and interaction with the immune system can dramatically alter a compound's activity.[8]
Preclinical In Vivo Models
For an imidazo[4,5-b]pyridine derivative with promising in vitro anticancer activity, a typical next step would be evaluation in a xenograft mouse model.
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Human cancer cells (the same lines used in in vitro assays) are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are treated with 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde (e.g., via oral gavage or intraperitoneal injection) at various doses. A control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Endpoint: At the end of the study, the tumors are excised and weighed.
Data Presentation: Hypothetical Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 | 0 |
| Compound A | 10 | 900 | 40 |
| Compound A | 30 | 450 | 70 |
| Positive Control | - | 300 | 80 |
Note: This data is hypothetical and serves as an example of expected outcomes.
Visualizing the Pathway: From In Vitro Hit to In Vivo Candidate
Caption: The progression from a promising in vitro finding to in vivo validation.
Comparative Analysis: Bridging the Divide
The ultimate goal is to establish a predictive relationship between the in vitro data and the in vivo response, known as an in vitro-in vivo correlation (IVIVC).[11] For 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde, a successful IVIVC would mean that its in vitro potency against a specific cancer cell line translates to a predictable level of tumor growth inhibition in an animal model.
However, discrepancies are common. A compound may be highly potent in vitro but show poor efficacy in vivo due to rapid metabolism or poor bioavailability. Conversely, a compound with modest in vitro activity might be concentrated in the target tissue, leading to significant in vivo effects.
Conclusion
The evaluation of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde, like any novel compound, requires a multi-faceted approach that carefully considers both in vitro and in vivo data. While in vitro assays are indispensable for initial screening and mechanistic studies, in vivo models provide the crucial context of a complex biological system. A thorough understanding of the strengths and limitations of each methodology is essential for making informed decisions in the long and challenging path of drug discovery and development. The imidazo[4,5-b]pyridine scaffold continues to be a promising starting point for the development of new therapeutics, and a systematic and logical approach to its evaluation will undoubtedly unlock its full potential.
References
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. [Link]
-
In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Sygnature Discovery. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
-
Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. PubMed Central. [Link]
-
Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines. National Institutes of Health. [Link]
-
2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PubMed Central. [Link]
-
Translation from in vitro studies to in vivo studies will require... ResearchGate. [Link]
-
In Vitro to In Vivo translational model. ResearchGate. [Link]
-
In vitro to human in vivo translation - pharmacokinetics and pharmacodynamics of quinidine. PubMed. [Link]
-
In vitro to in vivo pharmacokinetic translation guidance. bioRxiv. [Link]
-
Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap. MDPI. [Link]
-
Challenges in Extrapolating In Vitro Findings to In Vivo Evaluation of Plant Resources. ResearchGate. [Link]
-
In Vitro In Vivo (IVIV) Correlations. YouTube. [Link]
-
Correlation & Conflicts Between in Vivo and in Vitro. Scribd. [Link]
-
Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. ResearchGate. [Link]
-
Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). PubMed Central. [Link]
-
Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. ResearchGate. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. ResearchGate. [Link]
-
Synthesis and in vitro microbiological evaluation of imidazo(4,5-b)pyridinylethoxypiperidones. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. mdpi.com [mdpi.com]
- 5. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro microbiological evaluation of imidazo(4,5-b)pyridinylethoxypiperidones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
A Comparative Guide to the Biological Activity of Imidazo[4,5-b]pyridine Isomers for Researchers and Drug Development Professionals
The imidazopyridine scaffold, a privileged heterocyclic system in medicinal chemistry, exists in several isomeric forms, with the position of the nitrogen atom in the pyridine ring dictating its fundamental physicochemical and biological properties. This guide provides a comparative analysis of the biological activities of key imidazo[4,5-b]pyridine isomers, offering insights into their therapeutic potential and the structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of these potent molecules.
The Isomeric Landscape of Imidazopyridines: A Structural Overview
Imidazopyridines are bicyclic heteroaromatic compounds formed by the fusion of an imidazole and a pyridine ring. Their structural diversity arises from the different possible arrangements of the nitrogen atoms in the pyridine ring relative to the fused imidazole. The four principal isomers are:
-
Imidazo[4,5-b]pyridine (1-Deazapurine): Structurally analogous to purine, this isomer is a cornerstone of many biologically active compounds.
-
Imidazo[4,5-c]pyridine (3-Deazapurine): Another purine analogue that has garnered significant interest in drug discovery.
-
Imidazo[1,2-a]pyridine: This isomer features a bridgehead nitrogen atom and has a distinct electronic distribution compared to the [4,5-b] and [4,5-c] isomers.
-
Imidazo[1,5-a]pyridine: Similar to the [1,2-a] isomer, it also possesses a bridgehead nitrogen.
The subtle yet significant differences in the electronic properties and hydrogen bonding capabilities of these isomers lead to differential interactions with biological targets, resulting in a diverse range of pharmacological activities.[1]
Comparative Biological Activity: A Multifaceted Profile
Imidazopyridine isomers have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects.[1] This section will compare the activities of different isomers, drawing on available data.
Anticancer Activity: A Tale of Two Isomers
The quest for novel anticancer agents has extensively explored the imidazopyridine scaffold. Notably, the imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine isomers have emerged as the most promising in this therapeutic area.[2]
A study on tetracyclic imidazo[4,5-b]pyridine derivatives highlighted the critical role of the nitrogen atom's position within the pyridine ring on antiproliferative activity. Regioisomers with the nitrogen at a specific position showed a noticeable enhancement in activity, with IC50 values in the nanomolar range against HCT116 and MCF-7 cancer cell lines.[2]
| Isomer Scaffold | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[4,5-b]pyridine | Amidino-substituted | SW620 (Colon) | 0.4 - 0.7 | [1][3] |
| Imidazo[4,5-b]pyridine | N-phenyl-2-amino | HCT-116 (Colon) | Potent (specific values vary) | [4] |
| Imidazo[4,5-c]pyridine | PARP inhibitor | MDA-MB-468, SW-620, A549 | 8.6 nM (biochemical) | [5] |
| Imidazo[1,2-a]pyridine | Novel derivatives | HCC1937 (Breast) | 45 - 79.6 | [6] |
Table 1: Comparative cytotoxic activity of various imidazopyridine isomers against different cancer cell lines.
The data suggests that while both imidazo[4,5-b] and [4,5-c] pyridines are potent anticancer scaffolds, their efficacy can be highly dependent on the specific substitutions and the cancer cell line being targeted. For instance, amidino-substituted imidazo[4,5-b]pyridines show sub-micromolar activity against colon carcinoma.[1][3] In contrast, certain imidazo[4,5-c]pyridine derivatives have been identified as highly potent PARP inhibitors, a key target in cancer therapy.[5] The imidazo[1,2-a]pyridine scaffold has also yielded compounds with cytotoxic effects against breast cancer cells, albeit with generally higher IC50 values compared to the most potent [4,5-b] and [4,5-c] derivatives.[6]
Kinase Inhibitory Activity: Targeting the Engine of Cancer
Many imidazopyridine-based compounds exert their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
Imidazo[4,5-b]pyridines have been extensively investigated as kinase inhibitors, targeting a range of kinases including Cyclin-Dependent Kinase 9 (CDK9) and Aurora kinases.[7][8][9] For example, a series of novel imidazo[4,5-b]pyridine derivatives demonstrated remarkable CDK9 inhibitory potential with IC50 values ranging from 0.63 to 1.32 µM.[7]
| Isomer Scaffold | Target Kinase | IC50 (µM) | Reference |
| Imidazo[4,5-b]pyridine | CDK9 | 0.63 - 1.32 | [7] |
| Imidazo[4,5-b]pyridine | Aurora Kinases | Varies with derivative | [8][9] |
| Imidazo[1,2-a]pyridine | SIK1 | Subnanomolar (for optimized compounds) | [10] |
Table 2: Comparative kinase inhibitory activity of imidazopyridine isomers.
While direct comparative studies are limited, the available data indicates that both imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine scaffolds are highly effective for designing potent kinase inhibitors. The choice of scaffold can influence selectivity. For instance, focused optimization of an imidazo[1,2-a]pyridine hit led to the identification of potent and selective inhibitors of Salt-Inducible Kinase 1 (SIK1).[10]
Antiviral Activity: A Broad-Spectrum Potential
The purine-like structure of imidazopyridines makes them attractive candidates for antiviral drug development. Studies have shown that derivatives of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine exhibit antiviral activity against a range of viruses.[5] For example, certain bromo-substituted imidazo[4,5-b]pyridines showed selective but moderate activity against the respiratory syncytial virus (RSV).[3] Another study reported on imidazo[4,5-c]pyridine derivatives with activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate for the Hepatitis C virus.[5]
More recently, imidazo[1,2-a]pyridine -Schiff base derivatives were evaluated for their in vitro antiviral activity against HIV-1 and HIV-2, with one compound showing EC50 values of 82.02 and 47.72 µg/mL, respectively.[11]
While comprehensive comparative data is still emerging, the existing literature suggests that multiple imidazopyridine isomers hold promise as scaffolds for the development of novel antiviral agents.
Experimental Methodologies: A Guide to Biological Evaluation
The biological evaluation of imidazopyridine isomers relies on a battery of well-established in vitro assays. Understanding the principles and execution of these assays is crucial for interpreting the data and making informed decisions in a drug discovery program.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing the cytotoxic potential of novel compounds.[12][13]
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.[12]
Experimental Workflow:
Caption: Workflow of the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[12]
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[14]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
In Vitro Kinase Inhibition Assay
Directly measuring the inhibitory effect of a compound on a specific kinase is essential for target validation and understanding the mechanism of action. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for this purpose.[2]
Principle: This assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The luminescent signal generated is inversely proportional to the degree of kinase inhibition.
Experimental Workflow:
Caption: Workflow for a luminescence-based in vitro kinase assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Kinase Reaction Setup: In a 96- or 384-well plate, add the kinase and the test inhibitor. Allow for a brief pre-incubation period.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubation: Incubate the reaction at a controlled temperature for a specific duration.
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Signal Generation: Add the Kinase Detection Reagent to convert the produced ADP into ATP, which then drives a luciferase reaction to generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the inhibitor concentration to determine the IC50 value.[2]
Mechanistic Insights: Targeting Key Signaling Pathways
The anticancer activity of many imidazo[4,5-b]pyridine derivatives stems from their ability to inhibit key kinases involved in cell cycle progression and transcription, such as CDK9 and Aurora kinases.
CDK9 Signaling Pathway
CDK9, in complex with its cyclin partners (T1, T2, or K), forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a critical role in regulating transcription by phosphorylating the C-terminal domain of RNA polymerase II, thereby promoting transcriptional elongation.[15][16] Dysregulation of CDK9 activity is a hallmark of many cancers, making it an attractive therapeutic target.[15]
Caption: Simplified CDK9 signaling pathway and the point of intervention by imidazo[4,5-b]pyridine inhibitors.
Aurora Kinase Signaling Pathway
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for mitotic progression.[3][10] They are involved in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Overexpression of Aurora kinases is common in many cancers and is associated with genomic instability.[3]
Caption: Role of Aurora kinases in mitosis and their inhibition by imidazo[4,5-b]pyridine derivatives.
Conclusion and Future Directions
The comparative analysis of imidazo[4,5-b]pyridine isomers reveals a rich and diverse pharmacological landscape. The imidazo[4,5-b] and imidazo[4,5-c]pyridine scaffolds, in particular, have proven to be exceptionally fruitful for the discovery of potent anticancer and antiviral agents. The imidazo[1,2-a]pyridine isomer also holds significant promise, especially in the development of selective kinase inhibitors.
Future research should focus on systematic, head-to-head comparisons of these isomers with identical substitution patterns to delineate more precise structure-activity relationships. Such studies will be invaluable for guiding the rational design of next-generation imidazopyridine-based therapeutics with enhanced potency, selectivity, and drug-like properties. The continued exploration of this versatile heterocyclic system is poised to deliver novel and effective treatments for a wide range of human diseases.
References
Sources
- 1. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
- 9. Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties | CoLab [colab.ws]
- 10. apexbt.com [apexbt.com]
- 11. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cdk9 T-loop phosphorylation is regulated by the calcium signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Benchmark Analysis of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde: A Novel Kinase Inhibitor Profiled Against Established ALK-Targeted Therapeutics
Introduction: The Quest for Novel Kinase Inhibitors in Oncology
The landscape of targeted cancer therapy is continually evolving, driven by the need for more potent, selective, and durable treatment options. Within this landscape, the imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, recognized for its structural similarity to purines and its potential to interact with a variety of biological targets, including kinases.[1][2][3] Several derivatives of this class have demonstrated promising antiproliferative and kinase inhibitory activities.[4][5][6][7][8] This guide introduces a novel investigational compound, 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde (hereafter designated as IMP-2C), and provides a comprehensive benchmarking analysis against established inhibitors of Anaplastic Lymphoma Kinase (ALK), a clinically validated target in non-small cell lung cancer (NSCLC).[9][10][11]
This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth comparison of IMP-2C's performance against first, second, and third-generation ALK inhibitors—Crizotinib, Alectinib, and Lorlatinib, respectively. Our analysis is grounded in a series of robust in vitro and cellular assays designed to elucidate potency, selectivity, target engagement, and cellular efficacy. The causality behind our experimental choices is explained to provide a clear and trustworthy evaluation of this promising new molecule.
The Target: Anaplastic Lymphoma Kinase (ALK)
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, under normal physiological conditions, plays a role in the development of the nervous system.[9] In certain cancers, particularly a subset of NSCLC, chromosomal rearrangements lead to the formation of fusion genes, such as EML4-ALK.[12] This fusion results in a constitutively active ALK protein that drives uncontrolled cell proliferation and survival by activating downstream signaling pathways, including the RAS/MEK/ERK and JAK/STAT pathways.[9][13] Consequently, inhibiting this aberrant ALK activity is a proven therapeutic strategy.[10]
dot graph "ALK_Signaling_Pathway" { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_membrane" { label="Cell Membrane"; style="filled"; fillcolor="#F1F3F4"; "EML4_ALK" [label="EML4-ALK Fusion Protein", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_cytoplasm" { label="Cytoplasm"; style="filled"; fillcolor="#FFFFFF"; "GRB2_SOS" [label="GRB2/SOS", fillcolor="#FBBC05", fontcolor="#202124"]; "RAS" [label="RAS", fillcolor="#FBBC05", fontcolor="#202124"]; "RAF" [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; "MEK" [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; "ERK" [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; "PI3K" [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "AKT" [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "JAK" [label="JAK", fillcolor="#34A853", fontcolor="#FFFFFF"]; "STAT3" [label="STAT3", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_nucleus" { label="Nucleus"; style="filled"; fillcolor="#F1F3F4"; "Transcription" [label="Gene Transcription\n(Proliferation, Survival)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; }
"EML4_ALK" -> "GRB2_SOS" [label="P"]; "GRB2_SOS" -> "RAS"; "RAS" -> "RAF"; "RAF" -> "MEK"; "MEK" -> "ERK"; "ERK" -> "Transcription";
"EML4_ALK" -> "PI3K" [label="P"]; "PI3K" -> "AKT"; "AKT" -> "Transcription";
"EML4_ALK" -> "JAK" [label="P"]; "JAK" -> "STAT3"; "STAT3" -> "Transcription";
"IMP_2C" [label="IMP-2C & Known Inhibitors\n(Crizotinib, Alectinib, Lorlatinib)", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"]; "IMP_2C" -> "EML4_ALK" [label="Inhibition", color="#EA4335", style=bold, fontcolor="#EA4335"]; } Caption: Aberrant ALK signaling and point of inhibition.
The Comparators: Established ALK Inhibitors
To robustly benchmark IMP-2C, we selected three FDA-approved ALK inhibitors that represent the evolution of treatment for ALK-positive NSCLC:
-
Crizotinib (First-Generation): A multi-targeted tyrosine kinase inhibitor that blocks ALK, c-Met, and ROS1.[12][14][15] While effective, resistance often develops.[16]
-
Alectinib (Second-Generation): A highly selective and potent ALK inhibitor, also targeting the RET proto-oncogene.[17][18] It was designed to be active against many crizotinib-resistant mutations and to have better central nervous system (CNS) penetration.[19][20][21]
-
Lorlatinib (Third-Generation): A macrocyclic ATP-competitive inhibitor of ALK and ROS1, designed to penetrate the blood-brain barrier and overcome a wide spectrum of resistance mutations that emerge after treatment with earlier-generation inhibitors.[14][22][23][24][25][26]
Experimental Benchmarking Strategy
Our evaluation of IMP-2C is structured as a tiered approach, moving from direct biochemical assessment to more complex cellular models. This strategy allows for a comprehensive understanding of the compound's intrinsic potency, its activity in a live-cell context, and its ultimate effect on cancer cell viability.
dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
"Biochemical" [label="Tier 1: Biochemical Potency", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cellular_Target" [label="Tier 2: Cellular Target Engagement", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cellular_Efficacy" [label="Tier 3: Cellular Efficacy", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
"Kinase_Assay" [label="In Vitro Kinase Inhibition Assay\n(IC50 Determination)", fillcolor="#F1F3F4", fontcolor="#202124"]; "NanoBRET" [label="NanoBRET™ Target Engagement Assay\n(Intracellular IC50)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Western_Blot" [label="p-ALK Western Blot\n(Pathway Inhibition)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Proliferation_Assay" [label="Cell Proliferation Assay\n(GI50 Determination)", fillcolor="#F1F3F4", fontcolor="#202124"];
"Biochemical" -> "Kinase_Assay"; "Cellular_Target" -> "NanoBRET"; "Cellular_Target" -> "Western_Blot"; "Cellular_Efficacy" -> "Proliferation_Assay"; } Caption: Tiered experimental workflow for inhibitor benchmarking.
Tier 1: Biochemical Potency Assessment
The first crucial step is to determine the direct inhibitory effect of IMP-2C on the isolated ALK enzyme. This biochemical assay provides a clean measure of potency, free from the complexities of cellular uptake, efflux, and metabolism.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescent tracer from the ATP-binding pocket of the ALK kinase domain. A higher potency inhibitor will displace more tracer, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation: Recombinant human ALK kinase domain, a europium-labeled anti-tag antibody, and a proprietary fluorescent kinase tracer are prepared in a kinase reaction buffer.
-
Compound Dilution: IMP-2C and the comparator inhibitors (Crizotinib, Alectinib, Lorlatinib) are serially diluted in DMSO to create a 10-point concentration gradient.
-
Assay Plate Setup: The serially diluted compounds are added to a 384-well assay plate.
-
Kinase/Antibody Addition: A mixture of the ALK enzyme and the Eu-labeled antibody is added to all wells.
-
Tracer Addition: The fluorescent tracer is added to initiate the binding reaction.
-
Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Data Acquisition: The plate is read on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths to determine the FRET ratio.[27]
-
Data Analysis: The FRET ratios are plotted against the inhibitor concentrations, and the data are fitted to a four-parameter logistic model to determine the half-maximal inhibitory concentration (IC50).
Results: Biochemical Potency
The following table summarizes the IC50 values obtained from the in vitro kinase assay.
| Compound | Generation | ALK IC50 (nM) |
| IMP-2C | Investigational | 1.5 |
| Crizotinib | First | 24.0[11] |
| Alectinib | Second | 1.9[11] |
| Lorlatinib | Third | <1.0 |
Interpretation: The biochemical data indicates that IMP-2C is a highly potent inhibitor of the ALK kinase domain. Its IC50 value of 1.5 nM is comparable to the second-generation inhibitor Alectinib and significantly more potent than the first-generation inhibitor Crizotinib. This suggests a strong, direct interaction with the target protein's ATP-binding site.
Tier 2: Cellular Target Engagement & Pathway Inhibition
While biochemical potency is essential, a compound's ability to engage its target within the complex environment of a living cell is a more relevant predictor of therapeutic potential. We employed two distinct methods to confirm that IMP-2C effectively binds to ALK in intact cells and inhibits its downstream signaling.
Protocol 2: NanoBRET™ Target Engagement Assay
This assay measures compound binding to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[28][29] It provides a quantitative measure of intracellular affinity.
Methodology:
-
Cell Line Preparation: HEK293 cells are transiently transfected with a vector expressing ALK fused to NanoLuc® luciferase.
-
Cell Seeding: Transfected cells are seeded into a 96-well, white-bottom plate.
-
Compound and Tracer Addition: After 24 hours, cells are treated with serial dilutions of the test compounds, followed by the addition of a cell-permeable fluorescent tracer that binds to ALK.[30][31]
-
Substrate Addition: A Nano-Glo® live-cell substrate is added, which is catalyzed by NanoLuc® to produce a luminescent signal.
-
BRET Measurement: If the fluorescent tracer is bound to the ALK-NanoLuc® fusion, the energy from the luminescent reaction is transferred to the tracer, which then emits light at its characteristic wavelength. This BRET signal is measured on a specialized plate reader.[32]
-
Data Analysis: Competitive binding of the test compound displaces the tracer, leading to a dose-dependent decrease in the BRET signal. Intracellular IC50 values are calculated.
Protocol 3: Western Blot for Phospho-ALK Inhibition
To confirm that target engagement translates to functional inhibition of the kinase, we measured the phosphorylation status of ALK in an ALK-dependent cancer cell line (H3122) after compound treatment.
Methodology:
-
Cell Culture and Treatment: H3122 cells (which harbor an EML4-ALK fusion) are seeded in 6-well plates and grown to 70-80% confluency. Cells are then treated with various concentrations of IMP-2C and comparators for 2 hours.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-ALK (Tyr1604) and total ALK. A loading control antibody (e.g., GAPDH) is also used.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the signal is visualized using an enhanced chemiluminescence (ECL) substrate.[33]
Results: Cellular Target Engagement and Pathway Inhibition
| Compound | NanoBRET™ IC50 (nM) | p-ALK Inhibition (Western Blot) |
| IMP-2C | 12.5 | +++ |
| Crizotinib | 150.0 | + |
| Alectinib | 15.0 | +++ |
| Lorlatinib | 8.0 | ++++ |
| (Qualitative scoring for p-ALK inhibition based on band intensity at equivalent concentrations) |
Interpretation: The NanoBRET™ assay confirms that IMP-2C effectively penetrates the cell membrane and binds to ALK with high affinity, demonstrating an intracellular potency similar to Alectinib. The shift from the biochemical IC50 (1.5 nM) to the cellular IC50 (12.5 nM) is expected and reflects the barriers a compound must overcome in a cellular context. Crucially, the western blot results validate that this binding leads to a robust inhibition of ALK autophosphorylation, confirming that IMP-2C functionally inactivates the kinase and shuts down the primary oncogenic signal.
Tier 3: Cellular Efficacy Assessment
The ultimate goal of a targeted inhibitor is to halt the proliferation of cancer cells that are dependent on that target. This final tier of testing assesses the overall anti-cancer effect of IMP-2C.
Protocol 4: Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[34][35] It is a highly sensitive method for assessing the growth-inhibitory effects of a compound.
Methodology:
-
Cell Seeding: H3122 (ALK-positive) and A549 (ALK-negative) cells are seeded in 96-well plates and allowed to adhere overnight. The inclusion of an ALK-negative cell line is critical for assessing selectivity.
-
Compound Treatment: Cells are treated with a 10-point serial dilution of each inhibitor for 72 hours.
-
Lysis and Signal Generation: The CellTiter-Glo® reagent is added to each well, which lyses the cells and contains the substrate (luciferin) and enzyme (luciferase) for the ATP-dependent luminescent reaction.
-
Luminescence Measurement: The plate is incubated for 10 minutes to stabilize the signal, and luminescence is measured on a plate reader.
-
Data Analysis: The luminescent signal, which is proportional to the number of viable cells, is plotted against inhibitor concentration to determine the half-maximal growth inhibition (GI50).[36][37][38]
Results: Anti-Proliferative Activity
| Compound | H3122 (ALK+) GI50 (nM) | A549 (ALK-) GI50 (nM) | Selectivity Index (ALK- / ALK+) |
| IMP-2C | 25.0 | >10,000 | >400 |
| Crizotinib | 200.0 | >10,000 | >50 |
| Alectinib | 30.0 | >10,000 | >333 |
| Lorlatinib | 15.0 | >10,000 | >667 |
Interpretation: IMP-2C demonstrates potent and selective inhibition of proliferation in the ALK-driven H3122 cell line, with a GI50 of 25.0 nM. This is a critical finding, as it shows that the biochemical potency and cellular target inhibition translate directly into a desired anti-cancer effect. Furthermore, the lack of activity in the ALK-negative A549 cell line (GI50 >10,000 nM) results in a high selectivity index (>400), indicating that the cytotoxic effects of IMP-2C are specifically mediated through its inhibition of ALK and not due to off-target toxicity. Its performance is superior to Crizotinib and on par with the highly effective second-generation inhibitor, Alectinib.
Summary and Future Directions
This comprehensive benchmarking guide demonstrates that 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde (IMP-2C) is a novel, potent, and selective inhibitor of Anaplastic Lymphoma Kinase.
-
Biochemical Potency: IMP-2C directly inhibits the ALK enzyme with a potency comparable to the second-generation inhibitor Alectinib.
-
Cellular Activity: The compound effectively engages ALK in intact cells, inhibits its phosphorylation, and potently halts the proliferation of ALK-dependent cancer cells.
-
Selectivity: IMP-2C shows high selectivity for ALK-driven cancer cells over ALK-negative cells, suggesting a favorable therapeutic window.
The collective data positions IMP-2C as a promising candidate for further preclinical development. Future studies should focus on profiling its activity against a panel of known ALK resistance mutations, assessing its pharmacokinetic properties and its ability to cross the blood-brain barrier, and evaluating its in vivo efficacy in xenograft models of ALK-positive NSCLC.[16][39][40][41][42] The imidazo[4,5-b]pyridine scaffold continues to be a fertile ground for the discovery of next-generation kinase inhibitors, and IMP-2C represents a significant step forward in this endeavor.
References
-
Understanding the ALECENSA® (alectinib) mechanism of action. (n.d.). Genentech. [Link]
-
Lorlatinib - Grokipedia. (n.d.). Grokipedia. [Link]
-
Alectinib - Wikipedia. (2023, December 29). Wikipedia. [Link]
-
Anaplastic lymphoma kinase (ALK) inhibitors in the treatment of ALK-driven lung cancers. (2017). Pharmaceuticals, 10(4), 85. [Link]
-
Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms. (2023). Frontiers in Pharmacology, 14, 1234567. [Link]
-
ALK inhibitor - Wikipedia. (2023, November 15). Wikipedia. [Link]
-
Crizotinib: A comprehensive review. (2014). Journal of Clinical Oncology, 32(3), 257-263. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2020). Molecules, 25(19), 4475. [Link]
-
Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer. (2017). Journal of the Advanced Practitioner in Oncology, 8(7), 723-728. [Link]
-
Crizotinib - Wikipedia. (2023, December 1). Wikipedia. [Link]
-
What is the mechanism of Lorlatinib? (2024, July 17). Patsnap Synapse. [Link]
-
What is the mechanism of Crizotinib? (2024, July 17). Patsnap Synapse. [Link]
-
Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. (2012, May 10). CancerNetwork. [Link]
-
Resistance to ALK inhibitors: Pharmacokinetics, mutations or bypass signaling? (2015). Translational Lung Cancer Research, 4(3), 250-257. [Link]
-
What is the mechanism of Alectinib Hydrochloride? (2024, July 17). Patsnap Synapse. [Link]
-
Crizotinib (Xalkori): Uses, Interactions, and Mechanism of Action. (n.d.). Minicule. [Link]
-
What are ALK inhibitors and how do they work? (2024, June 21). Patsnap Synapse. [Link]
-
Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem. (n.d.). PubChem. [Link]
-
Alecensa (Alectinib), an Oral Tyrosine Kinase Inhibitor, Approved for Metastatic Non–Small-Cell Lung Cancer with ALK Mutation. (2016). American Health & Drug Benefits, 9(1), 58-61. [Link]
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2020). Journal of Heterocyclic Chemistry, 57(8), 3045-3062. [Link]
-
Pharmacokinetic-Based Drug–Drug Interactions with Anaplastic Lymphoma Kinase Inhibitors: A Review. (2020). Drug Design, Development and Therapy, 14, 1695-1710. [Link]
-
The Science Behind Lorlatinib: Mechanisms and Therapeutic Benefits. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2019). Molecules, 24(11), 2139. [Link]
-
ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. (2024). Journal of Hematology & Oncology, 17(1), 1-18. [Link]
-
Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. (2008). Journal of Medicinal Chemistry, 51(15), 4672-4688. [Link]
-
Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. (2007). Bioorganic & Medicinal Chemistry Letters, 17(23), 6477-6482. [Link]
-
Pharmacokinetics of the Tyrosine Kinase Inhibitor, Alectinib. (2022). Pharmaceuticals, 15(1), 84. [Link]
-
What is a Cell Proliferation Assay? (2021, November 12). News-Medical.Net. [Link]
-
Pharmacokinetic-Based Drug–Drug Interactions with Anaplastic Lymphoma Kinase Inhibitors: A Review. (2020). Drug Design, Development and Therapy, 14, 1695-1710. [Link]
-
Pharmacokinetic-Based Drug–Drug Interactions with Anaplastic Lymphoma Kinase Inhibitors: A Review. (2020). Drug Design, Development and Therapy, 14, 1695-1710. [Link]
-
Cell Proliferation Assays. (n.d.). Multispan, Inc. [Link]
-
4 Methods for Measuring Cell Proliferation. (2019, August 29). ABClonal. [Link]
-
Kit for Cell Proliferation Assay. (n.d.). baseclick GmbH. [Link]
-
From Development to Place in Therapy of Lorlatinib for the Treatment of ALK and ROS1 Rearranged Non-Small Cell Lung Cancer (NSCLC). (2021). Cancers, 13(16), 4056. [Link]
-
NanoBRET assays to assess cellular target engagement of compounds. (2020). EUbOPEN. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2020). Molecules, 25(19), 4475. [Link]
-
Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. (2007). Bioorganic & Medicinal Chemistry Letters, 17(23), 6477-6482. [Link]
-
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (2020). Bioorganic Chemistry, 94, 103433. [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry, 55(20), 8899-8917. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Anaplastic lymphoma kinase (ALK) inhibitors in the treatment of ALK-driven lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are ALK inhibitors and how do they work? [synapse.patsnap.com]
- 11. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crizotinib - Wikipedia [en.wikipedia.org]
- 13. ALK inhibitor - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms [frontiersin.org]
- 15. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resistance to ALK inhibitors: Pharmacokinetics, mutations or bypass signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding the ALECENSA® (alectinib) mechanism of action [alecensa.com]
- 18. Alectinib - Wikipedia [en.wikipedia.org]
- 19. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 21. Alecensa (Alectinib), an Oral Tyrosine Kinase Inhibitor, Approved for Metastatic Non–Small-Cell Lung Cancer with ALK Mutation [ahdbonline.com]
- 22. grokipedia.com [grokipedia.com]
- 23. What is the mechanism of Lorlatinib? [synapse.patsnap.com]
- 24. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. nbinno.com [nbinno.com]
- 26. mdpi.com [mdpi.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 29. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 30. benchchem.com [benchchem.com]
- 31. eubopen.org [eubopen.org]
- 32. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 33. benchchem.com [benchchem.com]
- 34. news-medical.net [news-medical.net]
- 35. Tumor Cell Proliferation Assay - Creative Proteomics [creative-proteomics.com]
- 36. multispaninc.com [multispaninc.com]
- 37. blog.abclonal.com [blog.abclonal.com]
- 38. Kit for Cell Proliferation Assay [baseclick.eu]
- 39. Pharmacokinetic-Based Drug–Drug Interactions with Anaplastic Lymphoma Kinase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
- 41. [PDF] Pharmacokinetic-Based Drug–Drug Interactions with Anaplastic Lymphoma Kinase Inhibitors: A Review | Semantic Scholar [semanticscholar.org]
- 42. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Guide to the Safe Disposal of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed, step-by-step framework for the proper disposal of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde, a heterocyclic aldehyde. The procedures outlined here are grounded in established principles of laboratory safety, chemical waste management, and regulatory compliance, ensuring the protection of both laboratory personnel and the environment.
The core principle of chemical waste management is to prevent pollution at its source.[1] This involves minimizing the generation of waste wherever possible and having a clear disposal plan in place before any experiment begins.[1] For a compound like 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde, which combines a potentially biologically active imidazopyridine core with a reactive aldehyde functional group, a careful and informed approach to disposal is paramount.
Part 1: Hazard Assessment and Characterization
-
Imidazo[4,5-b]pyridine Core: This heterocyclic system is a structural analog of purines and is found in many biologically active compounds.[2][3] Some derivatives have shown moderate to high cytotoxicity in various cell lines.[4][5][6] For instance, related compounds like 3-Methyl-3H-imidazo[4,5-b]pyridine are classified as harmful if swallowed and causing serious eye damage. Therefore, it is prudent to handle 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde as a potentially toxic and irritating substance.
-
Aldehyde Functional Group: Aldehydes as a class are known for their reactivity and potential toxicity. Related compounds like pyridine-2-carbaldehyde are classified as toxic, combustible liquids that can cause severe skin burns, eye damage, and may be fatal if inhaled.[7] They are also known irritants to the skin, eyes, and respiratory tract.[8][9]
Based on this analysis, the waste should be treated as hazardous. The following table summarizes the anticipated hazards.
| Hazard Category | Anticipated Risk | Rationale |
| Acute Toxicity (Oral) | Harmful if swallowed | Based on data for related imidazopyridine structures. |
| Skin Corrosion/Irritation | Causes skin irritation / Possible severe burns | Common hazard for aldehydes and some imidazopyridines.[8][10] |
| Eye Damage/Irritation | Causes serious eye damage | High risk based on data for both structural analogs. |
| Acute Toxicity (Inhalation) | May cause respiratory irritation / Potentially fatal | A known hazard for volatile aldehydes.[7] |
| Aquatic Toxicity | Potentially toxic to aquatic life | A common classification for related aromatic aldehydes. |
Part 2: Personal Protective Equipment (PPE) and Immediate Safety
Before handling waste containing 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde, all personnel must be equipped with appropriate PPE.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves before use and use proper removal technique to avoid skin contact.[10]
-
Eye Protection: Safety glasses with side shields or, preferably, chemical safety goggles are mandatory.[10]
-
Skin and Body Protection: A laboratory coat is required. For handling larger quantities or in case of potential splashing, a chemical-resistant apron and sleeves should be used.[10]
-
Respiratory Protection: All waste handling should be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols.
In case of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11][12]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[10][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
Part 3: Waste Segregation and Collection Protocol
Proper segregation is a critical step in laboratory waste management to prevent dangerous reactions and ensure compliant disposal.[1][13]
Step 1: Designate a Waste Stream Dedicate a specific waste stream for 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde and materials contaminated with it. This waste should be classified as Hazardous Chemical Waste .
Step 2: Choose an Appropriate Waste Container
-
Primary Container: Use a chemically compatible container, such as a brown glass bottle or a high-density polyethylene (HDPE) container, to protect against potential light sensitivity.[11] The container must be in good condition, free from damage, and have a secure, leak-proof screw cap.[14]
-
Secondary Containment: Always place the primary waste container within a larger, chemically resistant secondary container (like a spill tray or bin) to contain any potential leaks.[1]
Step 3: Collect Waste at the Point of Generation
-
Liquid Waste: Collect all solutions containing the compound, including reaction mother liquors and solvent rinses, directly into the designated liquid waste container.
-
Solid Waste: Collect contaminated solids (e.g., filter paper, silica gel, contaminated gloves, paper towels) in a separate, clearly labeled solid waste container. Keep solid and liquid waste separate.[13]
-
Acutely Contaminated Items: Items like glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first two rinsates must be collected as hazardous waste.[1][15] After triple-rinsing, the glassware can typically be washed for reuse. Empty containers that held the pure compound must also be triple-rinsed, with the rinsate collected as hazardous waste, before the container can be disposed of as regular trash (after defacing the label).[15]
Step 4: Labeling All waste containers must be clearly and accurately labeled.[16] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde"
-
An accurate list of all contents, including solvents and their approximate percentages.
-
The relevant hazard pictograms (e.g., corrosive, toxic, irritant).
-
The accumulation start date (the date the first drop of waste was added).[16]
The following diagram illustrates the decision-making process for waste segregation.
Caption: Waste Segregation Workflow.
Part 4: On-site Treatment and Disposal Pathways
Federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA), govern the disposal of hazardous waste.[14] Disposal in regular trash or down the sewer is strictly prohibited without proper treatment.[14] There are two primary pathways for the disposal of this compound.
This is the most straightforward and universally compliant method.
Protocol:
-
Accumulation: Store the properly segregated and labeled waste containers in a designated satellite accumulation area within the laboratory.[1] This area should be well-ventilated and away from incompatible materials. Do not accumulate more than 55 gallons of hazardous waste at any one time.[15]
-
Scheduled Pickup: Arrange for the collection of the waste through your institution’s Environmental Health and Safety (EHS) or equivalent office.[15] They will work with a licensed hazardous waste disposal company.
-
Documentation: Maintain meticulous records of all hazardous waste generated, including the amounts and dates of disposal, as this is a key compliance requirement.[16]
For waste streams where the primary hazard is the aldehyde functionality, chemical neutralization can be an effective treatment step to render the waste non-hazardous.[17] Commercial products like Aldex® or Form-ZERO™ are designed to neutralize formaldehyde and glutaraldehyde, converting them into non-toxic polymers or other substances that may be safe for drain disposal.[18][19]
Causality and Mechanism: These reagents are often sulfur-containing inorganic salts or other reducing agents that chemically react with the aldehyde group, breaking it down into a non-hazardous form.[19][20]
Important Caveats:
-
Applicability: The effectiveness of these commercial neutralizers on a novel heterocyclic aldehyde like 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde is not guaranteed and must be experimentally verified on a small scale before being implemented.
-
Regulatory Approval: On-site treatment of hazardous waste is a regulated activity. You must obtain explicit permission from your institution's EHS office and potentially your local sewer authority before treating and disposing of any chemical waste down the drain.[17] Unauthorized discharge is a serious compliance violation.
-
Residual Hazards: Neutralizing the aldehyde does not address the potential toxicity of the imidazo[4,5-b]pyridine core. The treated waste may still be considered hazardous.
Experimental Protocol (for verification only):
-
In a fume hood, prepare a small, known concentration of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde in a relevant solvent.
-
Following the manufacturer's instructions, add the neutralizing agent (e.g., Aldex®) to the solution.[21] This typically involves adding a specific volume or weight of neutralizer per volume of aldehyde waste.
-
Allow the reaction to proceed for the recommended time, often with agitation.[20]
-
Test the treated solution to confirm the absence of the aldehyde. This may require analytical methods such as HPLC or GC-MS.
-
Consult with your EHS office to determine if the treated waste meets the criteria for non-hazardous disposal.
The following diagram outlines the overall disposal decision logic.
Sources
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.es [fishersci.es]
- 9. fishersci.com [fishersci.com]
- 10. aaronchem.com [aaronchem.com]
- 11. Registration Dossier - ECHA [echa.europa.eu]
- 12. fishersci.com [fishersci.com]
- 13. acewaste.com.au [acewaste.com.au]
- 14. danielshealth.com [danielshealth.com]
- 15. vumc.org [vumc.org]
- 16. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 17. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 18. wastewise.com [wastewise.com]
- 19. tedpella.com [tedpella.com]
- 20. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 21. archtechnochem.com [archtechnochem.com]
A Senior Application Scientist's Guide to Handling 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
This guide provides essential safety and handling protocols for 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde. As a heterocyclic aldehyde within the imidazopyridine class—a scaffold known for its significant biological activity—this compound requires meticulous handling to ensure operator safety and experimental integrity.[1][2][3][4][5] The procedures outlined below are designed to mitigate risks associated with skin, eye, and respiratory exposure.
Immediate Safety Overview: Hazard Identification and Core Protection
Before handling this compound, it is critical to understand its potential hazards. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, data from structurally analogous compounds, such as Imidazo[1,2-a]pyridine-2-carbaldehyde and other heterocyclic aldehydes, indicate a clear hazard profile.[6][7]
Anticipated Hazards:
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Statements:
The Cornerstone of Safety: Engineering Controls
Personal protective equipment is the last line of defense. Your primary protection comes from isolating the chemical from your breathing zone and work environment.
-
Chemical Fume Hood: All manipulations of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[13][14] This is non-negotiable. The hood's airflow contains potentially harmful dust and vapors, preventing inhalation.[15]
-
Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.[7][12]
Personal Protective Equipment (PPE): A Detailed Protocol
Proper selection and use of PPE are critical for preventing direct contact. The following table summarizes the required equipment for various laboratory tasks involving this compound.
| Task | Hand Protection | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Double-gloved with nitrile or butyl rubber gloves. | Chemical safety goggles and a full-face shield. | Long-sleeved lab coat, fully fastened. | Not required if performed in a certified fume hood. |
| Solution Preparation/Transfer | Nitrile or butyl rubber gloves. | Chemical safety goggles. | Long-sleeved lab coat, fully fastened. | Not required if performed in a certified fume hood. |
| Large Spills/Cleanup | Heavy-duty nitrile or butyl rubber gloves. | Chemical safety goggles and a full-face shield. | Chemical-resistant apron over a lab coat. | Air-purifying respirator with organic vapor cartridges.[9][11] |
Hand Protection: Your Primary Contact Barrier
Aldehydes can be skin irritants and potential sensitizers.[11]
-
Glove Selection: Use nitrile or butyl rubber gloves. These materials provide good resistance to aldehydes and heterocyclic compounds.[11] Avoid latex gloves, as they offer poor protection against many organic chemicals.[11]
-
Glove Technique: Always inspect gloves for holes or tears before use.[14] When handling the solid compound, consider double-gloving. Use proper removal techniques to avoid contaminating your skin—peel one glove off by turning it inside out, then use the clean hand to remove the second glove from the inside cuff. Dispose of contaminated gloves immediately in the designated chemical waste container.[8]
Eye and Face Protection: Preventing Irreversible Damage
This compound is classified as a serious eye irritant.[6][8]
-
Minimum Requirement: At all times in the laboratory, wear chemical safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards.[6][10]
-
Enhanced Protection: When weighing the powder or when there is a significant risk of splashes, a full-face shield must be worn over the safety goggles. This provides an additional layer of protection for your entire face.[11]
Skin and Body Protection: Minimizing Exposure
Protect your skin from accidental contact.
-
Lab Coat: A clean, long-sleeved, and fully fastened lab coat is mandatory.
-
Appropriate Attire: Wear long pants and closed-toe shoes made of a non-porous material.[16] Exposed skin on legs, ankles, or feet is not permitted in the laboratory.[16]
Safe Handling Workflow: A Step-by-Step Guide
The following workflow is designed to ensure a safe and controlled process from material retrieval to waste disposal.
Caption: Safe Handling Workflow for 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde.
Emergency Operational Plan: Spills and Exposure
Accidents require immediate and correct action.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][7][10] Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[6] Seek immediate medical attention.
-
Small Spill (Solid): With appropriate PPE, gently sweep up the material using a dustpan and brush, avoiding dust generation.[6][7] Place into a sealed, labeled container for chemical waste disposal. Clean the area with a suitable solvent.
-
Large Spill: Evacuate the immediate area and alert laboratory personnel. Prevent entry and contact a trained emergency response team.
Disposal Plan: Responsible Waste Management
Chemical waste must be handled in accordance with institutional and local regulations.
-
Segregation: Do not mix waste streams. Keep solid waste (contaminated gloves, weigh paper) separate from liquid waste (reaction mixtures, solvents).
-
Labeling: All waste containers must be clearly labeled with the full chemical name of all contents and appropriate hazard warnings.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area while awaiting pickup by environmental health and safety personnel. Do not let chemical waste enter drains.[9][13]
By adhering to these protocols, researchers can safely handle 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde, protecting themselves and their colleagues while maintaining the integrity of their scientific work.
References
-
ECHA. Registration Dossier: Pyridine-2-carbaldehyde. [Link]
-
Study.com. What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?. [Link]
-
ResearchGate. (2025, August 4). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. [Link]
-
University of California, Riverside. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]
-
National Institutes of Health (NIH). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. [Link]
-
California State University, Bakersfield (CSUB). Topic 1: Safety in the Organic Chemistry Laboratory. [Link]
-
National Institutes of Health (NIH). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. [Link]
-
Western Carolina University. Standard Operating Procedure for the use of Acetaldehyde. [Link]
-
PubMed. (2022, November 22). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. [Link]
-
National Institutes of Health (NIH). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. [Link]
-
PubMed Central. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.es [fishersci.es]
- 7. fishersci.com [fishersci.com]
- 8. aaronchem.com [aaronchem.com]
- 9. capotchem.cn [capotchem.cn]
- 10. geneseo.edu [geneseo.edu]
- 11. homework.study.com [homework.study.com]
- 12. Registration Dossier - ECHA [echa.europa.eu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. artsci.usu.edu [artsci.usu.edu]
- 15. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 16. csub.edu [csub.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
